molecular formula C18H18N3O3PS B3029101 Tris(4-aminophenyl) thiophosphate CAS No. 52664-35-4

Tris(4-aminophenyl) thiophosphate

Cat. No.: B3029101
CAS No.: 52664-35-4
M. Wt: 387.4 g/mol
InChI Key: MBUAAMOJATXYKR-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl) thiophosphate is a useful research compound. Its molecular formula is C18H18N3O3PS and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bis(4-aminophenoxy)phosphinothioyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18N3O3PS/c19-13-1-7-16(8-2-13)22-25(26,23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUAAMOJATXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=S)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H18N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967095
Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
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Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52664-35-4
Record name Phenol, 4-amino-, 1,1′,1′′-phosphorothioate
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Record name Tris(4-aminophenyl) thiophosphate
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Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
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Record name Tris(4-aminophenyl) thiophosphate
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Foundational & Exploratory

What are the properties of Tris(4-aminophenyl) thiophosphate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate (TPTA)

Introduction: Unveiling a Multifunctional Intermediate

This compound, commonly referred to as TPTA, is a distinct organothiophosphate compound characterized by a central thiophosphate core bonded to three 4-aminophenyl groups. This unique propeller-like molecular architecture bestows upon it a versatile set of properties, positioning it as a pivotal intermediate and additive in a range of industrial and research applications. While its primary recognition comes from its role in polymer chemistry, its utility extends into fine chemical synthesis, serving as a building block for more complex molecules. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of TPTA, delving into its core properties, synthesis methodologies, mechanisms of action in key applications, and forward-looking potential. We will explore not just the "what" but the "why," offering insights into the causal relationships that govern its functionality and a framework for its practical application.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective application. These parameters dictate its behavior in various matrices, its reactivity, and its handling requirements.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. These values, compiled from various chemical data sources, provide a quantitative snapshot of the compound.

PropertyValueSource(s)
CAS Number 52664-35-4[1][2][3][4]
Molecular Formula C₁₈H₁₈N₃O₃PS[1][3][5]
Molecular Weight 387.39 g/mol [1][3]
Appearance White to yellow crystalline powder/solid[1][6][7]
Melting Point 149 - 156 °C (range varies by purity)[1][3][8]
Boiling Point ~597.9 °C at 760 mmHg (Predicted)[8][9]
Density ~1.421 g/cm³[3][8]
Solubility and Stability Profile

Solubility: TPTA exhibits poor solubility in water but is readily soluble in a variety of organic solvents, including acetone, dichloroethane, methanol, ethanol, benzene, and xylene.[1][2][6] This lipophilic nature is a direct consequence of its three phenyl rings and is a critical attribute for its application in organic synthesis and polymer formulations, where homogeneous integration into non-aqueous systems is required.

Stability: The compound's stability is a key consideration for storage and handling. The presence of primary amine (-NH₂) groups on the phenyl rings makes TPTA susceptible to oxidation.[1] Exposure to high temperatures, direct light, or prolonged contact with air can lead to oxidation of the amino moieties, resulting in a noticeable darkening of the material from white to a yellow or brownish hue.[1] This is a crucial insight for quality control; a significant color change may indicate degradation and potential alteration of reactivity. For this reason, it is recommended to store TPTA in a cool, dark, and inert environment (e.g., under nitrogen or argon).

Section 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of TPTA are paramount for ensuring its purity and performance in downstream applications. Several synthetic routes have been established, with the choice often depending on the desired yield, purity, and scale.

Primary Synthesis Pathways

Two predominant methods for synthesizing TPTA involve the reaction of a p-aminophenol precursor with thiophosphoryl chloride (PSCl₃).

Method 1: Direct Synthesis This approach involves the direct condensation of p-aminophenol with thiophosphoryl chloride. The core challenge of this reaction is managing the hydrochloric acid (HCl) byproduct, which can protonate the amino groups of the reactant and product, thereby deactivating them and hindering the reaction.

  • Causality Behind Experimental Choice: To overcome this, an acid scavenger is essential. A combination of triethylamine and a catalytic amount of pyridine is often employed.[10] Triethylamine acts as the primary base to neutralize the HCl, while pyridine serves as a nucleophilic catalyst, activating the thiophosphoryl chloride and accelerating the reaction rate, ultimately improving the yield.[10][11]

Method 2: Two-Step Synthesis via N-Acetylated Intermediate This more controlled method first protects the reactive amino group of p-aminophenol via acetylation, forming p-acetamidophenol. This intermediate is then reacted with thiophosphoryl chloride to form Tris(4-acetamidophenyl) thiophosphate (TPTAA).[10][12] The final step is the acid-catalyzed hydrolysis of the acetyl groups to yield the pure TPTA.

  • Causality Behind Experimental Choice: The initial protection of the amine prevents side reactions and protonation by HCl, often leading to a cleaner reaction and a higher purity final product. The subsequent hydrolysis step is typically efficient and provides a reliable route to high-quality TPTA.[12] This method is often preferred in pharmaceutical intermediate synthesis where stringent purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_method1 Method 1: Direct Synthesis cluster_method2 Method 2: Two-Step Synthesis A1 p-Aminophenol R1 Condensation Reaction A1->R1 B1 Thiophosphoryl Chloride (PSCl₃) B1->R1 C1 Acid Scavenger (Triethylamine/Pyridine) C1->R1 Neutralizes HCl P1 This compound (TPTA) R1->P1 A2 p-Aminophenol R2_1 Acetylation A2->R2_1 I2 p-Acetamidophenol R2_1->I2 R2_2 Esterification I2->R2_2 B2 Thiophosphoryl Chloride (PSCl₃) B2->R2_2 I2_2 Tris(4-acetamidophenyl) thiophosphate (TPTAA) R2_2->I2_2 R2_3 Acid Hydrolysis I2_2->R2_3 P2 This compound (TPTA) R2_3->P2

Caption: Comparative workflows for the synthesis of TPTA.

Experimental Protocol: Synthesis via Amide Hydrolysis (Method 2)

This protocol is a self-validating system, where successful isolation of the intermediate (TPTAA) and its subsequent conversion to the final product (TPTA) with correct characterization confirms the protocol's efficacy.

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA) [10]

  • Setup: Equip a dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Charge the flask with p-acetamidophenol and a suitable solvent (e.g., toluene).

  • Acid Scavenger: Add the triethylamine/pyridine mixture to the flask.

  • Reaction: Cool the mixture in an ice bath. Add thiophosphoryl chloride dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, heat the mixture to 35°C and maintain for 4 hours to ensure the reaction goes to completion.[10]

  • Work-up: Cool the reaction mixture. Filter the solid triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water, and finally a saturated sodium bicarbonate solution to remove unreacted precursors and byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude TPTAA. Recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.

Step 2: Hydrolysis to this compound (TPTA) [10][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the purified TPTAA from Step 1.

  • Hydrolysis Medium: Add a mixture of methanol and hydrochloric acid. A molar ratio of approximately 2.9 (methanol) : 6.0 (HCl) : 1 (TPTAA) has been shown to be effective.[10]

  • Reaction: Heat the mixture to reflux (around 85°C) for 3 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization & Precipitation: Cool the reaction mixture. Carefully neutralize the acid by adding a base (e.g., aqueous sodium hydroxide) until the pH is neutral to slightly basic. The TPTA product will precipitate out of the solution.

  • Isolation & Purification: Collect the white solid precipitate by filtration. Wash thoroughly with deionized water to remove salts. Dry the product under vacuum. The final product can be further purified by recrystallization if necessary.

Analytical Characterization

Confirming the identity and purity of the synthesized TPTA is non-negotiable. A multi-technique approach is standard.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. Expected peaks include N-H stretching for the primary amines, P=S stretching, and P-O-C aromatic ether stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons and carbons of the aminophenyl groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₈H₁₈N₃O₃PS.[10]

Section 3: Core Applications & Mechanisms of Action

TPTA's trifunctional nature is the source of its utility across several domains, most notably in polymer science.

Flame Retardant in Polyurethanes

TPTA is utilized as a multifunctional monomer that imparts inherent flame retardancy to polyurethane (PU) systems.[7][13]

  • Mechanism of Action: Its efficacy stems from the synergistic interplay of Phosphorus (P), Nitrogen (N), and Sulfur (S) within its structure.[13] During combustion, TPTA interferes with the fire cycle in two ways:

    • Condensed Phase: The phosphorus component decomposes at high temperatures to form phosphoric and polyphosphoric acids. These acids act as catalysts for dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and preventing the release of flammable volatiles.

    • Gas Phase: Nitrogen and sulfur compounds released during decomposition can act as radical scavengers in the gas phase, interrupting the highly exothermic radical chain reactions of combustion.

FlameRetardancy cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action TPTA TPTA in Polymer Matrix PhosphoricAcid Formation of Polyphosphoric Acids TPTA->PhosphoricAcid P-based decomposition Scavenging Radical Scavenging (N, S species) TPTA->Scavenging N, S-based decomposition Heat Heat from Ignition Source Heat->TPTA Char Insulating Char Layer PhosphoricAcid->Char Barrier Blocks Heat & Fuel Char->Barrier Radicals Combustion Radicals (H•, OH•) Radicals->Scavenging Inhibition Combustion Inhibition Scavenging->Inhibition

Caption: Dual-phase flame retardancy mechanism of TPTA.

Curing Agent and Chain Extender

The three primary amine groups of TPTA make it an effective curing agent for epoxy resins and a chain extender for polyurethanes.[1][6][]

  • Mechanism of Action: In epoxy systems, each of the six N-H protons can react with an epoxide ring, opening it and forming a covalent bond. This allows TPTA to act as a cross-linking node, connecting multiple epoxy polymer chains and building a rigid, thermoset network with enhanced thermal stability.[] In polyurethanes, it reacts with isocyanate groups, extending the polymer chains and contributing to the final material properties.

Intermediate in Fine Chemical Synthesis

TPTA serves as a versatile precursor in the synthesis of pharmaceuticals, pesticides, and dyes.[1][7][15] The aromatic amine functionalities are key reactive sites that can undergo a wide array of chemical transformations, such as diazotization, acylation, and alkylation, allowing for the construction of more complex and functional molecules.

Section 4: A Forward-Looking Perspective on Biological Significance

While TPTA is primarily known for its industrial applications, an analysis of its structure suggests potential avenues for research in the life sciences. It is crucial to state that TPTA itself has not been extensively evaluated for biological activity. However, by applying principles of structure-activity relationships, we can form hypotheses for future investigation.

TPTA is built upon three 4-aminophenol units. The parent molecule, 4-aminophenol (4-AP), has been studied for its biological properties. Research has shown that 4-AP and its derivatives can exhibit both antioxidant and antiproliferative activities.[16] For instance, 4-AP can scavenge free radicals and inhibit lipid peroxidation.[16] Furthermore, some derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[16]

This raises a scientifically intriguing question: Could this compound, which presents three of these bioactive moieties on a central scaffold, serve as a novel platform for drug discovery? The thiophosphate core could influence solubility, membrane permeability, and metabolic stability, while the three aminophenol arms could interact with multiple biological targets. This remains a hypothesis that requires rigorous experimental validation, but it highlights a potential, unexplored frontier for this versatile molecule.

Section 5: Safety and Handling

While aggregated GHS data suggests TPTA does not meet the criteria for hazardous classification, it should be handled with the care afforded to all laboratory chemicals.[4] Toxicity data is limited.[2]

Laboratory Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use nitrile or neoprene gloves.

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents.

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a multifunctional molecule whose utility is derived directly from its unique structure. Its combination of a thiophosphate core and three reactive aminophenyl arms makes it an effective flame retardant, a robust polymer curing agent, and a versatile building block for organic synthesis. While its industrial applications are well-established, its potential in other fields, such as medicinal chemistry, remains an open and promising area for future research. A deep understanding of its properties, synthesis, and mechanisms, as detailed in this guide, is the key to unlocking its full potential.

References

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  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (2024, April 10). Retrieved from [Link]

  • Organic Chemicals - this compound Cas 52664-35-4 Service Provider from Hyderabad. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to Tris(4-aminophenyl) thiophosphate (CAS 52664-35-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tris(4-aminophenyl) thiophosphate (TAPT), a versatile molecule with significant applications across various scientific and industrial domains. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, physicochemical properties, and key applications of TAPT, grounding the discussion in established scientific principles and methodologies.

Introduction: A Molecule of Diverse Functionality

This compound, often abbreviated as TAPT, is an organophosphate compound distinguished by its unique structure comprising a central thiophosphate core bonded to three 4-aminophenyl groups. This arrangement of aromatic amines and a sulfur-containing phosphorus center imparts a range of useful chemical properties, positioning TAPT as a valuable intermediate and building block in organic synthesis, polymer chemistry, and potentially in the pharmaceutical landscape. Its utility stems from the reactivity of the amine groups and the inherent characteristics of the thiophosphate moiety.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. TAPT is typically a white to yellow crystalline powder.[1] Key physicochemical data for TAPT are summarized in the table below.

PropertyValueSource
CAS Number 52664-35-4[2]
Molecular Formula C18H18N3O3PS[2]
Molecular Weight 387.39 g/mol [2][3]
Melting Point 153.5-156.1 °C[4]
Boiling Point 597.9 ± 60.0 °C (Predicted)[2][3]
Density 1.421 g/cm³[2][5]
Solubility Slightly soluble in water; soluble in organic solvents such as acetone, ethanol, and xylene.[1][6][7]
Appearance White to yellow powder/crystalline solid.[1][2]

The structural formula of this compound is provided below:

Chemical Structure:

Synthesis of this compound: A Methodological Overview

The synthesis of TAPT is a well-documented process, with several established routes. The most common approaches involve the reaction of a p-aminophenol derivative with a thiophosphorylating agent. A prevalent method is the condensation of p-aminophenol with thiophosphoryl chloride (PSCl3) in the presence of an acid scavenger.

A logical workflow for a common synthesis approach is illustrated below.

TAPT_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product p_aminophenol p-Aminophenol Reaction Condensation Reaction p_aminophenol->Reaction PSCl3 Thiophosphoryl Chloride (PSCl3) PSCl3->Reaction Base Acid Scavenger (e.g., Triethylamine/Pyridine) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Purification Filtration & Washing Reaction->Purification Crude Product TAPT This compound Purification->TAPT Purified TAPT

Caption: A generalized workflow for the synthesis of TAPT.

Detailed Experimental Protocol: Synthesis from p-Aminophenol

This protocol is based on established literature methodologies.[8][9]

Materials:

  • p-Aminophenol

  • Thiophosphoryl chloride (PSCl3)

  • Triethylamine

  • Pyridine

  • Acetone (solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve p-aminophenol in acetone.

  • Addition of Base: Add a mixture of triethylamine and a catalytic amount of pyridine to the flask. This combination acts as an effective acid scavenger.[8][9]

  • Addition of Thiophosphoryl Chloride: Cool the mixture in an ice bath. Slowly add thiophosphoryl chloride dropwise from the dropping funnel while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours) to ensure the completion of the reaction.[9]

  • Workup and Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt formed.

    • The filtrate, containing the product, is then subjected to a workup procedure which may involve washing with dilute acid and water.

    • The pH is adjusted to precipitate the product.[4]

    • The precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Characterization: The structure and purity of the synthesized TAPT are confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[8][9]

An alternative high-yield two-step process involves first synthesizing Tris(4-acetylaminophenyl) thiophosphate from 4-acetylaminophenol, followed by acid-catalyzed hydrolysis to remove the acetyl protecting groups, yielding the final TAPT product with high purity.[4]

Core Applications of this compound

TAPT's trifunctional nature makes it a versatile molecule in several industrial and research applications.

Polymer Chemistry: A Chain Extender and Flame Retardant

A significant application of TAPT is in the production of polyurethanes, where it serves as a high-grade chain extender.[1][7] The three primary amine groups can react with isocyanate groups, leading to cross-linking and the formation of a robust polymer network. This enhances the thermal and mechanical properties of the resulting polyurethane.

Furthermore, the presence of phosphorus, nitrogen, and sulfur in its structure makes TAPT an effective flame retardant monomer.[10] When incorporated into a polymer backbone, it can impart inherent flame retardancy, a critical property for materials used in electronics, construction, and automotive applications.

The general mechanism of TAPT as a chain extender in polyurethane synthesis is depicted below.

PU_Chain_Extension TAPT TAPT (H₂N-Ar-O)₃P=S PU_Network Cross-linked Polyurethane Network TAPT->PU_Network -NH₂ reacts with -NCO Isocyanate Diisocyanate Prepolymer (OCN-R-NCO) Isocyanate->PU_Network -NCO reacts with -NH₂

Caption: TAPT functioning as a cross-linking agent in polyurethane synthesis.

Organic Synthesis: A Versatile Intermediate

TAPT is a valuable intermediate in the synthesis of a variety of organic molecules.[1][2] The aromatic amine groups can be readily diazotized and converted into a wide range of other functional groups, making TAPT a useful precursor for the production of dyes, pesticides, and other fine chemicals.[2][7] It also serves as a catalyst in certain organic reactions.[1][3][6]

Relevance in Drug Development

While direct therapeutic applications of TAPT are not extensively documented, its role as a synthetic intermediate is highly relevant to drug development.[1][2] The aminophenyl structural motif is present in many pharmacologically active compounds. TAPT can serve as a scaffold or precursor for synthesizing novel molecules with potential biological activity. For instance, derivatives of TAPT can be explored for various therapeutic areas. One study noted that a derivative, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), was used in the synthesis of a covalent organic framework that exhibited in vitro anticancer activity.[11] This highlights the potential of TAPT-derived structures in medicinal chemistry research.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]

Conclusion

This compound (CAS 52664-35-4) is a compound of considerable interest due to its multifunctional nature. Its well-established synthesis and versatile reactivity make it a valuable component in polymer science as a chain extender and flame retardant. In organic synthesis, it serves as a crucial intermediate for a range of chemicals. While its direct role in pharmaceuticals is primarily as a building block, the structural motifs it provides are of significant interest in the design of novel therapeutic agents. This guide has provided a technical foundation for understanding and utilizing TAPT in research and development, underscoring its continued importance in the chemical and material sciences.

References

  • Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method.
  • Senzhuo Industry Co.,Ltd. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE TPTA CAS 52664-35-4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of this compound.
  • ChemBK. (2024, April 10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • Unilong Industry Co., Ltd. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE.
  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
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  • The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Latent Potential

To the dedicated researchers, scientists, and professionals shaping the future of drug development and material science, this guide serves as a comprehensive technical exploration of Tris(4-aminophenyl) thiophosphate (TPTA). This molecule, with its unique trifunctional aromatic structure centered around a thiophosphate core, presents a compelling scaffold for innovation. While its applications have been noted in catalysis and polymer science, its potential in medicinal chemistry and as a versatile synthetic intermediate remains an area ripe for discovery. This document is designed to provide a deep dive into the foundational aspect of any chemical entity: its molecular structure. We will not only present the established methods for its synthesis and characterization but also delve into the causality behind these experimental choices, offering insights that bridge theoretical knowledge with practical application. The protocols and data herein are presented to be a self-validating system, ensuring scientific integrity and fostering a deeper understanding of this intriguing compound.

I. Unveiling the Architecture: Synthesis and Structural Elucidation of this compound

The journey to understanding a molecule's potential begins with its creation and the rigorous confirmation of its structure. This section will detail a reliable synthetic pathway to high-purity TPTA and the analytical techniques employed to unequivocally determine its molecular architecture.

A. Strategic Synthesis: A Pathway to High-Purity TPTA

The synthesis of this compound can be approached from two primary starting materials: p-aminophenol or its N-acetylated derivative, p-acetamidophenol. The latter is often preferred as the acetyl protecting group mitigates the reactivity of the amino functionality, preventing side reactions and leading to a cleaner product profile. The overall synthetic strategy involves the formation of the thiophosphate ester linkages, followed by the deprotection of the amino groups.

A robust and well-documented method for the synthesis of TPTA proceeds via the initial formation of Tris(4-acetamidophenyl) thiophosphate, followed by acidic hydrolysis to yield the final product. This two-step process, adapted from patented procedures, offers high yields and a product of excellent purity.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-acetylaminophenol and a suitable organic solvent such as acetone.

  • Reagent Addition: While stirring, add phosphorus thiochloride (PSCl₃) to the suspension.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) while maintaining the reaction temperature below a critical threshold to control the exothermic reaction. The NaOH acts as an acid scavenger, neutralizing the HCl generated during the esterification.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification: Upon completion, the precipitate of Tris(4-acetamidophenyl) thiophosphate is isolated by filtration. The crude product is then thoroughly washed with water to remove any inorganic salts and unreacted starting materials. The product is then dried under vacuum.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The dried Tris(4-acetamidophenyl) thiophosphate is suspended in a mixture of methanol and hydrochloric acid.

  • Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete deacetylation.

  • Neutralization and Precipitation: After cooling, the reaction mixture is carefully neutralized by the dropwise addition of an aqueous sodium hydroxide solution. The pH is adjusted to approximately 11 to precipitate the free amine product.[1]

  • Isolation and Final Purification: The resulting precipitate of this compound is collected by filtration, washed extensively with water to remove salts, and dried under vacuum to yield a yellowish-white crystalline powder.[1]

Causality in Experimental Design:

  • Choice of Protected Intermediate: The use of 4-acetylaminophenol is a strategic choice to prevent the amine group from reacting with the highly electrophilic phosphorus thiochloride. This ensures the selective formation of the desired thiophosphate ester.

  • Controlled Addition of Base: The slow, controlled addition of sodium hydroxide is crucial for maintaining the reaction temperature and preventing unwanted side reactions or degradation of the product.

  • Acidic Hydrolysis: The use of hydrochloric acid in methanol provides an effective medium for the hydrolysis of the amide protecting groups to reveal the primary amino functionalities.

  • pH Adjustment for Precipitation: The final product, being an aromatic amine, is soluble in acidic conditions. Adjusting the pH to strongly basic ensures its complete precipitation from the reaction mixture, maximizing the isolated yield.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate cluster_1 Step 2: Hydrolysis A 4-Acetamidophenol + PSCl₃ in Acetone B Add aq. NaOH (controlled) A->B C Reaction Monitoring (TLC) B->C D Filtration and Washing C->D E Dried Tris(4-acetamidophenyl) thiophosphate D->E F Suspend in Methanol/HCl E->F Proceed to Hydrolysis G Reflux F->G H Neutralization (aq. NaOH to pH 11) G->H I Filtration and Washing H->I J Dried this compound I->J

Caption: Synthetic workflow for this compound.

B. Spectroscopic Confirmation of Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of TPTA is expected to be relatively simple due to the molecule's C₃ symmetry. The aromatic protons of the three equivalent p-substituted phenyl rings will give rise to two distinct signals, each appearing as a doublet due to ortho-coupling. The amino protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

    Predicted ¹H NMR Data (in DMSO-d₆):

    • δ ~ 6.8 - 7.2 ppm (d, 6H): Aromatic protons ortho to the oxygen atom.

    • δ ~ 6.5 - 6.7 ppm (d, 6H): Aromatic protons meta to the oxygen atom.

    • δ ~ 5.0 - 5.5 ppm (s, broad, 6H): Amino protons (-NH₂).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry. We would expect to see four signals corresponding to the four distinct carbon environments in the p-aminophenyl groups.

    Predicted ¹³C NMR Data (in DMSO-d₆):

    • δ ~ 145 - 150 ppm: Aromatic carbon attached to the oxygen (C-O).

    • δ ~ 140 - 145 ppm: Aromatic carbon attached to the nitrogen (C-N).

    • δ ~ 120 - 125 ppm: Aromatic carbon ortho to the oxygen.

    • δ ~ 115 - 120 ppm: Aromatic carbon meta to the oxygen.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretching (asymmetric and symmetric) of the amino groups
3100 - 3000 Medium Aromatic C-H stretching
1620 - 1580 Strong Aromatic C=C stretching
1520 - 1480 Strong Aromatic C=C stretching
1250 - 1150 Strong P-O-C (aryl) stretching
1000 - 900 Medium P=S stretching

| 850 - 800 | Strong | p-Substituted benzene C-H out-of-plane bending |

The presence of strong absorptions for the N-H, aromatic C=C, and P-O-C bonds would be key indicators of the successful synthesis of TPTA.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and offering insights into its structure.

For TPTA, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern of aromatic thiophosphates can be complex, but key fragmentation pathways would likely involve the cleavage of the P-O and C-O bonds.[2]

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 387.0807 (calculated for C₁₈H₁₈N₃O₃PS)

  • Major Fragmentation Pathways:

    • Loss of a p-aminophenoxy radical.

    • Cleavage of the thiophosphate ester bonds.

4. Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound. This data is crucial for confirming the empirical and molecular formula. For TPTA, the experimentally determined percentages of carbon, hydrogen, nitrogen, phosphorus, and sulfur should align closely with the calculated values for the molecular formula C₁₈H₁₈N₃O₃PS.[1]

Calculated Elemental Composition:

  • Carbon (C): 55.81%

  • Hydrogen (H): 4.68%

  • Nitrogen (N): 10.85%

  • Oxygen (O): 12.39%

  • Phosphorus (P): 8.00%

  • Sulfur (S): 8.28%

A close correlation between the experimental and calculated values from elemental analysis provides strong evidence for the purity and correct elemental composition of the synthesized compound.[1]

Diagram of the Analytical Workflow for Structural Confirmation:

G Start Synthesized TPTA Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Structure Confirmed Molecular Structure of TPTA NMR->Structure IR->Structure MS->Structure EA->Structure

Caption: Analytical workflow for the structural elucidation of TPTA.

II. The Molecular Structure in Detail

Based on the cumulative evidence from its synthesis and spectroscopic analysis, the molecular structure of this compound can be confidently assigned.

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound.

The molecule possesses a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three oxygen atoms, forming the thiophosphate core. Each oxygen atom is, in turn, bonded to the C1 position of a p-substituted phenyl ring. The amino group (-NH₂) is located at the C4 position of each phenyl ring. This arrangement results in a molecule with C₃ symmetry, a key feature that influences its spectroscopic properties and potential applications in self-assembling systems and as a tripodal ligand in coordination chemistry.

To date, a single-crystal X-ray diffraction study of this compound has not been reported in the literature. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, offering further insights into its intermolecular interactions.

III. Concluding Remarks for the Innovator

This guide has laid out a technically grounded framework for the synthesis and structural elucidation of this compound. As Senior Application Scientists, our role is not merely to provide data but to empower further innovation. The true value of TPTA lies in the hands of the researchers who will take this foundational knowledge and build upon it. The three primary amino groups offer a versatile platform for derivatization, opening avenues for the development of novel polymers, covalent organic frameworks, and potentially, new classes of therapeutic agents. The thiophosphate core itself may impart unique biological activities or material properties. It is our hope that this in-depth guide will serve as a valuable resource and a catalyst for new discoveries in your laboratories.

References

  • Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Semantic Scholar. [Link]

  • Synthesis of this compound. Request PDF - ResearchGate. [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. [Link]

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. ChemBK. [Link]

  • The fragmentation of some alkyl thio-phosphate esters by electron-impact. Scilit. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC - PubMed Central. [Link]

  • This compound. PubChem - NIH. [Link]

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Tris(4-aminophenyl) thiophosphate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tris(4-aminophenyl) thiophosphate (TPTA)

Introduction

This compound (TPTA), CAS Number 52664-35-4, is a multifunctional aromatic amine with the molecular formula C18H18N3O3PS.[1][2] This compound presents as a white to yellowish crystalline solid and is characterized by a unique molecular structure containing phosphorus, nitrogen, and sulfur.[1][3] Its solubility profile shows it is slightly soluble in water but readily dissolves in organic solvents such as acetone, methanol, ethanol, and dichloromethane.[1][4]

The strategic importance of TPTA stems from its versatile applications. It serves as a crucial intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Furthermore, its elemental composition makes it an effective multifunctional monomer for imparting inherent flame retardancy in high-performance polyurethane (PU) applications.[3] For researchers and professionals in drug development and materials science, a robust and efficient synthesis pathway is paramount. This guide provides a detailed exploration of the primary synthesis methodologies, grounded in established chemical principles and field-proven protocols.

Part 1: The Two-Step Synthesis Pathway via Acetyl-Protection

The most prevalent and often highest-yielding approach to synthesizing TPTA involves a two-step process. This pathway begins with the protection of the reactive amino group on the starting material, followed by the core esterification reaction and a final deprotection step.

Rationale for the Two-Step Approach

The choice of a two-step synthesis is a deliberate strategy to maximize yield and purity. The free amino group of 4-aminophenol can react with the highly electrophilic thiophosphoryl chloride. By first protecting the amino group as an acetamide (using 4-acetylaminophenol), the reaction is directed exclusively to the hydroxyl group, preventing unwanted side reactions and the formation of complex polymeric byproducts. This leads to a cleaner reaction profile and a higher yield of the desired intermediate, which can then be efficiently converted to the final product.[5][6]

Pathway Overview

The diagram below illustrates the two-step conversion of 4-acetylaminophenol to this compound (TPTA).

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis A 4-Acetylaminophenol C Tris(4-acetylaminophenyl) thiophosphate (TPTAA) A->C Triethylamine/ Pyridine B Thiophosphoryl Chloride (PSCl3) B->C D TPTAA E This compound (TPTA) D->E HCl, H2O, Heat

Caption: Two-step synthesis of TPTA via an acetyl-protected intermediate.

Step 1: Synthesis of Tris(4-acetylaminophenyl) thiophosphate (TPTAA)

Chemistry and Mechanism

This step is a nucleophilic substitution reaction where the hydroxyl group of 4-acetylaminophenol attacks the phosphorus atom of thiophosphoryl chloride. Three molecules of 4-acetylaminophenol react sequentially, displacing the three chloride atoms. The reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger is essential. A combination of triethylamine and a catalytic amount of pyridine is highly effective.[5] Triethylamine, a tertiary amine, neutralizes the HCl, while pyridine can act as a nucleophilic catalyst, forming a more reactive intermediate with the thiophosphoryl chloride.

Detailed Experimental Protocol: TPTAA Synthesis

This protocol is synthesized from methodologies reported in the literature, which have demonstrated yields as high as 95%.[6]

  • Reactor Setup: Equip a clean, dry four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 4-acetylaminophenol and a suitable inert organic solvent (e.g., toluene or xylene).

  • Inert Atmosphere: Purge the system with dry nitrogen to maintain an anhydrous environment.

  • Base Addition: Add a mixture of triethylamine and a catalytic amount of pyridine (e.g., a 1:0.02 molar ratio of triethylamine to pyridine) to the suspension while stirring.[5]

  • Reactant Addition: Cool the mixture to 0-10°C. Slowly add thiophosphoryl chloride dropwise via the dropping funnel, ensuring the temperature is maintained below 20°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 35°C) and maintain for a set duration (e.g., 3.5-4 hours) to ensure the reaction goes to completion.[5][7]

  • Work-up:

    • Cool the reaction mixture.

    • Add water to the mixture to dissolve the triethylamine hydrochloride salt.

    • The crude TPTAA will precipitate. Isolate the precipitate by filtration.

    • Wash the solid product thoroughly with water to remove any remaining salts.

  • Drying: Dry the white crystalline product under vacuum at 80°C for 10 hours.[6] The expected product is tris(4-acetylaminophenyl) thiophosphate with a melting point in the range of 193-196°C.[6]

Workflow Diagram: TPTAA Synthesis

G A Charge Reactor: 4-Acetylaminophenol + Solvent B Add Base: Triethylamine + Pyridine A->B C Cool to 0-10°C B->C D Add PSCl3 (dropwise) C->D E React at 35°C for 4h D->E F Precipitate & Filter E->F G Wash with H2O F->G H Vacuum Dry at 80°C G->H I TPTAA Product H->I

Caption: Experimental workflow for the synthesis of TPTAA.

Step 2: Acid-Catalyzed Hydrolysis to TPTA

Chemistry and Mechanism

The second step involves the hydrolysis of the three amide (acetyl) groups of the TPTAA intermediate to yield the primary amine groups of the final TPTA product. This reaction is typically catalyzed by heating in an aqueous solution of a mineral acid, such as hydrochloric acid (5-30% concentration).[6] The acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide C-N bond and the release of acetic acid.

Detailed Experimental Protocol: TPTA Synthesis

This protocol is based on literature methods that report yields of up to 95.6%.[5][6]

  • Reactor Setup: In a flask equipped with a reflux condenser and stirrer, create a suspension of the dried tris(4-acetylaminophenyl) thiophosphate (TPTAA) in an aqueous solution of a mineral acid (e.g., 10-20% HCl). Methanol may also be added to improve solubility.[5]

  • Hydrolysis Reaction: Heat the mixture to a temperature between 85°C and 100°C and maintain under reflux with stirring for a specified time (e.g., 3-6 hours).[5][6]

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.[6]

  • Product Precipitation: After completion, cool the reaction mixture to approximately 10°C.[6]

  • Neutralization: Carefully adjust the pH of the solution to 11 by the dropwise addition of a concentrated base solution (e.g., 45% aqueous NaOH). This neutralizes the excess acid and deprotonates the amine groups, causing the TPTA product to precipitate out of the solution.[6]

  • Isolation and Washing: Collect the yellowish-white precipitate by filtration, wash it thoroughly with water to remove salts and other water-soluble impurities, and then dry.

  • Drying: Dry the final TPTA product in a vacuum oven. The resulting product should have a purity of over 98%.[6]

Workflow Diagram: TPTA Synthesis from TPTAA

G A Suspend TPTAA in aq. HCl B Heat to 85-100°C (Reflux) A->B C React for 3-6h B->C D Cool to 10°C C->D E Adjust pH to 11 with NaOH(aq) D->E F Filter Precipitate E->F G Wash with H2O F->G H Vacuum Dry G->H I Final TPTA Product H->I

Caption: Experimental workflow for the hydrolysis of TPTAA to TPTA.

Part 2: The Direct Synthesis Pathway

An alternative, more direct route involves the reaction of p-aminophenol with thiophosphoryl chloride. While this method is simpler in principle, it often results in lower yields compared to the two-step process due to potential side reactions involving the unprotected amine group.

Reaction Overview

G A p-Aminophenol C This compound (TPTA) A->C Triethylamine/ Pyridine B Thiophosphoryl Chloride (PSCl3) B->C

Caption: Direct one-step synthesis of TPTA.

Optimized Reaction Conditions

Through experimental optimization, a yield of 69.6% has been achieved for the direct synthesis. The key conditions for this improved yield involve careful control over the stoichiometry and the composition of the acid-binding agent.[5]

  • Molar Ratio: The optimized mole ratio of p-aminophenol to the triethylamine/pyridine mixture to phosphorus thiochloride is 3.05 : 3.65 : 1.00.[5]

  • Acid Binding Agent: The use of a complex acid binding agent, consisting of triethylamine with a small addition of pyridine, was found to be crucial for effectively improving the yield.[5]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage its exothermicity and reaction rate.

Part 3: Purification and Characterization

Purification Protocol

Regardless of the synthetic pathway, the crude TPTA product requires purification to meet the standards for its intended applications.

  • Filtration and Washing: The primary purification step involves isolating the precipitated product by vacuum filtration and washing it extensively with deionized water to remove inorganic salts.[6]

  • Recrystallization: For achieving higher purity, recrystallization from a suitable solvent like methanol is an effective method.[6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

  • Drying: The final, purified product must be thoroughly dried under vacuum at a moderate temperature (e.g., 80°C) to remove all residual solvents.[6]

Characterization Techniques

The identity and purity of the synthesized TPTA must be confirmed through a suite of analytical techniques.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (amine), P=S (thiophosphate), and P-O-C (phosphate ester) bonds.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the exact structure of the molecule by analyzing the chemical environment of the hydrogen (¹H NMR) and phosphorus (³¹P NMR) nuclei.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any remaining starting materials or byproducts.[7]

  • Physical Properties:

    • Melting Point: A sharp melting point within the expected range (149-156°C) is a strong indicator of purity.[1][2][6]

    • Diazotization Titration: A quantitative chemical method to determine the purity of the aromatic amine product with high accuracy.[6]

Data Summary

Table 1: Comparison of Synthesis Pathways
FeatureTwo-Step Pathway (via TPTAA)Direct Pathway
Starting Material 4-Acetylaminophenol4-Aminophenol
Key Reagents Thiophosphoryl Chloride, Triethylamine/Pyridine, HClThiophosphoryl Chloride, Triethylamine/Pyridine
Reported Yield High (up to ~90% overall)[5][6]Moderate (up to 69.6%)[5]
Pros Higher purity, fewer side products, higher yieldFewer steps, simpler process
Cons Longer process (two distinct steps)Lower yield, potential for side reactions
Table 2: Physicochemical Properties of TPTA
PropertyValue
Molecular Formula C18H18N3O3PS[1]
Molecular Weight 387.39 g/mol [1][2]
Appearance White to yellowish powdery solid or crystal[1][6]
Melting Point 149 - 156 °C[1][2][6]
Solubility Soluble in acetone, methanol, ethanol; slightly soluble in water[1][4]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The two-step pathway, involving the protection of the amine group, offers a robust and high-yielding method that delivers a product of high purity, making it ideal for applications in pharmaceuticals and high-performance materials where quality is critical. The direct synthesis route, while simpler, presents a trade-off with lower yields. The selection of the synthesis pathway will ultimately depend on the specific requirements of the application, balancing factors such as desired purity, yield, and process economics. This guide provides the foundational knowledge and practical protocols for researchers and scientists to successfully synthesize and characterize this valuable chemical compound.

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). Request PDF.
  • US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (n.d.). Google Patents.
  • Synthesis of this compound. (n.d.).
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - Introduction. (2024-04-10). ChemBK. Retrieved from [Link]

  • This compound (TPTA). (n.d.). SURU Chemical. Retrieved from [Link]

  • Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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key characteristics of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate (TPTA)

Executive Summary

This compound (TPTA), identified by CAS number 52664-35-4, is a multifunctional organothiophosphate compound. Its unique structure, featuring a central thiophosphate core bonded to three aminophenyl groups, imparts a valuable combination of reactivity and functionality. While primarily recognized as a crucial intermediate in the synthesis of polymers, dyes, and agrochemicals, its structural motifs suggest potential as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of TPTA's physicochemical properties, synthesis protocols, analytical characterization, and key applications, with a focus on its relevance to professionals in chemical research and drug development.

Physicochemical Characteristics

TPTA is a white to off-white crystalline solid under standard conditions.[1][2] The compound's physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols. It exhibits good solubility in many organic solvents, including acetone, dichloroethane, methanol, and ethanol, but is poorly soluble in water.[1] A key characteristic is its sensitivity to high temperatures, light, and prolonged air exposure, which can lead to oxidation and discoloration, necessitating storage in cool, dark, and inert conditions.[1][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52664-35-4[1][4]
Molecular Formula C₁₈H₁₈N₃O₃PS[1][4]
Molecular Weight 387.39 g/mol [3][4]
Appearance White to off-white powdery solid or crystal[1][2]
Melting Point 149 - 156 °C[1][4]
Boiling Point 597.9 °C at 760 mmHg[4]
Density 1.421 g/cm³[4]
Flash Point 315.4 °C[4]
Solubility Soluble in acetone, dichloroethane, methanol, ethanol; Insoluble in water.[1]

Synthesis and Characterization

The synthesis of TPTA is well-documented, with the most common and efficient methods involving the reaction of a phosphorus source with an aminophenol derivative. The choice of pathway often depends on the desired yield, purity, and scale of production.

Synthesis Pathways Overview

Two primary, field-proven routes for TPTA synthesis are prevalent:

  • Direct Condensation: This method involves the direct reaction of p-aminophenol with thiophosphoryl chloride (PSCl₃). The key to achieving high yields in this pathway is the strategic use of an acid scavenger system.

  • Amide Hydrolysis Route: A two-step process where p-acetamidophenol is first reacted with thiophosphoryl chloride to form an acetyl-protected intermediate, Tris(4-acetamidophenyl) thiophosphate. This intermediate is then hydrolyzed under acidic conditions to yield the final TPTA product.[5] This route can sometimes offer advantages in purification and side-product control.

Synthesis_Pathways cluster_direct Route 1: Direct Condensation cluster_hydrolysis Route 2: Amide Hydrolysis p_aminophenol p-Aminophenol tpta_direct This compound (TPTA) p_aminophenol->tpta_direct pscl3 Thiophosphoryl Chloride (PSCl₃) pscl3->tpta_direct catalyst Triethylamine / Pyridine (Acid Scavenger) catalyst->tpta_direct p_acetamidophenol p-Acetamidophenol intermediate Tris(4-acetamidophenyl) thiophosphate p_acetamidophenol->intermediate tpta_hydrolysis This compound (TPTA) intermediate->tpta_hydrolysis hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->tpta_hydrolysis pscl3_2 Thiophosphoryl Chloride (PSCl₃) pscl3_2->intermediate

Caption: Overview of primary synthesis routes for TPTA.

Experimental Protocol: Direct Synthesis from p-Aminophenol

This protocol is a synthesized methodology based on established literature.[6][7] The causality behind using a mixed-base system (triethylamine/pyridine) is that triethylamine serves as the primary HCl scavenger, while the trace amount of pyridine acts as a nucleophilic catalyst, significantly enhancing the reaction rate and overall yield.[6][7]

Step-by-Step Methodology:

  • Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere, preventing moisture-sensitive side reactions with thiophosphoryl chloride.

  • Reagent Charging: Charge the reactor with p-aminophenol and a suitable solvent (e.g., acetone). Begin stirring to achieve a uniform suspension.

  • Base Addition: Add the acid binding agent, a mixture of triethylamine and a catalytic amount of pyridine, to the suspension. A typical molar ratio of triethylamine to pyridine is 1.00:0.02.[7]

  • Reactant Addition: Cool the mixture (e.g., to 0-5 °C) using an ice bath. Slowly add thiophosphoryl chloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The exothermic nature of the reaction requires careful control. The optimal mole ratio of p-aminophenol to the base mixture to thiophosphoryl chloride is approximately 3.05:3.65:1.00.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a specified temperature (e.g., 35 °C) for several hours (e.g., 4 hours) to drive the reaction to completion.[8]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The triethylamine hydrochloride salt precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be precipitated by adding the concentrated solution to water.

  • Purification: The crude solid is collected by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield high-purity TPTA.

Analytical Characterization Workflow

The identity and purity of the synthesized TPTA must be rigorously confirmed. This self-validating workflow ensures the material meets required specifications before use in downstream applications. The structure is typically confirmed using a combination of spectroscopic methods, while purity is assessed via chromatography and titration.[6][8]

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity Assessment start Synthesized TPTA Sample ftir FT-IR Spectroscopy (Functional Groups) start->ftir Identity nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr Identity ms Mass Spectrometry (Molecular Weight) start->ms Identity hplc HPLC (Purity Percentage) start->hplc Purity titration Diazotization Titration (Amine Content) start->titration Purity mp Melting Point Analysis (Identity & Purity Check) start->mp Purity final_product Characterized TPTA ftir->final_product nmr->final_product ms->final_product hplc->final_product titration->final_product mp->final_product

Caption: Standard analytical workflow for TPTA characterization.

Applications in Research and Development

TPTA's trifunctional nature, with three primary amine groups and a central thiophosphate, makes it a valuable building block in both materials science and organic synthesis.

Polymer and Materials Science

TPTA serves as a high-performance chain extender or cross-linking agent in the production of polyurethanes and other polymers.[2][4] The presence of phosphorus, nitrogen, and sulfur within its structure provides inherent flame retardancy to the resulting polymer matrix, making it a valuable monomer for specialty applications requiring enhanced fire safety.[7]

Intermediate for Biologically Active Molecules

In the context of drug development, TPTA is primarily utilized as a synthetic intermediate.[1][2][4] Its three primary amine groups offer reactive sites for further functionalization, allowing for the construction of more complex molecules. It serves as a scaffold to introduce the aminophenyl thiophosphate moiety into larger structures.

While TPTA itself is not marketed as a therapeutic agent, the broader class of organothiophosphate compounds has significant pharmacological relevance. Many compounds in this class are known to exert their biological effects through the inhibition of the enzyme acetylcholinesterase (AChE).[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, a mechanism leveraged in both pesticides and certain pharmaceuticals.[9][10] For example, the organothiophosphate echothiophate is used medically to treat glaucoma.[6] It is therefore plausible that derivatives synthesized from the TPTA scaffold could be designed to target AChE or other enzymes, though specific research on TPTA derivatives for this purpose is not widely published. The primary value of TPTA for drug development professionals lies in its potential as a readily available, trifunctional starting material for creating libraries of novel compounds for screening and lead optimization.

Safety and Handling

There is limited specific toxicity data available for this compound.[1] Therefore, it must be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[1][3]

Conclusion

This compound is a compound of significant utility, bridging the gap between materials science and synthetic organic chemistry. Its well-defined synthesis and reactive functional groups make it a reliable building block. For researchers in drug development, TPTA represents not a direct therapeutic, but a valuable and versatile starting scaffold, offering three points of diversification for the synthesis of novel molecular entities. Future exploration of derivatives built upon the TPTA core may unlock new biological activities and therapeutic applications.

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This compound (TPTA) - SURU Chemical. (n.d.). Nanjing Suru Chemical Co., Ltd. Retrieved January 6, 2026, from [Link]

  • Synthesis of this compound | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (2024, April 10). ChemBK. Retrieved January 6, 2026, from [Link]

  • US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (n.d.). Google Patents.
  • Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Organothiophosphate - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • This compound Cas 52664-35-4 at ₹ 7000/kg | API Intermediate in Hyderabad | ID - IndiaMART. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]

  • Robb, E. L., & Baker, M. B. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15347. Retrieved from [Link]

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Tris(4-aminophenyl) thiophosphate melting point and thermal stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point and Thermal Stability of Tris(4-aminophenyl) thiophosphate

Authored by: A Senior Application Scientist

Introduction

This compound (TPTA), identified by CAS number 52664-35-4, is a multifunctional organic compound characterized by a central thiophosphate core bonded to three aminophenyl groups.[1][2] Its unique structure, combining aromatic amine functionalities with a thiophosphate ester, imparts valuable properties that make it a significant intermediate in various fields. TPTA serves as a crucial component in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Furthermore, its characteristics make it an effective curing agent for resins and epoxy systems, where it contributes to enhanced flame retardancy and thermal stability.[] This guide provides a comprehensive examination of the core physicochemical properties of TPTA, with a specialized focus on its melting point and thermal stability—critical parameters for its application in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The properties of TPTA are summarized below, reflecting data from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 52664-35-4[1][2]
Molecular Formula C₁₈H₁₈N₃O₃PS[1][2][4]
Molecular Weight 387.39 g/mol [1][2]
Appearance White powdery solid or crystal[1]
Density 1.421 g/cm³[2][][5]
Boiling Point 597.9 °C (Predicted)[4][5]
Flash Point 315.4 °C[][5]
Solubility Soluble in acetone, dichloroethane, methanol, ethanol, dichloromethane, and benzene; slightly soluble in water.[1][4]

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, melting occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. The reported melting point for this compound varies across different sources, with values cited as 149-153°C, 156°C, and 158-163°C.[1][2][][4][5] This variation can be attributed to differences in sample purity or the specific methodologies employed for determination.

Experimental Protocol: Capillary Melting Point Determination

The determination of a precise melting point range is a foundational experiment for characterizing TPTA. The protocol below describes a standard, self-validating method using a digital melting point apparatus.

Objective: To accurately determine the melting point range of a TPTA sample.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Digital melting point apparatus with a variable ramp rate and observation window

Methodology:

  • Sample Preparation:

    • Ensure the TPTA sample is completely dry to prevent solvent from depressing the melting point.

    • Place a small amount of the TPTA sample into a clean, dry mortar.

    • Gently grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until a packed column of 2-3 mm in height is achieved. A densely packed, small sample size is critical for accurate measurement.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the lowest expected melting point (e.g., heat rapidly to ~130°C).

    • Once the plateau temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is essential to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid becomes visible.

    • Record the Clear Point (T₂): The temperature at which the last solid particle melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement cluster_result Result Dry Dry TPTA Sample Grind Grind to Fine Powder Dry->Grind Ensures uniformity Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Place Place in Apparatus Pack->Place RapidHeat Rapid Heat to ~130°C Place->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe & Record Onset (T₁) & Clear (T₂) SlowHeat->Observe Report Report Melting Range (T₁ - T₂) Observe->Report

Caption: Workflow for Melting Point Determination of TPTA.

Thermal Stability: Performance Under Thermal Stress

The thermal stability of TPTA is a key attribute, particularly for its use as a curing agent and in the synthesis of high-performance polymers.[] While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for TPTA is not detailed in the readily available literature, the high aromatic content of the molecule strongly suggests excellent thermal resistance. This inference is supported by studies on structurally related aromatic amines. For example, polymers derived from bis(4-aminophenyl)methane have demonstrated high thermal stability, with one formulation showing 83% residue at 300°C.[6] Similarly, derivatives of tris(4-aminophenyl)amine are thermally stable, though they tend to decompose after melting.[7] These examples underscore the intrinsic stability conferred by multiple aromatic rings, a structural feature prominent in TPTA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is an essential technique for quantifying the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and mass loss profile of TPTA.

Materials:

  • This compound sample

  • TGA instrument

  • High-purity nitrogen or air (for desired atmosphere)

  • TGA sample pan (platinum or alumina)

Methodology:

  • Instrument Preparation & Calibration:

    • Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere analysis).

    • Perform necessary calibrations (mass and temperature) according to the instrument's standard operating procedure to ensure data accuracy.

  • Sample Preparation:

    • Tare the TGA sample pan on a microbalance.

    • Place a small, representative amount of the TPTA sample (typically 5-10 mg) into the pan. An accurate initial mass is critical for calculating percentage mass loss.

    • Record the exact initial mass.

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Define the experimental parameters in the control software:

      • Start Temperature: Ambient (~25-30°C).

      • End Temperature: Sufficiently high to observe complete decomposition (e.g., 600-800°C).

      • Heating Rate (Ramp): A standard rate of 10°C/min is typically used.

      • Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Begin the experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.

  • Data Analysis:

    • The output is a TGA curve (mass % vs. temperature).

    • Determine the Onset Decomposition Temperature (T_onset) , often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope. This represents the temperature at which significant degradation begins.

    • Identify temperatures corresponding to 5% and 10% mass loss (T₅ and T₁₀), which are common metrics for thermal stability.

    • Note the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run Experiment Execution cluster_analysis Data Analysis cluster_result Result Calibrate Calibrate TGA Weigh Weigh TPTA Sample (5-10 mg) Calibrate->Weigh Load Load Sample Weigh->Load Setup Set Parameters (Temp Range, Ramp Rate, N₂ Flow) Load->Setup Run Run Analysis Setup->Run Plot Plot Mass % vs. Temp Run->Plot Analyze Determine T_onset, T₅, T₁₀ & Residual Mass Plot->Analyze Stability Thermal Stability Profile Analyze->Stability

Caption: General Workflow for TGA of TPTA.

Synthesis Overview

Understanding the synthesis of TPTA is relevant as residual reactants or byproducts can affect its physical properties, including melting point and thermal stability. TPTA is commonly synthesized via an esterification reaction. One method involves reacting p-aminophenol with thiophosphoryl chloride in the presence of an acid binding agent system, such as triethylamine with a small amount of pyridine, which can effectively improve the reaction yield.[8][9] An alternative pathway is an amide hydrolysis method, where tris(4-acetamidophenyl) thiophosphate is first synthesized and then hydrolyzed under acidic conditions to yield the final TPTA product.[8][10] The purity of the final product from these methods is crucial for achieving consistent thermal properties.

Safety and Handling

While comprehensive toxicity data for this compound is limited, it should be handled in accordance with standard laboratory safety guidelines for organic compounds.[4] It is not classified under GHS hazard criteria based on current reports.[11] However, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid contact with skin and eyes.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a thermally robust aromatic compound with a melting point generally observed in the 149-163°C range, a characteristic that is highly dependent on sample purity. Its molecular structure suggests high thermal stability, making it suitable for applications requiring performance under thermal stress, such as in advanced polymer and resin systems. The experimental protocols outlined in this guide provide a standardized framework for researchers to accurately characterize the melting point and thermal decomposition profile of TPTA, ensuring reliable and reproducible data for development and quality control.

References
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (n.d.). Retrieved from [Link]

  • This compound (TPTA) - SURU Chemical. (n.d.). Retrieved from [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of this compound | Request PDF. (n.d.). Retrieved from [Link]

  • Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). Retrieved from [Link]

  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents. (n.d.).
  • This compound - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for Tris(4-aminophenyl) thiophosphate (TAPT). As a key intermediate and building block in materials science and drug development, unequivocal structural confirmation of TAPT is paramount. This document serves as a predictive reference for researchers, scientists, and quality control professionals. By grounding our analysis in fundamental principles of spectroscopy and data from analogous structures, we offer a detailed interpretation of the anticipated ¹H, ¹³C, and ³¹P NMR spectra, as well as the characteristic vibrational modes in the infrared spectrum. Furthermore, this guide outlines field-proven, step-by-step protocols for the acquisition of high-fidelity spectral data, ensuring that experimental results can be confidently validated against these predictions.

Introduction to this compound (TAPT)

This compound, CAS number 52664-35-4, is an organophosphorus compound characterized by a central thiophosphate core bonded to three 4-aminophenoxy groups. Its molecular structure, possessing three primary amine functionalities and a P=S bond, makes it a versatile precursor for the synthesis of polymers, flame retardants, and novel pharmaceutical agents. The purity and structural integrity of TAPT are critical for the reliability of downstream applications.

Spectroscopic techniques such as NMR and IR are indispensable tools for the structural elucidation and quality assessment of TAPT. While literature confirms its characterization by these methods, publicly accessible spectral data is scarce.[1][2] This guide bridges that gap by providing a robust, theoretically-grounded prediction of its spectral features.

Molecular Structure and Symmetry Analysis

The foundational step in predicting a molecule's spectral output is a thorough analysis of its structure and symmetry. TAPT consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three identical 4-aminophenoxy moieties.

TAPT_Structure cluster_R1 cluster_R2 cluster_R3 P P S S P->S O1 O P->O1 O2 O P->O2 O3 O P->O3 C1_1 C O1->C1_1 C2_1 C O2->C2_1 C3_1 C O3->C3_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 N1 NH₂ C1_4->N1 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 N2 NH₂ C2_4->N2 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 N3 NH₂ C3_4->N3 C3_6 C C3_5->C3_6 C3_6->C3_1

Figure 1: Molecular Structure of this compound.

Assuming free rotation around the P-O and C-O bonds, the molecule possesses a C₃ axis of symmetry passing through the P=S bond. This symmetry is critical as it renders the three aminophenyl groups chemically and magnetically equivalent. Consequently, the NMR spectra are significantly simplified, with only one set of signals expected for the aminophenyl protons and carbons.

Predicted Infrared (IR) Spectrum Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3] For TAPT, the key absorptions will arise from the N-H bonds of the amine, the aromatic C-H and C=C bonds, and the P=S and P-O-Ar bonds of the thiophosphate core.

3.1 Predicted Key Vibrational Modes

The expected vibrational frequencies for TAPT are summarized below. The intensity of an absorption band is correlated with the change in dipole moment during the vibration.

Wavenumber (cm⁻¹)BondVibration ModeExpected IntensityRationale & Notes
3450 - 3350N-HAsymmetric StretchMediumPrimary amines exhibit two distinct N-H stretching bands.[4] This higher frequency band is the asymmetric stretch.
3350 - 3250N-HSymmetric StretchMediumThe symmetric stretch appears at a lower wavenumber. The presence of this doublet is a strong indicator of a primary amine (-NH₂) group.[4]
3100 - 3000C-H (Aromatic)StretchMedium to WeakCharacteristic of sp² C-H bonds on the phenyl rings.[5]
1620 - 1580C=C (Aromatic)Ring StretchMedium to StrongAromatic rings typically show a pair of sharp bands in this region.[6]
1520 - 1480C=C (Aromatic)Ring StretchMedium to StrongThe second characteristic aromatic ring stretching band.
1250 - 1180P-O-Ar (Aryl)Asymmetric StretchStrongThe P-O-C stretch in aryl phosphates is a strong, prominent feature.[7]
1000 - 920P-O-Ar (Aryl)Symmetric StretchMediumThe corresponding symmetric stretch for the aryl phosphate linkage.
850 - 750P=SStretchMedium to StrongThe P=S double bond stretch is a key identifier for thiophosphates. Its exact position can be sensitive to the surrounding substituents.
850 - 810C-H (Aromatic)Out-of-Plane BendStrongFor a 1,4-disubstituted (para) benzene ring, a strong C-H "wag" absorption is expected in this region, providing direct evidence of the substitution pattern.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

NMR spectroscopy provides detailed information about the atomic framework of a molecule. Due to the C₃ symmetry of TAPT, the spectra will be remarkably clean.

4.1 ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two main sets of signals: those from the amine protons and those from the aromatic protons.

  • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 3.5 - 4.5 ppm . The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, this signal will be more distinct than in CDCl₃.

  • Aromatic Protons: The 1,4-disubstitution pattern on the benzene rings creates a classic AA'BB' spin system . This arises because the protons ortho to the oxygen (Hₐ) are chemically distinct from the protons ortho to the amine group (Hₑ). This will appear as two distinct signals, each integrating to 6 protons (2 protons per ring x 3 rings).

    • Hₑ (ortho to -NH₂): Expected around 6.6 - 6.8 ppm . The electron-donating amine group shields these protons, shifting them upfield. This signal will appear as a doublet.[8]

    • Hₐ (ortho to -O-P): Expected around 6.9 - 7.2 ppm . The electron-withdrawing thiophosphate group deshields these protons, shifting them downfield relative to Hₑ. This signal will also appear as a doublet.

Figure 2: ¹H NMR coupling in the AA'BB' system of a TAPT phenyl ring.

4.2 ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be simple due to the molecule's symmetry. Four signals are predicted for the aromatic carbons, and their expected chemical shifts are based on data for 4-aminophenol.[9][10]

  • C-O (ipso to Oxygen): ~148-152 ppm

  • C-N (ipso to Nitrogen): ~140-144 ppm

  • C-H (ortho to Oxygen): ~121-124 ppm

  • C-H (ortho to Nitrogen): ~115-117 ppm

4.3 ³¹P NMR Spectrum

³¹P NMR is a highly diagnostic technique for organophosphorus compounds.[11] For a thiophosphate triester of the type (ArO)₃P=S, a single sharp resonance is expected. The replacement of a P=O oxygen with sulfur typically causes a significant downfield shift. The chemical shift is predicted to be in the range of +50 to +70 ppm relative to 85% H₃PO₄.[12][13] The presence of a single peak in this region is strong evidence for the successful formation of the target compound.

4.4 Summary of Predicted NMR Data

NucleusPredicted δ (ppm)MultiplicityIntegrationAssignment
¹H3.5 - 4.5broad s6H-NH₂
¹H6.6 - 6.8d6HAr-H (ortho to -NH₂)
¹H6.9 - 7.2d6HAr-H (ortho to -O-P)
¹³C148 - 152s-Ar-C (ipso to -O-P)
¹³C140 - 144s-Ar-C (ipso to -NH₂)
¹³C121 - 124s-Ar-C (ortho to -O-P)
¹³C115 - 117s-Ar-C (ortho to -NH₂)
³¹P+50 to +70s-(ArO)₃P =S

Experimental Protocols

To obtain high-quality data that can be reliably compared to these predictions, adherence to validated experimental protocols is essential.

5.1 Sample Preparation

  • For FT-IR (KBr Pellet):

    • Thoroughly dry both the TAPT sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove all traces of water.

    • In an agate mortar, grind ~1-2 mg of TAPT with ~100-150 mg of dry KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • For NMR Spectroscopy:

    • Select a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves TAPT and does not exchange with the amine protons as rapidly as D₂O. CDCl₃ can also be used.

    • Prepare a solution of ~10-20 mg of TAPT in 0.6-0.7 mL of the chosen solvent in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

5.2 Recommended FT-IR and NMR Acquisition Parameters

The following diagram outlines a self-validating workflow for acquiring and analyzing the spectral data.

Workflow cluster_Prep 1. Sample Preparation cluster_Acq 2. Data Acquisition cluster_Proc 3. Data Processing cluster_Analysis 4. Interpretation & Validation prep_ir Prepare KBr Pellet (for IR) acq_ir FT-IR: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 32-64 prep_ir->acq_ir prep_nmr Dissolve in DMSO-d₆ (for NMR) acq_nmr NMR (e.g., 400 MHz): - ¹H: 16 scans - ¹³C: 1024+ scans - ³¹P: 64 scans prep_nmr->acq_nmr proc_ir IR: - Baseline Correction - Peak Picking acq_ir->proc_ir proc_nmr NMR: - Fourier Transform - Phasing & Baseline Correction - Integration & Referencing acq_nmr->proc_nmr analysis Compare experimental data against predicted values in this guide. Verify all functional groups and structural features. proc_ir->analysis proc_nmr->analysis

Figure 3: Recommended workflow for spectral acquisition and analysis.

Conclusion

This technical guide provides a scientifically-grounded and detailed prediction of the IR, ¹H, ¹³C, and ³¹P NMR spectra of this compound. The key identifying features include the characteristic primary amine and P=S stretches in the IR spectrum, the simple yet informative AA'BB' system in the ¹H NMR spectrum, the four unique carbon signals confirming the molecule's symmetry in the ¹³C spectrum, and a single diagnostic peak in the ³¹P NMR spectrum. By leveraging these predicted data and adhering to the outlined experimental protocols, researchers can confidently synthesize, identify, and verify the quality of this compound for its intended applications.

References

  • Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. ResearchGate. Retrieved from [Link]

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  • Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(21), 11221-11235. Retrieved from [Link]

  • ChemBK. (2024-04-10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • Sychrovský, V., et al. (2019-05-15). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
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An In-depth Technical Guide to Tris(4-aminophenyl) thiophosphate: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tris(4-aminophenyl) thiophosphate (TPTA), a molecule of significant interest in various chemical and pharmaceutical domains. We will delve into its historical context, synthesis methodologies, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, with the CAS Number 52664-35-4, is an organophosphate compound characterized by a central thiophosphate core bonded to three 4-aminophenyl groups.[1][2][3] Its molecular structure, possessing phosphorus, nitrogen, and sulfur, bestows upon it unique chemical properties and a versatile reactivity profile.[4] This has made TPTA a valuable intermediate in the synthesis of a range of materials and molecules, from high-performance polymers to potentially bioactive compounds.[1][5] This guide aims to provide a thorough understanding of TPTA, moving beyond a simple recitation of facts to offer insights into the scientific rationale behind its synthesis and application.

Historical Perspective and Discovery

While the precise moment of the initial discovery of this compound is not prominently documented in readily available literature, its development can be situated within the broader expansion of organophosphorus chemistry in the 20th century. A significant milestone in its documented history is a patent filed in 1980, which details a process for the preparation of aminoaryl thiophosphates, including TPTA.[6] This patent highlights its importance as an intermediate for manufacturing isocyanates and dyestuffs.[6] The methodologies described in this patent and subsequent research indicate a progression towards more efficient and higher-yielding synthetic routes, reflecting an increasing industrial and academic interest in this compound.

Synthesis of this compound: A Tale of Two Routes

The synthesis of TPTA can be broadly categorized into two primary approaches: a direct method and a two-step amide hydrolysis method. The choice of method often depends on the desired purity, yield, and the available starting materials.

Direct Synthesis from p-Aminophenol

The most direct route to TPTA involves the reaction of p-aminophenol with thiophosphoryl chloride (PSCl₃). This reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine like triethylamine, often in combination with pyridine, to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol: Direct Synthesis

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet is charged with p-aminophenol and a suitable solvent (e.g., an inert organic solvent).

  • Addition of Acid Scavenger: Triethylamine and a catalytic amount of pyridine are added to the suspension.[7] The mole ratio of p-aminophenol to the triethylamine/pyridine mixture to thiophosphoryl chloride is a critical parameter to optimize, with ratios around 3.05:3.65:1.00 being reported as optimal.[7]

  • Addition of Thiophosphoryl Chloride: Thiophosphoryl chloride is added dropwise to the reaction mixture while maintaining a controlled temperature, typically around 35°C.[7][8]

  • Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 4 hours) and can be monitored by techniques such as thin-layer chromatography (TLC).[6][7]

  • Work-up and Isolation: Upon completion, the reaction mixture is typically washed with water to remove the amine hydrochlorides. The product, TPTA, is then isolated by filtration, washed, and dried.[6]

This method can achieve yields of approximately 69.6% under optimized conditions.[7] The use of a mixed-base system (triethylamine and pyridine) has been shown to be more effective in improving the yield compared to using triethylamine alone.[7][8]

Amide Hydrolysis Method

An alternative and often higher-yielding approach involves a two-step process starting from p-acetamidophenol (acetaminophen).[7][8] This method first synthesizes the acetyl-protected intermediate, Tris(4-acetamidophenyl) thiophosphate (TPTAA), which is then hydrolyzed to yield TPTA.[6][7]

Experimental Protocol: Amide Hydrolysis Method

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA)

  • Esterification: p-Acetamidophenol is reacted with thiophosphoryl chloride in the presence of an acid scavenger.[7][8] Optimized conditions reported include a mole ratio of p-acetamidophenol to triethylamine/pyridine to thiophosphoryl chloride of 3.10:3.80:1.[8]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 3.5 hours).[8]

  • Isolation of TPTAA: The resulting TPTAA is isolated and purified. Yields for this step can be as high as 88.04%.[7]

Step 2: Hydrolysis of TPTAA to TPTA

  • Acid Hydrolysis: The isolated TPTAA is then hydrolyzed in an acidic medium, such as an aqueous solution of a mineral acid like hydrochloric acid.[6][7]

  • Reaction Conditions: The hydrolysis is typically carried out by heating the mixture at temperatures ranging from 70°C to 90°C.[6] The reaction time can be around 3 hours.[7] The concentration of the mineral acid and the presence of a co-solvent like methanol can influence the reaction rate and yield.[6][7]

  • Isolation of TPTA: After the hydrolysis is complete, the reaction mixture is cooled and the pH is adjusted to precipitate the TPTA. The product is then filtered, washed with water, and dried.[6]

This amide hydrolysis method can achieve very high yields of TPTA, with reported purities of over 98% and yields up to 95.62%.[6][7]

Rationale behind the Amide Hydrolysis Method:

The use of the acetyl protecting group on the amine functionality of p-aminophenol serves two key purposes. Firstly, it prevents potential side reactions involving the amino group during the esterification with the highly reactive thiophosphoryl chloride. Secondly, the intermediate TPTAA is often more crystalline and easier to purify than the final product TPTA.

Diagram of the Amide Hydrolysis Synthesis Workflow:

G cluster_0 Step 1: Synthesis of TPTAA cluster_1 Step 2: Hydrolysis p-Acetamidophenol p-Acetamidophenol Esterification Esterification p-Acetamidophenol->Esterification Thiophosphoryl Chloride, Triethylamine/Pyridine TPTAA TPTAA Esterification->TPTAA Acid Hydrolysis Acid Hydrolysis TPTAA->Acid Hydrolysis HCl, Heat TPTA TPTA Acid Hydrolysis->TPTA

Caption: Workflow for the amide hydrolysis synthesis of TPTA.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid or powder.[1][6] It exhibits a melting point in the range of 149-156°C.[1][6] TPTA is sparingly soluble in water but shows good solubility in various organic solvents, including acetone, dichloroethane, methanol, ethanol, and benzene.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52664-35-4[1][2][3]
Molecular Formula C₁₈H₁₈N₃O₃PS[1]
Molecular Weight 387 g/mol [1]
Appearance White to off-white crystalline solid or powder[1][6]
Melting Point 149-156°C[1][6]
Solubility Sparingly soluble in water; Soluble in acetone, dichloroethane, methanol, ethanol, benzene[1][5]

The structure of TPTA is typically confirmed using a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the P=S, P-O-Ar, and N-H bonds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

Applications of this compound

The trifunctional nature of TPTA, with its three primary amine groups, makes it a versatile building block in polymer chemistry and a useful intermediate in the synthesis of various organic molecules.

Polymer Chemistry

A significant application of TPTA is as a multifunctional monomer in the production of polyurethanes.[4] Its incorporation into the polymer backbone can impart inherent flame retardancy due to the presence of phosphorus, nitrogen, and sulfur.[4]

Intermediate for Isocyanates and Dyestuffs

As highlighted in early patents, TPTA is a key intermediate in the synthesis of Tris(4-isocyanatophenyl) thiophosphate (TPTI).[6][9] TPTI is a component of polyisocyanate adhesives, which are known for their strong adhesion to a variety of substrates, including metals and rubbers.[9] The synthesis of TPTI from TPTA can be achieved through a one-step reaction with bis(trichloromethyl) carbonate (BTC), offering a safer alternative to the use of highly toxic phosgene.[9]

Role in Drug Development and Organic Synthesis

This compound serves as an intermediate in the preparation of pharmaceuticals, pesticides, and dyes.[1] The three primary amine groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules with potential biological activity.[5] While specific examples of marketed drugs directly derived from TPTA are not readily apparent, its utility as a scaffold in medicinal chemistry research is plausible. For instance, it can be a precursor for the synthesis of triazine-based covalent organic frameworks which have shown in vitro anticancer activity.[10]

The broader class of organophosphorus compounds, including thiophosphates, has a well-established role in drug development, particularly as enzyme inhibitors and prodrugs. The thiophosphate moiety can modulate the lipophilicity and metabolic stability of a drug molecule.

Diagram of Potential Application Pathways for TPTA:

G cluster_0 Polymer Chemistry cluster_1 Intermediate Synthesis cluster_2 Drug Development & Organic Synthesis TPTA TPTA Polyurethanes Polyurethanes TPTA->Polyurethanes Multifunctional Monomer TPTI TPTI TPTA->TPTI Reaction with BTC Bioactive Molecules Bioactive Molecules TPTA->Bioactive Molecules Scaffold for Synthesis Flame Retardant Materials Flame Retardant Materials Polyurethanes->Flame Retardant Materials Polyisocyanate Adhesives Polyisocyanate Adhesives TPTI->Polyisocyanate Adhesives Pharmaceuticals, Pesticides Pharmaceuticals, Pesticides Bioactive Molecules->Pharmaceuticals, Pesticides

Caption: Key application pathways for this compound.

Safety and Handling

This compound is considered to have limited toxicity data available.[5] As with all chemicals in a laboratory setting, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid contact with the skin, eyes, and respiratory tract.[5] It is a white powdery solid that can be oxidized and darken in color upon exposure to high temperatures, light, and prolonged exposure to air.[1]

Conclusion

This compound is a molecule with a rich history rooted in the advancement of organophosphorus chemistry. Its versatile synthesis, particularly through the high-yielding amide hydrolysis method, has made it an accessible and valuable intermediate. While its applications in polymer chemistry and as a precursor to isocyanates are well-established, its potential as a scaffold in the design and synthesis of novel bioactive compounds for drug discovery remains an area of ongoing interest. This guide has provided a comprehensive overview of TPTA, from its fundamental chemistry to its practical applications, with the aim of equipping researchers and professionals with the knowledge to effectively utilize this important chemical entity.

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. (URL: [Link])

  • US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google P
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (URL: [Link])

  • Synthesis of this compound | Request PDF - ResearchGate. (URL: [Link])

  • CN1644584A - Production of tri(4-isocyanate benzyl)
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  • Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a - The Royal Society of Chemistry. (URL: [Link])

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Tris(4-aminophenyl) Thiophosphate (TPTA): A Technical Guide to Its Synthesis, Properties, and Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(4-aminophenyl) thiophosphate (TPTA) is a multifunctional aromatic amine characterized by a central thiophosphate core bonded to three aminophenyl groups. This unique structure imparts a valuable combination of thermal stability, reactivity, and inherent flame-retardant properties. While historically utilized as a specialized intermediate, TPTA is gaining significant traction in advanced materials science and polymer chemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of TPTA's core properties, detailed synthesis protocols, and its proven and potential research applications. We will delve into its role as a high-performance curing agent, a monomer for flame-retardant polymers, and a versatile scaffold for organic synthesis, offering both established methodologies and forward-looking perspectives.

Introduction to this compound (TPTA)

This compound, CAS number 52664-35-4, is an organic compound that stands at the intersection of organophosphorus and aromatic amine chemistry.[1][2] Its molecular architecture, featuring a propeller-like arrangement of three aminophenyl rings around a P=S core, is central to its utility.[3] The three primary amine functionalities offer reactive sites for polymerization and derivatization, while the phosphorus, nitrogen, and sulfur content provides intrinsic flame-retardant characteristics.[4][5]

Chemical Identity and Structure

The structure of TPTA is fundamental to understanding its reactivity and function as a trifunctional monomer or crosslinking agent.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of TPTA's key properties is essential for experimental design, including solvent selection and reaction condition planning.

PropertyValueSource(s)
CAS Number 52664-35-4[1][2][6][7]
Molecular Formula C₁₈H₁₈N₃O₃PS[1][7][8]
Molecular Weight 387.39 g/mol [1][6][7][8]
Appearance White to yellow crystalline powder or solid[1][9]
Melting Point 149-156 °C[1][6][7][10]
Solubility Slightly soluble in water; Soluble in acetone, dichloroethane, methanol, ethanol, xylene.[1][3][11]
Density ~1.421 g/cm³[6][7]

Note: The compound can undergo oxidation, leading to a darker color upon prolonged exposure to high temperatures, light, or air.[1] This suggests that for applications requiring high color purity, storage under inert atmosphere and protected from light is advisable.

Synthesis of TPTA: A Protocol Deep Dive

The synthesis of TPTA is most commonly achieved by reacting a p-aminophenol precursor with thiophosphoryl chloride (PSCl₃).[12][13] A robust and high-yield method involves a two-step process: first, the synthesis of an acetyl-protected intermediate, Tris(4-acetamidophenyl) thiophosphate (TPTAA), followed by acidic hydrolysis to deprotect the amine groups.[12] This approach prevents side reactions associated with the free amine during the initial phosphorylation step.

Detailed Experimental Protocol: Two-Step Synthesis via Amide Hydrolysis

This protocol is adapted from methodologies described in the literature, which emphasize optimization of reaction conditions for high yield.[12]

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA)

  • Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add p-acetamidophenol and a suitable solvent (e.g., toluene).

  • Base Addition: Add a mixture of triethylamine and a catalytic amount of pyridine. The triethylamine acts as an acid scavenger for the HCl produced, while pyridine is known to effectively catalyze the reaction and improve yield.[12][13]

  • Reactant Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add thiophosphoryl chloride (PSCl₃) dropwise via the dropping funnel while maintaining the temperature. The exothermic nature of this reaction necessitates slow addition to prevent side reactions. An optimized molar ratio of p-acetamidophenol to base to PSCl₃ is crucial; ratios around 3.1 : 3.8 : 1.0 have been reported to be effective.[13]

  • Reaction: After addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 35 °C) for several hours (e.g., 3-4 hours) to ensure completion.[12][13]

  • Workup: Cool the reaction mixture. Filter the solid triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water, and finally a brine solution to remove impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude TPTAA.

Step 2: Hydrolysis of TPTAA to TPTA

  • Acidic Hydrolysis: To the crude TPTAA, add a mixture of methanol and concentrated hydrochloric acid.[12] The acid catalyzes the hydrolysis of the three amide bonds to reveal the primary amines.

  • Reflux: Heat the mixture to reflux (e.g., 85 °C) for approximately 3 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Isolation: After cooling, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic. The TPTA product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with deionized water to remove residual salts, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis and Purification Workflow

Synthesis_Workflow Reactants p-Acetamidophenol Thiophosphoryl Chloride Triethylamine/Pyridine Esterification Step 1: Esterification (Toluene, 35°C, 4h) Reactants->Esterification Reaction Intermediate Crude TPTAA Intermediate Esterification->Intermediate Workup Hydrolysis Step 2: Acid Hydrolysis (MeOH/HCl, 85°C, 3h) Purification Neutralization, Filtration, Recrystallization Hydrolysis->Purification Isolation Product High-Purity TPTA Purification->Product Intermediate->Hydrolysis Deprotection

Caption: Workflow for the two-step synthesis of TPTA.

Characterization and Purity Analysis

The structural integrity and purity of the synthesized TPTA must be validated. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H stretches (amines), P=S bond, and P-O-C linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR to confirm the chemical structure and aromatic proton environment.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13]

Core Research Application: Advanced Polymer Systems

The trifunctional nature of TPTA makes it an exceptionally valuable component in polymer science, where it can act as a crosslinker, chain extender, or a core monomer to build complex architectures with desirable properties.

TPTA as a Multifunctional Curing Agent and Crosslinker

In thermosetting resin systems like epoxies, the three primary amine groups of TPTA can each react with two epoxy rings, making it a potent curing agent.[]

Causality of Performance:

  • High Crosslink Density: As a trifunctional amine, TPTA creates a more densely crosslinked polymer network compared to conventional difunctional amine curing agents. This high density is directly responsible for increased rigidity, improved chemical resistance, and a higher glass transition temperature (Tg) in the final cured material.

  • Thermal Stability: The incorporation of rigid aminophenyl groups and the thermally stable phosphate core enhances the overall thermal and thermo-oxidative stability of the polymer network.[15]

Crosslinking_Concept Conceptual Diagram of TPTA Crosslinking Polymer Chains cluster_TPTA TPTA Monomer cluster_Chains Polymer Chains (e.g., Epoxy Resin) TPTA P(=S)(O-Ph-NH₂)₃ Chain1 ~Chain A~ TPTA->Chain1 Chain2 ~Chain B~ TPTA->Chain2 Chain3 ~Chain C~ TPTA->Chain3 Chain4 ~Chain D~ TPTA->Chain4 Chain5 ~Chain E~ TPTA->Chain5 Chain6 ~Chain F~ TPTA->Chain6

Caption: TPTA acting as a central node to crosslink multiple polymer chains.

Enhancing Thermomechanical Properties and Imparting Flame Retardancy

A significant application of TPTA is in the formulation of high-performance polymers that require inherent flame retardancy without the use of halogenated additives.[4][5]

Mechanism of Action: The efficacy of TPTA as a flame retardant stems from the synergistic effects of phosphorus, nitrogen, and sulfur.

  • Condensed Phase Action (Phosphorus): During combustion, the thiophosphate group decomposes to form phosphoric acid and polyphosphoric acid. These species act as dehydrating agents on the polymer backbone, promoting the formation of a thermally stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and preventing the release of flammable volatile gases into the gas phase.

  • Gas Phase Action (Nitrogen & Sulfur): Nitrogen-containing compounds can release non-flammable gases (like NH₃) upon decomposition, which dilute the oxygen supply and flammable gases in the flame zone. Sulfur compounds can also interfere with the radical chain reactions of combustion in the gas phase.

This multi-element, multi-phase approach makes TPTA an effective "all-in-one" solution for creating safer, high-performance materials.

Application Case Study: High-Performance Polyurethanes (PU)

TPTA is used as a high-grade chain extender in polyurethane production.[1][3] In this role, it reacts with isocyanate-terminated prepolymers to build molecular weight and form the hard-segment domains in segmented polyurethanes.

Experimental Workflow: Preparation of a TPTA-Extended PU Elastomer

  • Prepolymer Synthesis: React a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) with a long-chain polyol (e.g., Polytetramethylene ether glycol - PTMEG) in a 2:1 molar ratio under a nitrogen atmosphere at 80°C to form an NCO-terminated prepolymer. The choice of polyol dictates the soft segment properties (flexibility, elasticity).

  • Chain Extension: Dissolve TPTA in a suitable solvent (e.g., N,N-Dimethylformamide - DMF). Stoichiometrically add the TPTA solution to the prepolymer with vigorous stirring. The amine groups of TPTA will rapidly react with the terminal isocyanate groups of the prepolymer.

  • Curing: Pour the viscous mixture into a mold and cure in an oven. A typical curing cycle might be 100-120°C for 12-24 hours.

  • Post-Curing & Characterization: Post-cure the elastomer at a slightly elevated temperature for several hours to ensure complete reaction. The resulting material can then be characterized for its mechanical properties (tensile strength, elongation), thermal stability (TGA), and flame retardancy (UL-94 test).

Causality of Experimental Choices:

  • Prepolymer Step: Creating a prepolymer first allows for better control over the stoichiometry and ensures a more uniform distribution of the hard segments formed by the TPTA chain extender.

  • Solvent Choice: DMF is used to ensure both the prepolymer and the highly polar TPTA are fully solubilized, leading to a homogeneous reaction and a defect-free final material.

  • Stoichiometry: Precise control of the NCO:NH₂ ratio is critical. An excess of isocyanate can lead to a brittle material, while an excess of amine can result in a soft, under-cured product.

TPTA as a Versatile Intermediate in Organic Synthesis

Beyond polymers, the unique structure of TPTA makes it a valuable building block for synthesizing novel organic molecules, with potential applications in pharmaceuticals, dyes, and agrochemicals.[1][3][11]

Scaffolding for Novel Compounds

The three aminophenyl groups can be viewed as anchor points for building more complex, multi-arm structures. This is particularly relevant for drug development, where multivalent molecules can exhibit enhanced binding affinity to biological targets (the "chelate effect"). The thiophosphate core provides a defined, rigid scaffold from which to project these bioactive moieties.

Potential Synthetic Transformations:

  • Acylation/Sulfonylation: The amine groups can be readily acylated or sulfonylated to introduce a wide variety of functional groups, altering solubility, and providing handles for further chemistry.

  • Diazotization: The primary aromatic amines can undergo diazotization to form highly reactive diazonium salts. These intermediates can then be converted into a vast array of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions, dramatically expanding the synthetic utility of the TPTA core.

  • Schiff Base Formation: Condensation with aldehydes or ketones can form tris-imine compounds, which can be used as ligands for metal complexes or as intermediates for heterocyclic synthesis.

These potential transformations position TPTA as a platform molecule for creating libraries of novel compounds for screening in drug discovery and materials science.

Safety and Handling

While aggregated GHS information from multiple suppliers indicates that this compound does not currently meet the criteria for hazard classification, it should be handled with standard laboratory precautions.[2][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from light and oxidizing agents.[1][9]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a multifunctional building block with significant potential in advanced materials. Its primary, well-established applications lie in creating highly crosslinked, thermally stable, and inherently flame-retardant polymers. The ability to precisely tune material properties through its incorporation as a curing agent or chain extender makes it invaluable for researchers developing next-generation epoxies, polyurethanes, and other thermosets.

Looking forward, the untapped potential of TPTA lies in its use as a core scaffold in synthetic and medicinal chemistry. Its rigid, trifunctional geometry is ideal for constructing novel multivalent ligands, complex molecular architectures, and precursors for functional materials like metal-organic frameworks (MOFs) or specialized dyes. As the demand for high-performance, safe, and functional materials grows, the research applications for this compound are poised for significant expansion.

References

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  • Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Organic Chemicals - this compound Cas 52664-35-4 Service Provider from Hyderabad. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]

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Foreword: A Proactive Approach to Chemical Safety and Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Tris(4-aminophenyl) thiophosphate

This compound (TPTA) is a multifunctional molecule of significant interest in advanced material science and as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Its structure, featuring a central thiophosphate core bonded to three aminophenyl groups, provides a unique combination of reactivity and functionality. This guide is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the safe and effective utilization of this compound. Our focus extends beyond mere procedural instructions to elucidate the underlying chemical principles that govern its handling, synthesis, and disposal. By fostering a deeper understanding, we aim to empower researchers to work with TPTA not just safely, but also more effectively and innovatively.

Section 1: Hazard Assessment and Toxicological Profile

A thorough understanding of a chemical's potential hazards is the bedrock of safe laboratory practice. While specific, comprehensive toxicological data for this compound is limited, a robust safety assessment can be constructed by analyzing its constituent functional groups: the thiophosphate core and the aromatic amine moieties.[3]

1.1 GHS Classification and Known Data According to aggregated data from notifications to the ECHA C&L Inventory, this compound does not currently meet the criteria for GHS hazard classification.[4] However, this "not classified" status should not be interpreted as "non-hazardous." It often indicates a lack of comprehensive testing rather than a definitive absence of risk. One supplier notes the compound is "slightly toxic."[1] Given this ambiguity, a conservative approach based on structural analogy is scientifically prudent.

1.2 Inferred Hazards from Structural Components

  • Thiophosphate Core: Organophosphorus compounds are a broad class with a wide spectrum of biological activity. The precursor used in TPTA synthesis, thiophosphoryl chloride (PSCl₃), is known to be toxic and its derivatives can act as anticholinesterase agents.[5] While TPTA itself is not a potent cholinesterase inhibitor in the same vein as nerve agents or certain pesticides, the potential for neurological effects, should significant exposure occur, cannot be summarily dismissed without further data.

  • Aromatic Amines: Aromatic amines as a class are known for potential health effects, including skin irritation, sensitization, and, in some cases, long-term health risks with chronic exposure.[6] Therefore, preventing dermal contact and inhalation is a primary safety objective.

1.3 Physical and Chemical Properties A summary of the key physical and chemical properties of TPTA is presented below, which is essential for understanding its behavior in a laboratory setting.

PropertyValueSource
CAS Number 52664-35-4[1]
Molecular Formula C₁₈H₁₈N₃O₃PS[1]
Molecular Weight 387.4 g/mol [1]
Appearance White to off-white crystalline solid or powder[1][3]
Melting Point 149 - 156 °C[1][7]
Solubility Difficult to dissolve in water. Soluble in acetone, dichloroethane, methanol, and ethanol.[1][3]
Stability Stable under recommended storage conditions. May oxidize and darken upon prolonged exposure to high temperature, light, or air.[1]

Section 2: Prudent Handling & Personal Protective Equipment (PPE)

Based on the hazard assessment, a multi-layered safety protocol is required, combining engineering controls and appropriate PPE. The core principle is the elimination of exposure pathways: inhalation, dermal contact, and ingestion.

2.1 Engineering Controls: The Primary Barrier All manipulations of solid TPTA or its solutions must be conducted within a certified chemical fume hood.[8] This is non-negotiable.

  • Causality: A fume hood serves two primary purposes: 1) It contains and exhausts fine powder that can become airborne during weighing or transfer, preventing inhalation. 2) During synthesis, it captures volatile and corrosive reagents like thiophosphoryl chloride and pyridine, protecting the user and the laboratory environment.[8][9]

2.2 Personal Protective Equipment (PPE): The Last Line of Defense The following PPE is mandatory when handling TPTA and its precursors.[6][10]

  • Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a full-face shield should be worn over the goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected before use and changed immediately if contamination is suspected. Double-gloving is recommended during synthesis.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale spill cleanup, a NIOSH-certified respirator with organic vapor/acid gas cartridges and a particulate filter would be necessary.[10]

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase Assess Assess Task Risk (Weighing, Synthesis, Cleanup) Select_PPE Select Mandatory PPE (Goggles, Gloves, Lab Coat) Assess->Select_PPE dictates Verify_Hood Verify Fume Hood Certification & Airflow Select_PPE->Verify_Hood before Handle Handle TPTA in Fume Hood Verify_Hood->Handle enables safe Doff Doff PPE Correctly Handle->Doff upon completion Decon Decontaminate Work Area Handle->Decon requires Wash Wash Hands Thoroughly Doff->Wash followed by

Caption: Logical workflow for safe handling of TPTA.

Section 3: Synthesis and Purification Workflow

The synthesis of TPTA is most commonly achieved via the reaction of a p-aminophenol derivative with thiophosphoryl chloride in the presence of an acid scavenger.[9][11][12] The following protocol is a representative method.

3.1 Experimental Protocol: Synthesis of this compound

Reagents & Equipment:

  • p-Aminophenol

  • Thiophosphoryl chloride (PSCl₃)

  • Triethylamine

  • Pyridine

  • Acetone (reaction solvent)

  • Hydrochloric acid

  • Sodium hydroxide

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a chemical fume hood, charge a three-neck round-bottom flask with p-aminophenol (3.05 mol eq) and acetone. Begin stirring to dissolve.

  • Acid Scavenger Addition: Add triethylamine (3.65 mol eq) and a catalytic amount of pyridine (e.g., 0.02 mol eq relative to triethylamine) to the flask.[12]

    • Causality: Triethylamine and pyridine are organic bases that act as acid scavengers. The reaction between p-aminophenol and thiophosphoryl chloride generates three equivalents of hydrochloric acid (HCl). These bases neutralize the HCl as it is formed, preventing it from protonating the p-aminophenol reactant and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.[9][12]

  • Thiophosphoryl Chloride Addition: Cool the reaction mixture in an ice bath. Slowly add thiophosphoryl chloride (1.00 mol eq) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents runaway reactions and minimizes the formation of side products.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.[12]

  • Workup & Isolation:

    • Cool the reaction mixture to approximately 10 °C.

    • Carefully adjust the pH to ~11 by adding a 45% aqueous solution of sodium hydroxide dropwise. This step neutralizes any remaining acidic species and precipitates the product.[7]

    • The crude this compound will precipitate as a solid.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water to remove salts (e.g., triethylamine hydrochloride).

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water.[9]

    • Dry the final product under vacuum at a moderate temperature (e.g., 80 °C) to yield a yellowish-white crystalline powder.[7]

Synthesis_Workflow Start Start: Reagents (p-Aminophenol, Acetone, Triethylamine, Pyridine) Add_PSCl3 Add Thiophosphoryl Chloride (PSCl₃) Dropwise at < 10°C Start->Add_PSCl3 1. Dissolve & Cool React Stir at Room Temp (4-6 hours) Add_PSCl3->React 2. React Precipitate Precipitate Product (Adjust pH to 11 with NaOH) React->Precipitate 3. Workup Filter Filter Crude Product Precipitate->Filter 4. Isolate Wash Wash with Water Filter->Wash Recrystallize Recrystallize (e.g., from Methanol/Water) Wash->Recrystallize 5. Purify Dry Dry Under Vacuum Recrystallize->Dry End Final Product: Pure TPTA Dry->End 6. Finalize

Sources

Tris(4-aminophenyl) thiophosphate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate and its Analogs

Executive Summary

This compound (TAPT) is a multifunctional organophosphorus compound distinguished by its tripodal aromatic amine structure centered around a thiophosphate core. While its primary industrial applications are rooted in materials science—where it serves as an exceptional flame retardant, thermal stabilizer, and curing agent for high-performance polymers like epoxy resins—its molecular architecture presents intriguing possibilities for broader synthetic applications. The presence of phosphorus, nitrogen, and sulfur imparts inherent flame retardancy, while the three primary amine functionalities offer reactive sites for polymerization and molecular elaboration. This guide provides a comprehensive technical overview of TAPT, detailing its synthesis, physicochemical properties, established applications, and a forward-looking perspective on its potential as a scaffold in medicinal chemistry, grounded in the known biological activities of its constituent moieties.

The TAPT Molecule: Structure and Core Properties

This compound, CAS 52664-35-4, possesses a unique structure where three 4-aminophenoxy groups are ester-linked to a central thiophosphoryl (P=S) group. This arrangement confers a combination of thermal stability and chemical reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 52664-35-4 [1][2]
Molecular Formula C₁₈H₁₈N₃O₃PS [2][3]
Molecular Weight 387.39 g/mol [2]
Appearance White to yellowish-white crystalline solid/powder [4][5]
Melting Point 153-156 °C [1][4]

| Solubility | Soluble in organic solvents like ethanol and xylene; slightly soluble in water. |[5] |

The key to its functionality lies in the interplay between the thiophosphate core and the terminal amine groups. The P=S bond and the aromatic rings contribute to its thermal stability and flame-retardant capabilities, while the nucleophilic primary amines are key to its role as a monomer and curing agent.

Synthesis and Characterization

The synthesis of TAPT is typically achieved via the reaction of a p-aminophenol precursor with thiophosphoryl chloride (PSCl₃). A highly effective and scalable method involves a two-step process that utilizes an N-acetyl-protected aminophenol to prevent side reactions with the amine group, followed by deprotection.[4]

Two-Step Synthesis via Amide Hydrolysis: A Validated Protocol

This method improves yield and purity by first synthesizing the stable intermediate, Tris(4-acetylaminophenyl) thiophosphate, and then hydrolyzing the acetyl groups under acidic conditions to yield the final TAPT product.[4][6]

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Step 1: N-Acetyl Intermediate Synthesis cluster_1 Step 2: Acid Hydrolysis (Deprotection) p_acet p-Acetamidophenol tptaa Tris(4-acetylaminophenyl) thiophosphate p_acet->tptaa pscl3 Thiophosphoryl Chloride (PSCl₃) pscl3->tptaa base Base (e.g., NaOH) base->tptaa Dehydrochlorination tptaa_in Tris(4-acetylaminophenyl) thiophosphate tptaa->tptaa_in Purified Intermediate tapt This compound (TAPT) tptaa_in->tapt acid Mineral Acid (e.g., HCl) acid->tapt heat Heat (50-100°C) heat->tapt G cluster_curing Curing Mechanism (Cross-linking) cluster_flame Flame Retardancy Mechanism (During Combustion) cluster_condensed Condensed Phase cluster_gas Gas Phase TAPT Tris(4-aminophenyl) thiophosphate (TAPT) Epoxy Epoxy Resin Monomers TAPT->Epoxy Amine groups react with epoxide rings Char Insulating Char Layer (Barrier Effect) TAPT->Char Decomposes to polyphosphoric acids Radicals PO• Radicals TAPT->Radicals Releases volatile P-compounds Network Cross-linked Polymer Network (High Thermal Stability) Epoxy->Network Flame Flame Propagation (H•, OH• radicals) Radicals->Flame Scavenges Quench Flame Quenching Flame->Quench

Caption: TAPT's dual function as a curing agent and a multi-phase flame retardant.

Potential for Scaffolding in Drug Discovery

While TAPT is not currently established as a pharmaceutical agent, its structure contains moieties with known biological relevance, making it an intriguing starting point for the design of new compound libraries for drug discovery. [5]The field of medicinal chemistry has successfully utilized organophosphorus compounds for decades. [7][8]

The Organothiophosphate Core

The thiophosphate group is a key feature in several classes of bioactive molecules:

  • Antisense Therapeutics: Oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate backbone of DNA or RNA is replaced by sulfur, are the foundation of antisense drugs like Fomivirsen and Mipomersen. This modification increases nuclease resistance without preventing hybridization to the target mRNA. [9]* Pro-drugs and Bioactivation: Many organothiophosphate insecticides, such as Malathion and Parathion, are less toxic to mammals in their P=S form. In the target insect, metabolic oxidative desulfuration converts the P=S bond to the much more potent P=O analog, which is a powerful acetylcholinesterase inhibitor. This principle of bioactivation is a cornerstone of pro-drug design. [9]* Medicinal Agents: Compounds like Amifostine (a cytoprotective agent used in cancer therapy) and Echothiophate (an acetylcholinesterase inhibitor for glaucoma treatment) demonstrate the therapeutic utility of the thiophosphate motif. [10]

The Aminophenyl Moiety

The 4-aminophenol structure is also a known pharmacophore. Research has shown that it is a critical component for the antioxidant and anticancer activities of the drug Fenretinide [N-(4-hydroxyphenyl)retinamide]. [2]Studies indicate that 4-aminophenol derivatives can scavenge free radicals and induce apoptosis in cancer cell lines, suggesting that this moiety can be a valuable component in the design of novel therapeutic agents. [2]

TAPT as a Trifunctional Scaffold

The TAPT molecule combines the thiophosphate core with three aminophenyl groups, presenting a tripodal scaffold. The three primary amine groups are ideal handles for chemical modification, allowing for the systematic synthesis of an analog library. By reacting these amines, researchers could attach various pharmacophores, solubilizing groups, or targeting moieties to explore a wide chemical space.

Diagram 3: Rationale for TAPT as a Drug Discovery Scaffold

G TAPT_core This compound (TAPT) Scaffold Thiophosphate Core (P=S) Three Aminophenyl Arms Reactive -NH₂ Groups Bio_P Known Bioactivity of Thiophosphates: - Nuclease Resistance (Antisense) - Pro-drug Bioactivation (P=S → P=O) - Enzyme Inhibition TAPT_core:f1->Bio_P Provides this core Bio_A Known Bioactivity of Aminophenols: - Antioxidant Activity - Apoptosis Induction - Anticancer Properties TAPT_core:f2->Bio_A Provides these arms Library Potential for Analog Library Synthesis: - Acylation - Alkylation - Sulfonylation - Urea/Thiourea formation TAPT_core:f3->Library Enables modification Goal Drug Discovery Goal: Screen for novel Anticancer, Antiviral, or Neuroprotective Agents Library->Goal

Caption: Conceptual framework for leveraging the TAPT structure in medicinal chemistry.

Conclusion and Future Outlook

This compound is a well-established, high-value compound in materials science, offering robust performance as a curing agent and flame retardant. Its synthesis is scalable and produces a high-purity product. While its immediate utility is clear, the most exciting frontier for TAPT may lie in its untapped potential. For drug development professionals, TAPT should not be overlooked. It represents a pre-validated, trifunctional scaffold that combines two biologically relevant motifs. The convergence of its synthetic accessibility and the inherent bioactivity of its components positions this compound and its future analogs as a promising, yet underexplored, platform for the discovery of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Organothiophosphate. Retrieved from [Link]

  • Request PDF. (n.d.). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • PMC - PubMed Central. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Retrieved from [Link]

  • ResearchGate. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and Application of Organophosphorus Compounds. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of this compound. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • ChemBK. (2024). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • ResearchGate. (n.d.). New reactive, halogen-free flame retardant system for epoxy resins. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H18N3O3PS). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(4-aminophenyl) thiophosphate (TPTA) is a multifunctional molecule of significant interest, serving as a crucial intermediate in the synthesis of pharmaceuticals and dyes, and as a high-performance additive, such as a chain extender in polyurethanes and a flame retardant.[1][2][3] Its unique structure, containing phosphorus, nitrogen, and sulfur, imparts inherent flame retardancy to polymers.[2][4] This application note provides a comprehensive, field-proven protocol for the synthesis of TPTA. We present a robust two-step methodology involving the protection of the amine functionality, followed by esterification and subsequent deprotection. This approach is designed to maximize yield and purity by preventing undesirable side reactions. The causality behind each experimental choice is detailed, offering researchers a self-validating system for reliable and reproducible synthesis.

Strategic Overview: The Rationale for a Two-Step Synthesis

The direct reaction of 4-aminophenol with thiophosphoryl chloride (PSCl₃) is problematic. The 4-aminophenol molecule possesses two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH₂) group. The high reactivity of thiophosphoryl chloride would lead to a mixture of products, including undesired P-N bond formation, resulting in low yields and complex purification challenges.

To achieve regioselective synthesis of the desired O,O,O-triester, a protection-deprotection strategy is employed. The protocol is logically divided into two core stages:

  • Stage 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA). The synthesis begins with p-acetamidophenol (acetaminophen), where the amino group is already protected as an amide. This ensures that the thiophosphoryl chloride reacts exclusively with the phenolic hydroxyl group. An acid scavenger, a synergistic mixture of triethylamine and pyridine, is used to neutralize the hydrochloric acid byproduct, effectively driving the reaction to completion and improving yields.[5][6]

  • Stage 2: Acid-Catalyzed Hydrolysis to Yield TPTA. The acetyl protecting groups are subsequently removed from the TPTAA intermediate via acid-catalyzed hydrolysis. This step regenerates the free amino groups to yield the final high-purity this compound.[5][7]

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Stage 1: Esterification cluster_step2 Stage 2: Hydrolysis Acetaminophen 3 x p-Acetamidophenol TPTAA Tris(4-acetamidophenyl) thiophosphate (TPTAA) Acetaminophen->TPTAA + Base PSCl3 Thiophosphoryl Chloride (PSCl₃) PSCl3->TPTAA + Base TPTAA2 TPTAA Base Triethylamine / Pyridine TPTA This compound (TPTA) TPTAA2->TPTA + Acid Acid HCl / Heat

Figure 1: Two-stage synthesis of TPTA from p-acetamidophenol.

Detailed Experimental Protocols

Safety First: Thiophosphoryl chloride is highly corrosive, toxic, and reacts violently with water to release HCl gas.[8] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Triethylamine and pyridine are flammable and toxic. Concentrated hydrochloric acid is severely corrosive.

Part A: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA)

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )Amount (molar eq.)Notes
p-Acetamidophenol103-90-2151.163.10Must be dry.
Thiophosphoryl Chloride (PSCl₃)3982-91-0169.381.00Freshly distilled for best results.
Triethylamine (TEA)121-44-8101.193.80Acid scavenger.
Pyridine110-86-179.10~0.08 (catalytic)Co-catalyst with TEA to improve yield.[5]
Dichloromethane (DCM)75-09-284.93SolventAnhydrous grade.

Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

Step-by-Step Procedure

  • Reaction Setup: In a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add p-acetamidophenol (3.10 mol eq.) and 500 mL of anhydrous dichloromethane.

  • Base Addition: To the resulting suspension, add triethylamine (3.80 mol eq.) and a catalytic amount of pyridine (~0.08 mol eq.). Stir the mixture until a clear solution is formed.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • PSCl₃ Addition: Transfer thiophosphoryl chloride (1.00 mol eq.) to a dropping funnel and add it dropwise to the stirred reaction mixture over 60-90 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 35 °C and maintain this temperature for 3.5 to 4 hours.[6]

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 1.5 L of cold deionized water with vigorous stirring. The TPTAA product will precipitate as a solid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Drying: Dry the resulting white to off-white crystalline product in a vacuum oven at 60-80 °C for 12 hours.[7] A yield of approximately 88-95% is expected.[5][7]

Part B: Hydrolysis of TPTAA to this compound (TPTA)

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )Amount (molar eq.)Notes
TPTAA (from Part A)56601-92-6513.501.00Dried intermediate.
Methanol (MeOH)67-56-132.04~2.9Solvent.
Hydrochloric Acid (HCl), 37%7647-01-036.46~6.0Hydrolysis agent.
Sodium Hydroxide (NaOH), 45% aq. sol.1310-73-240.00As neededFor neutralization.

Step-by-Step Procedure

  • Reaction Setup: Suspend the dried TPTAA (1.00 mol eq.) in a mixture of methanol (2.9 mol eq.) and concentrated hydrochloric acid (6.0 mol eq.) in a round-bottom flask equipped with a reflux condenser.[5]

  • Hydrolysis: Heat the mixture to reflux (approximately 85 °C) and maintain for 3 hours.[5] The suspension should gradually dissolve as the hydrolysis proceeds. Causality: The combination of mineral acid and heat is necessary to efficiently cleave the stable amide bonds of the acetyl protecting groups.

  • Cooling and Precipitation: After 3 hours, cool the reaction mixture to 10 °C in an ice-water bath.

  • Neutralization: Carefully adjust the pH of the solution to 11 by the dropwise addition of a 45% aqueous sodium hydroxide solution.[7] Keep the temperature below 20 °C during neutralization. The final product, TPTA, will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral to remove sodium chloride and any residual sodium hydroxide.

  • Drying: Dry the yellowish-white crystalline powder in a vacuum oven at 80 °C for 10 hours.[7] The final product should have a purity of >98%.[7] A yield of approximately 90-95% for this step is expected.[7]

Workflow and Quantitative Summary

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of TPTA.

Summary of Reaction Parameters
ParameterStage 1 (TPTAA Synthesis)Stage 2 (TPTA Synthesis)
Key Reagents p-Acetamidophenol, PSCl₃, TEA, PyridineTPTAA, HCl, MeOH
Molar Ratio 3.10 : 1.00 : 3.80 (p-Acetamidophenol : PSCl₃ : TEA)[6]1.00 : 6.00 (TPTAA : HCl)[5]
Solvent DichloromethaneMethanol
Temperature 35 °C[5][6]85 °C (Reflux)[5]
Reaction Time 3.5 - 4 hours[5][6]3 hours[5]
Workup Precipitation in water, filtrationNeutralization (pH 11), filtration[7]
Expected Yield 88 - 95%[5][7]90 - 95%[7]

Product Characterization and Validation

To ensure the successful synthesis and purity of the final product, the following analytical techniques are recommended, as referenced in the literature:

  • Structural Confirmation:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (P=S, P-O-Ar, N-H) and the disappearance of the amide carbonyl from the TPTAA intermediate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and connectivity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of this compound (387.39 g/mol ).[1][9]

  • Purity and Physical Properties:

    • Melting Point: The reported melting point is in the range of 149-156 °C.[1][7][9] A sharp melting point is indicative of high purity.

    • Diazotization Titration: A classical method to quantify the primary aromatic amine content and determine the purity of the final product.[7]

By following this detailed protocol and validating the final product, researchers can confidently synthesize high-purity this compound for a wide range of applications.

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. Available at: [Link]

  • US Patent 4,279,838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. Google Patents.
  • Synthesis of this compound. Request PDF | ResearchGate. Available at: [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. ChemBK. Available at: [Link]

  • This compound (TPTA). SURU Chemical. Available at: [Link]

  • The Crucial Role of Tris-(4-aminophenyl)thiophosphate in Modern Polymers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiophosphoryl chloride. Wikipedia. Available at: [Link]

Sources

Application Notes & Protocols: Tris(4-aminophenyl) thiophosphate as a High-Performance Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Curing Agent for Advanced Polymers

Tris(4-aminophenyl) thiophosphate (TAPT) is a unique aromatic amine designed for use as a curing agent or monomer in high-performance thermosetting polymer systems. Its distinct molecular architecture, which combines a central thiophosphate core with three reactive p-aminophenyl arms, sets it apart from conventional amine hardeners. This structure is the source of its most valuable attributes: the ability to create densely cross-linked networks and impart inherent flame retardancy due to the synergistic presence of phosphorus, nitrogen, and sulfur.[1][2]

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the effective use of TAPT as a curing agent for epoxy resins. The document details the underlying curing chemistry, provides step-by-step protocols for stoichiometric calculations and experimental procedures, and discusses the expected performance characteristics of the resulting thermosets.

Physicochemical Properties of TAPT

A thorough understanding of the physical and chemical properties of TAPT is essential for its proper handling and use in formulations.

PropertyValueSource(s)
Chemical Name This compound[3][]
CAS Number 52664-35-4[3][5]
Molecular Formula C₁₈H₁₈N₃O₃PS[3][5]
Molecular Weight (MW) 387.40 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 149 - 156 °C[3][5]
Active Hydrogens 6 (2 per primary amine group)Calculated
Amine Hydrogen Equivalent Weight (AHEW) 64.57 g/eq Calculated
Solubility Soluble in acetone, dichloroethane, methanol, ethanol. Insoluble in water.[3]

Note: The Amine Hydrogen Equivalent Weight (AHEW) is a critical parameter for formulation and is calculated as: AHEW = Molecular Weight / Number of Active Hydrogens.

The Curing Mechanism: From Liquid Resin to Rigid Thermoset

TAPT functions as a curing agent through the classical epoxy-amine addition reaction. Each of the three primary amine (-NH₂) groups on the TAPT molecule contains two active hydrogen atoms. These active hydrogens react with the epoxide (oxirane) rings of the epoxy resin in a stepwise addition polymerization.[6][7]

Reaction Pathway:

  • Primary Amine Addition: An active hydrogen from a primary amine group attacks and opens an epoxy ring, forming a hydroxyl group (-OH) and a secondary amine.

  • Secondary Amine Addition: The newly formed secondary amine still possesses one active hydrogen, which can then react with another epoxy ring.

  • Network Formation: With six active sites per molecule, TAPT acts as a high-functionality cross-linker, leading to the formation of a rigid, three-dimensional polymer network. Aromatic amines like TAPT typically require thermal energy to achieve sufficient reactivity and drive the cure to completion.[8][9]

The diagram below illustrates this fundamental cross-linking reaction.

G cluster_reactants Reactants cluster_product Cured Network TAPT TAPT Molecule (H₂N-Ar)₃P=S (6 Active Hydrogens) Network Cross-linked Polymer Network - High Tg - Thermally Stable - Flame Retardant TAPT->Network Stepwise Addition + Heat Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Network G start Start weigh 1. Weigh Resin & TAPT (Calculated Stoichiometry) start->weigh end End: Cured Sample preheat 2. Preheat Components Resin: ~60°C TAPT: ~160°C (above MP) weigh->preheat mix 3. Mix Thoroughly (Add TAPT to Resin) preheat->mix degas 4. Degas Mixture (Vacuum ~20-30 min) mix->degas pour 5. Pour into Mold degas->pour cure 6. Cure in Oven (Multi-stage schedule) pour->cure postcure 7. Post-Cure (Higher temperature) cure->postcure cool 8. Controlled Cool Down postcure->cool cool->end

Caption: Step-by-step workflow for curing epoxy with TAPT.

Step-by-Step Procedure:

  • Preparation and Weighing: Based on the calculation in Protocol 1, accurately weigh the required amounts of epoxy resin and TAPT into separate, clean containers.

  • Pre-heating:

    • Gently heat the epoxy resin to approximately 60-70 °C to reduce its viscosity.

    • In a separate container, carefully heat the TAPT powder to just above its melting point (~160 °C) to form a clear liquid.

    • Causality Note: Pre-heating is crucial. Lowering the resin's viscosity aids in mixing, while melting the solid TAPT ensures homogeneous dispersion, preventing clumps and ensuring a uniform reaction. [7]3. Mixing: Slowly add the molten TAPT to the warm epoxy resin while stirring continuously. Mix vigorously for 3-5 minutes until the mixture is completely homogeneous and clear.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply vacuum for 20-30 minutes, or until bubbling ceases. This step removes trapped air introduced during mixing, which is critical to prevent voids in the final cured part.

  • Casting: Pour the bubble-free mixture into a pre-heated mold.

  • Curing and Post-Curing: Place the mold into a programmable oven. A multi-stage cure schedule is recommended for aromatic amines to manage the reaction exotherm and achieve optimal properties.

    • Initial Cure: 2 hours at 120 °C.

    • Intermediate Cure: 2 hours at 150 °C.

    • Post-Cure: 1 hour at 180 °C.

    • Causality Note: The initial lower temperature stage allows for gelation without excessive exothermic heat release. The higher temperature post-cure is essential to complete the reaction, maximize the cross-link density, and achieve the highest possible Glass Transition Temperature (Tg). [10][11]7. Cooling: Turn off the oven and allow the part to cool slowly to room temperature inside the oven to minimize internal stresses.

Expected Performance and Characterization

While specific performance data for TAPT-cured systems should be generated empirically, the properties are expected to be in the range of other high-performance thermosets cured with multifunctional aromatic amines.

Table of Representative Thermomechanical Properties (Based on Analogous Systems):

PropertyExpected RangeTest Method
Glass Transition Temp. (Tg) 220 - 290 °CDSC (ASTM E1356) [12]
Decomposition Temp. (Td, 5% loss) > 350 °CTGA (ASTM E1131)
Tensile Strength 70 - 95 MPaASTM D638
Tensile Modulus 3.0 - 5.5 GPaASTM D638 [2]
Flame Retardancy (LOI) > 30%ASTM D2863

Disclaimer: The values presented are representative of epoxy systems cured with high-functionality aromatic amines (e.g., DDM, DDS) and are for guidance only. Actual results will depend on the specific epoxy resin, cure schedule, and processing conditions. [12][13] Recommended Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and verify the degree of cure. [10]* Thermogravimetric Analysis (TGA): To assess thermal stability and char yield, which correlates with flame retardant behavior. * Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and a more precise Tg. [8]* Mechanical Testing (e.g., Tensile, Flexural): To quantify the material's strength and stiffness. [2]

References

  • Hexion. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (URL: [Link])

  • SURU Chemical. This compound (TPTA). (URL: [Link])

  • Kollbe, J. (2016). How do we calculate the amount of amine hardener require to cure epoxy resin?. ResearchGate. (URL: [Link])

  • Aptek Labs. Tg - Glass Transition Temperature for Epoxies. (URL: [Link])

  • Fiber Optic Center. (2017). Epoxy Glass Transition Temperature Explained. (URL: [Link])

  • Ma, S., et al. (2017). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Composites Part B: Engineering. (URL: [Link])

  • Dagdag, O., et al. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • UL Prospector. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. (URL: [Link])

  • Scribd. Calculation of Stoichiometric Weight of Curing Agent: Appendix 1. (URL: [Link])

  • Google Patents. High functionality amine compounds and uses therefor. (URL: )
  • Walton, A. S., & Taylor, A. C. (2006). Thermodynamic and mechanical properties of amine-cured epoxy resins using group interaction modelling. ResearchGate. (URL: [Link])

  • The Royal Society of Chemistry. Supporting information. (URL: [Link])

  • Chemistry For Everyone. (2023). What Is The Glass Transition Temperature Of Epoxy Resin?. YouTube. (URL: [Link])

  • Alessi, S., et al. (2015). Study of the Curing Process of DGEBA Epoxy Resin Through Structural Investigation. Macromolecular Chemistry and Physics. (URL: [Link])

  • Jue, C., et al. (2009). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4,4′‐diaminodiphenylmethane. Journal of Applied Polymer Science. (URL: [Link])

  • Zhu, J., et al. (2011). Study of Thermal Properties of Curing of DGEBA Epoxy Resin with Hexakis-(4-Aminophenoxy)-Cyclotriphosphazene. Advanced Materials Research. (URL: [Link])

  • Jue, C., et al. (2010). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4′-diaminodiphenyl sulfone. Journal of Applied Polymer Science. (URL: [Link])

  • ResearchGate. (2010). Curing Behavior and Thermal Properties of Trifunctional Epoxy Resin Cured by 4,4'-Diaminodiphenylmethane. (URL: [Link])

  • Pitture e Vernici. (2015). Determination of the hydrogen equivalent weight for amine curing agents via DSC. (URL: [Link])

  • Matějka, L. (2000). Curing of epoxy resins with amines. ResearchGate. (URL: [Link])

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Application of Tris(4-aminophenyl) thiophosphate in Polyurethanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Additive for High-Performance Polyurethanes

Tris(4-aminophenyl) thiophosphate (TAPT) is a multifunctional molecule poised to significantly enhance the properties of polyurethane (PU) systems. Its unique structure, featuring three reactive primary amine groups and a thiophosphate core, allows it to act as a novel curing agent or chain extender, while simultaneously imparting inherent flame retardancy to the polymer matrix. The presence of phosphorus, nitrogen, and sulfur in a single molecule makes TAPT a compelling candidate for developing high-performance polyurethanes for demanding applications in electronics, automotive, and aerospace industries.

This technical guide provides a comprehensive overview of the application of TAPT in polyurethanes, detailing its mechanism of action, and offering starting-point protocols for synthesis and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science.

Mechanism of Action: Curing and Flame Retardancy

TAPT's utility in polyurethanes stems from two primary functions: its role as a reactive amine in the polymerization process and the flame-retardant properties endowed by its elemental composition.

Curing and Crosslinking

The three primary aromatic amine groups of TAPT readily react with isocyanate (NCO) groups to form urea linkages. This reaction is fundamental to the curing of polyurethane prepolymers. When incorporated into a polyurethane formulation, TAPT can serve as a chain extender or a crosslinker, depending on the stoichiometry and the functionality of the other reactants. The trifunctional nature of TAPT allows for the formation of a densely crosslinked network, which can lead to improvements in the thermal and mechanical properties of the final polyurethane material.

Reaction of TAPT with Isocyanate

G TAPT This compound (TAPT) PU_Network Crosslinked Polyurethane Network (with Urea Linkages) TAPT->PU_Network Reaction of -NH2 groups Isocyanate R-N=C=O (Isocyanate) Isocyanate->PU_Network Reaction of -NCO groups

Caption: Reaction of TAPT with isocyanates to form a crosslinked polyurethane network.

Inherent Flame Retardancy

The thiophosphate core of TAPT provides a synergistic combination of phosphorus, nitrogen, and sulfur, all ofwhich contribute to flame retardancy. The proposed mechanisms of action are multifaceted and involve both condensed-phase and gas-phase activity during combustion.

  • Condensed-Phase Action: Upon heating, the thiophosphate group can decompose to form polyphosphoric acid. This acid promotes the dehydration of the polyurethane backbone, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds.

  • Gas-Phase Action: Phosphorus-containing compounds released during decomposition can act as radical scavengers in the gas phase. These species interrupt the free-radical chain reactions that sustain combustion, effectively quenching the flame.

Anticipated Performance Enhancements

The incorporation of TAPT into polyurethane formulations is expected to yield significant improvements in several key material properties:

  • Enhanced Thermal Stability: The formation of a dense, crosslinked network and the inherent stability of the aromatic and thiophosphate structures are predicted to increase the thermal decomposition temperature of the polyurethane.

  • Improved Flame Retardancy: The synergistic action of phosphorus, nitrogen, and sulfur is expected to lead to higher Limiting Oxygen Index (LOI) values and better classifications in UL-94 vertical burn tests.

  • Increased Mechanical Strength: The high crosslink density introduced by the trifunctional TAPT molecule can lead to increased tensile strength and modulus of the resulting polyurethane.

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of a TAPT-modified polyurethane. These are intended as starting points and may require optimization based on the specific polyol, isocyanate, and desired final properties.

Materials Required
MaterialGradeSupplier
This compound (TAPT)ReagentAlfa Chemistry[1]
Polyol (e.g., Polypropylene glycol, PPG)MW ~2000Standard Supplier
Diisocyanate (e.g., Toluene diisocyanate, TDI)80/20 isomer mixStandard Supplier
Dibutyltin dilaurate (DBTDL)CatalystStandard Supplier
Anhydrous Tetrahydrofuran (THF)SolventStandard Supplier
Protocol 1: Synthesis of TAPT-Modified Polyurethane

This protocol outlines a two-step prepolymer method for synthesizing a TAPT-cured polyurethane.

Step 1: Prepolymer Synthesis

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add a calculated amount of polyol (e.g., 1 equivalent).

  • Heat the flask to 80°C under a gentle stream of nitrogen and dry the polyol under vacuum for 1-2 hours to remove any residual moisture.

  • Cool the flask to 60°C and add the diisocyanate (e.g., 2 equivalents) dropwise with vigorous stirring over 30 minutes.

  • After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01% by weight of total reactants).

  • Continue stirring at 60-70°C for 2-3 hours. The reaction progress can be monitored by titrating the free NCO content. The theoretical NCO content should be reached.

Step 2: Curing with TAPT

  • Dissolve a stoichiometric amount of TAPT in anhydrous THF. The amount of TAPT should be calculated based on the remaining free NCO content of the prepolymer (e.g., a 1:1 ratio of NCO to NH2 groups).

  • Cool the prepolymer to approximately 40-50°C and add the TAPT solution dropwise with continuous stirring.

  • After the addition, pour the mixture into a preheated mold treated with a release agent.

  • Cure the mixture in an oven at a specified temperature (e.g., 80-100°C) for several hours, followed by a post-curing period at a higher temperature (e.g., 120°C) to ensure complete reaction.

Workflow for TAPT-Modified Polyurethane Synthesis

G cluster_prep Prepolymer Synthesis cluster_cure Curing with TAPT DryPolyol Dry Polyol (80°C, vacuum) AddIsocyanate Add Diisocyanate (60°C) DryPolyol->AddIsocyanate AddCatalyst Add DBTDL Catalyst AddIsocyanate->AddCatalyst ReactPrepolymer React (60-70°C, 2-3h) AddCatalyst->ReactPrepolymer Mix Mix Prepolymer and TAPT Solution ReactPrepolymer->Mix DissolveTAPT Dissolve TAPT in THF DissolveTAPT->Mix Cast Cast into Mold Mix->Cast Cure Cure in Oven (80-120°C) Cast->Cure

Caption: A two-step workflow for the synthesis of TAPT-modified polyurethane.

Characterization of TAPT-Modified Polyurethane

The following characterization techniques are recommended to evaluate the properties of the synthesized polyurethane:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane and urea linkages and the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. An increase in the onset of decomposition temperature compared to a non-TAPT control would indicate improved thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the material. A higher Tg can be indicative of increased crosslink density.

  • Mechanical Testing: To measure tensile strength, modulus, and elongation at break according to ASTM standards (e.g., ASTM D638).

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): To determine the minimum oxygen concentration required to support combustion (ASTM D2863).

    • UL-94 Vertical Burn Test: To classify the material's burning behavior.

Data Presentation: Expected Performance

While specific experimental data for TAPT-modified polyurethanes is not widely available in the public domain, the following table provides a hypothetical comparison based on the known effects of aromatic amine curatives and phosphorus-based flame retardants in polyurethane systems. These values should be considered as targets for experimental verification.

PropertyStandard Polyurethane (Control)TAPT-Modified Polyurethane (Expected)Test Method
Thermal Properties
Td, 5% weight loss (°C)~300>330TGA
Char Yield at 700°C (%)< 10> 20TGA
Glass Transition Temp. (Tg, °C)~50> 70DSC
Mechanical Properties
Tensile Strength (MPa)30 - 4040 - 60ASTM D638
Young's Modulus (MPa)300 - 500600 - 900ASTM D638
Elongation at Break (%)200 - 300100 - 150ASTM D638
Flame Retardancy
Limiting Oxygen Index (%)19 - 2125 - 30ASTM D2863
UL-94 RatingV-2 / No RatingV-0 / V-1UL-94

Conclusion and Future Outlook

This compound presents a promising avenue for the development of advanced polyurethanes with enhanced thermal stability, mechanical performance, and inherent flame retardancy. Its multifunctional nature allows it to be seamlessly integrated into the polymer backbone, offering a permanent and non-migrating solution to improving material properties. Further research should focus on optimizing the formulation parameters, exploring the compatibility of TAPT with a wider range of polyols and isocyanates, and conducting detailed studies on the combustion behavior and toxicology of the resulting materials. The protocols and expected performance characteristics outlined in this guide provide a solid foundation for researchers and scientists to begin exploring the potential of this versatile molecule in their polyurethane systems.

References

  • Alfa Chemistry. Tris(4-aminophenyl)thiophosphate. [Link][1]

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Tris(4-aminophenyl) Thiophosphate: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction

Tris(4-aminophenyl) thiophosphate (TAPT) is a trifunctional organic compound that has garnered significant interest as a versatile intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications. Its unique structure, featuring a central thiophosphate core and three reactive aminophenyl arms, provides a scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of TAPT, including its chemical and physical properties, detailed synthesis protocols, and its potential applications in drug development, particularly in the context of phosphoramidate prodrugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TAPT is fundamental to its effective use in synthetic protocols. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 52664-35-4[1][2]
Molecular Formula C₁₈H₁₈N₃O₃PS[1]
Molecular Weight 387.39 g/mol [1]
Appearance White to yellow crystalline powder[1]
Melting Point 149-153 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, xylene, acetone, and dichloroethane.[1][3]
Stability Can be oxidized, leading to a darker color upon exposure to high temperature, light, and prolonged exposure to air.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of TAPT is typically achieved through the reaction of an aminophenol derivative with thiophosphoryl chloride. A common and effective method involves the use of N-acetyl-p-aminophenol (acetaminophen) as the starting material, followed by hydrolysis of the acetyl protecting groups. This two-step process, detailed in a patented method, ensures a high yield and purity of the final product.[4]

Reaction Scheme:

Synthesis_of_TAPT acetaminophen 3 x N-acetyl-p-aminophenol intermediate Tris(4-acetylaminophenyl) thiophosphate acetaminophen->intermediate Base (e.g., NaOH) thiophosphoryl Thiophosphoryl chloride (PSCl₃) thiophosphoryl->intermediate tapt This compound (TAPT) intermediate->tapt Heat acid Acid Hydrolysis (e.g., HCl) acid->tapt

Caption: Synthesis of TAPT from N-acetyl-p-aminophenol.

Step-by-Step Protocol:

Part 1: Synthesis of Tris(4-acetylaminophenyl) Thiophosphate [4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve N-acetyl-p-aminophenol in an appropriate organic solvent (e.g., acetone).

  • Base Addition: Cool the solution and add an aqueous solution of sodium hydroxide dropwise while maintaining the temperature below a designated point to form the sodium salt of N-acetyl-p-aminophenol.

  • Thiophosphoryl Chloride Addition: Slowly add thiophosphoryl chloride to the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., thin-layer chromatography).

  • Isolation: Upon completion, the intermediate product, Tris(4-acetylaminophenyl) thiophosphate, can be isolated by filtration and washing.

Part 2: Hydrolysis to this compound [4]

  • Acidic Hydrolysis: Suspend the Tris(4-acetylaminophenyl) thiophosphate from Part 1 in an aqueous solution of a mineral acid, such as hydrochloric acid.

  • Heating: Heat the mixture to a temperature of 70-90 °C to facilitate the hydrolysis of the acetyl groups.[4]

  • Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture and adjust the pH to approximately 11 using a base like sodium hydroxide. This will precipitate the TAPT.[4]

  • Purification: Isolate the TAPT precipitate by filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum to obtain a yellowish-white crystalline powder.[4] A purity of over 98% can be achieved with this method.[4]

Application in Drug Synthesis: A Gateway to Phosphoramidate Prodrugs

While specific, commercially available drugs directly synthesized from TAPT are not prominently documented in publicly accessible literature, its structural motifs are highly relevant to the construction of biologically active molecules, particularly phosphoramidate prodrugs.[3] The three aminophenyl groups of TAPT can serve as "handles" for attaching other molecules, or TAPT itself can be a precursor to a phosphorylating agent.

Conceptual Application: The ProTide Approach

The ProTide (pro-nucleotide) strategy is a powerful approach to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs. A phosphoramidate prodrug typically consists of a nucleoside linked to an aryl group and an amino acid ester through a phosphate or thiophosphate backbone.

The aminophenyl moiety of TAPT is analogous to the aryl amino groups utilized in some phosphoramidate prodrug designs. While TAPT itself may not be directly incorporated, its synthesis chemistry provides a blueprint for creating related phosphorylating agents. For instance, a mono-aminophenyl thiophosphate derivative could be synthesized and then coupled with a nucleoside and an amino acid ester to form a ProTide.

Generalized Reaction Scheme for Phosphoramidate Synthesis:

ProTide_Synthesis cluster_0 Phosphorylating Agent Synthesis cluster_1 ProTide Assembly TAPT_analog Aminophenyl Thiophosphate Derivative protide Phosphoramidate Prodrug TAPT_analog->protide Coupling PSCl3 PSCl₃ PSCl3->TAPT_analog aminophenol p-Aminophenol aminophenol->TAPT_analog nucleoside Nucleoside Analog nucleoside->protide amino_acid Amino Acid Ester amino_acid->protide

Caption: Conceptual workflow for utilizing an aminophenyl thiophosphate in ProTide synthesis.

This conceptual workflow highlights how the fundamental chemistry used to produce TAPT can be adapted for the synthesis of complex pharmaceutical agents. The aminophenyl thiophosphate acts as a key building block, enabling the connection of the nucleoside and the amino acid ester, thereby masking the phosphate charge and facilitating cell penetration.

Safety and Handling

While some sources indicate that this compound is slightly toxic, comprehensive toxicological data is limited.[1][3] It is recommended to handle the compound in accordance with standard laboratory safety procedures for organic chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[3]

Conclusion

This compound is a valuable and versatile intermediate with established synthesis protocols. While its direct application in the synthesis of currently marketed drugs is not widely documented, its chemical structure and reactivity make it a compound of significant interest for researchers and professionals in drug development. The principles of its synthesis are directly applicable to the creation of more complex molecules, such as phosphoramidate prodrugs, which represent a promising class of therapeutics. Further exploration of TAPT and its derivatives as scaffolds and intermediates will likely lead to the discovery of novel bioactive compounds.

References

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. US4279838A.
  • This compound (TPTA). SURU Chemical. [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. ChemBK. [Link]

  • Synthesis of this compound. Request PDF. [Link]

  • This compound. PubChem. [Link]

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Application Notes and Protocols for Reactions with Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving Tris(4-aminophenyl) thiophosphate (TAPT). This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure safe and effective utilization of this versatile chemical compound.

Introduction to this compound (TAPT)

This compound, with the CAS number 52664-35-4, is a multifunctional organic compound featuring three aminophenyl groups attached to a central thiophosphate core.[1] This unique structure imparts a range of desirable properties, making it a valuable building block and additive in various chemical applications. TAPT is a white to yellowish crystalline powder with a melting point in the range of 149-153°C.[1] It is soluble in many organic solvents such as acetone, dichloromethane, and ethanol, but has limited solubility in water.[1]

The presence of primary aromatic amine functionalities makes TAPT a reactive precursor for polymerization reactions, while the thiophosphate group contributes to its utility as a flame retardant and a potential catalyst.[] This guide will delve into the key applications of TAPT, providing detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties of TAPT

A thorough understanding of the physicochemical properties of TAPT is essential for its proper handling, storage, and application in experimental setups.

PropertyValueSource
CAS Number 52664-35-4[1]
Molecular Formula C18H18N3O3PS[1]
Molecular Weight 387.39 g/mol [3]
Appearance White to yellowish crystalline powder[1]
Melting Point 149-153 °C[1]
Solubility Soluble in acetone, dichloromethane, ethanol; slightly soluble in water.[1]
Density 1.421 g/cm³[3]

Health and Safety Considerations

The safe handling of TAPT is of paramount importance in any laboratory setting. While some sources indicate that TAPT does not meet GHS hazard criteria, others suggest that it may cause skin and eye irritation.[4][5] Therefore, a cautious approach is recommended.

General Precautions:

  • Always handle TAPT in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Store TAPT in a cool, dry place away from direct sunlight and oxidizing agents.

It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before commencing any experimental work.

Synthesis of this compound

TAPT is typically synthesized through the reaction of a p-aminophenol derivative with thiophosphoryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A common method involves the initial protection of the amine group of p-aminophenol as an acetamide, followed by reaction with thiophosphoryl chloride and subsequent deprotection.

Detailed Synthesis Protocol

This protocol outlines a two-step synthesis of TAPT from p-acetamidophenol and thiophosphoryl chloride.

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add p-acetamidophenol (3.1 moles) and a suitable solvent such as acetone.

  • Base Addition: Add triethylamine (3.8 moles) to the suspension. The addition of a small amount of pyridine can improve the yield.[6]

  • Reactant Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add thiophosphoryl chloride (1 mole) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for 3.5-4 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride salt. The filtrate containing the product can be used directly in the next step or concentrated to isolate the intermediate.

Step 2: Hydrolysis to this compound

  • Hydrolysis: To the filtrate from the previous step, add a solution of hydrochloric acid and methanol. The molar ratio of methanol to hydrochloric acid to the acetamide intermediate should be approximately 2.9:6.0:1.[7]

  • Heating: Heat the mixture to 85°C and maintain this temperature for 3 hours to effect hydrolysis.[7]

  • Precipitation: Cool the reaction mixture to room temperature. The product, TAPT hydrochloride, will precipitate.

  • Neutralization and Isolation: Filter the precipitate and resuspend it in water. Neutralize the suspension with an aqueous solution of sodium hydroxide to a pH of approximately 11. The free base, TAPT, will precipitate.[8]

  • Purification: Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum at 60-80°C.[9] The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography.[9]

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Applications and Experimental Protocols

Curing Agent for Epoxy Resins and Flame Retardant

TAPT is an effective curing agent for epoxy resins, and its phosphorus and nitrogen content also imparts flame retardant properties to the cured material.[][10] The aromatic amine groups react with the epoxy groups of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer.

The primary amine groups of TAPT undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked network.

The flame retardancy is achieved through a combination of gas-phase and condensed-phase mechanisms. During combustion, the phosphorus-containing fragments are released into the gas phase and act as radical scavengers, interrupting the combustion cycle. In the condensed phase, the phosphorus and nitrogen components promote the formation of a stable char layer that insulates the underlying material from heat and oxygen.[11]

Curing_Mechanism TAPT Tris(4-aminophenyl) thiophosphate (TAPT) Crosslinked Cross-linked Polymer Network (Cured Epoxy Resin) TAPT->Crosslinked Curing Agent Epoxy Epoxy Resin (with epoxide groups) Epoxy->Crosslinked Resin Heat Heat Crosslinked->Heat Flame Retardant Properties

Caption: TAPT as a curing agent and flame retardant for epoxy resins.

  • Formulation: Prepare a mixture of the epoxy resin (e.g., a diglycidyl ether of bisphenol A type) and TAPT. The stoichiometric ratio of amine hydrogen equivalents in TAPT to epoxy equivalents in the resin should be calculated and can be varied to optimize the properties of the cured material. A typical starting point is a 1:1 stoichiometric ratio.

  • Mixing: Gently heat the epoxy resin to reduce its viscosity. Add the powdered TAPT to the warm resin and stir thoroughly until a homogeneous mixture is obtained. Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold. The curing schedule will depend on the specific epoxy resin used but a typical cycle would be 2 hours at 120°C followed by 2 hours at 150°C.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 180°C) for an additional 2-4 hours to ensure complete cross-linking and to maximize its thermal and mechanical properties.

  • Characterization: The properties of the cured epoxy resin, such as glass transition temperature (Tg), mechanical strength, and flame retardancy (e.g., using UL-94 or LOI tests), should be evaluated.

Chain Extender in Polyurethanes

In the synthesis of polyurethanes, TAPT can be used as a chain extender. The aromatic amine groups of TAPT react with isocyanate groups of a prepolymer to form urea linkages, which contribute to the hard segments of the polyurethane, enhancing its mechanical properties and thermal stability.

The reaction between the primary amine groups of TAPT and the isocyanate groups of the polyurethane prepolymer is a rapid nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, forming a urea linkage.

Polyurethane_Chain_Extension Prepolymer Isocyanate-Terminated Prepolymer Polyurethane Segmented Polyurethane (with Urea Linkages) Prepolymer->Polyurethane TAPT Tris(4-aminophenyl) thiophosphate (TAPT) TAPT->Polyurethane Chain Extender

Caption: TAPT as a chain extender in polyurethane synthesis.

  • Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react a diisocyanate (e.g., MDI or TDI) with a polyol (e.g., polytetramethylene glycol) at 70-80°C to form an isocyanate-terminated prepolymer. The NCO/OH ratio should be greater than 1, typically around 2.

  • Chain Extension: Cool the prepolymer to about 40-50°C. Prepare a solution of TAPT in a suitable solvent like dimethylformamide (DMF). Add the TAPT solution to the prepolymer with vigorous stirring. The amount of TAPT should be calculated to react with a specific percentage of the remaining isocyanate groups.

  • Casting and Curing: Once the chain extension is complete, the resulting polyurethane solution can be cast into a film or mold. The solvent is then evaporated, and the material is cured at an elevated temperature (e.g., 80-100°C) to complete the reaction and solidify the polymer.

  • Characterization: The mechanical properties (tensile strength, elongation at break), thermal properties (Tg, TGA), and morphology of the resulting polyurethane should be characterized.

Intermediate for Polymer and Dye Synthesis

The aromatic amine functionalities of TAPT make it a valuable precursor for the synthesis of other polymers, such as polyimides, and as a component in the production of azo dyes.

Polyimides are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They can be synthesized by the reaction of a diamine with a dianhydride. The trifunctional nature of TAPT can be utilized to create cross-linked polyimide networks.

Polyimide_Synthesis TAPT Tris(4-aminophenyl) thiophosphate (TAPT) PolyamicAcid Poly(amic acid) Intermediate TAPT->PolyamicAcid Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PolyamicAcid Polyimide Cross-linked Polyimide Network PolyamicAcid->Polyimide Thermal or Chemical Imidization

Caption: Synthesis of a cross-linked polyimide from TAPT.

  • Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve TAPT in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Cool the solution to 0-5°C.

  • Dianhydride Addition: Gradually add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Polymerization: After the addition is complete, allow the reaction to proceed at room temperature for several hours to form the poly(amic acid) solution.

  • Imidization: The poly(amic acid) can be converted to the final polyimide by either thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmed oven, for example, at 100°C, 200°C, and 300°C, for 1 hour at each temperature.

    • Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution and stir at room temperature.[12]

  • Characterization: The resulting polyimide film can be characterized for its thermal stability (TGA), glass transition temperature (DSC), and mechanical properties.

Aromatic amines are key components in the synthesis of azo dyes.[13][14] The amine groups of TAPT can be diazotized and then coupled with a suitable coupling component (e.g., a phenol or another aromatic amine) to produce a tri-azo dye.

  • Diazotization: Dissolve TAPT in an acidic solution (e.g., hydrochloric acid) and cool it to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite while maintaining the low temperature. This will form the tris-diazonium salt of TAPT.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in an alkaline or acidic solution, depending on the nature of the coupling component. Cool this solution to 0-5°C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The azo dye will precipitate as a colored solid.

  • Isolation and Purification: Collect the dye by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent.

  • Characterization: The synthesized dye should be characterized by UV-Vis spectroscopy to determine its absorption maximum, and its structure can be confirmed by NMR and mass spectrometry.

Conclusion

This compound is a versatile and valuable compound with a range of applications in polymer chemistry and as a synthetic intermediate. Its unique combination of reactive amine groups and a thiophosphate core allows for its use as a curing agent for epoxy resins, a chain extender for polyurethanes, and a precursor for high-performance polyimides and azo dyes. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively and safely utilize TAPT in their experimental setups to develop novel materials with enhanced properties.

References

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press.
  • Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053.
  • ChemBK. (2024, April 10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Aromatic amine. Retrieved from [Link]

  • Wheeler Scientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method | Request PDF. Retrieved from [Link]

  • Liaw, D. J., Chang, F. C., & Chen, W. H. (2001). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 39(12), 1994-2003.
  • SURU Chemical. (n.d.). This compound (TPTA). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. a) Alkylation of a thiophosphate and subsequent hydrolysis. b) Proposed rearrangement reaction leading to a stable N-(2mercaptoethyl)phosphoramidate 2. Retrieved from [Link]

  • RSC Publishing. (2023, February 23). Catalyst-free thiophosphorylation of in situ formed ortho-quinone methides. Retrieved from [Link]

  • RSC Publishing. (2023, February 24). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Döring, M., Dvorak, C., & Krämer, P. (2005). New reactive, halogen-free flame retardant system for epoxy resins.
  • ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Xu, J., Sutherland, J. D. (2023). Thiophosphate photochemistry enables prebiotic access to sugars and terpenoid precursors.
  • ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Developments in the Flame-Retardant System of Epoxy Resin.
  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • Wang, X., et al. (2018). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. RSC Advances, 8(2), 863-874.
  • ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene. Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Developments in the Flame-Retardant System of Epoxy Resin.
  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate. Retrieved from [Link]

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  • Google Patents. (n.d.). US7008555B2 - Epoxy resin curing agents and epoxy resin compositions.
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Purification of Tris(4-aminophenyl) thiophosphate: Strategies and Protocols for Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-aminophenyl) thiophosphate (TPTA) is a pivotal organic intermediate with applications in the synthesis of pharmaceuticals, pesticides, and as a high-performance chain extender in polyurethanes.[1] The purity of TPTA is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and compromise the material properties of polymers. This document provides a comprehensive guide to the purification of TPTA, detailing methodologies grounded in an understanding of its synthesis and potential impurity profile. We present detailed protocols for recrystallization and column chromatography, along with methods for purity assessment and troubleshooting.

Introduction and Physicochemical Properties

This compound is a white to yellowish crystalline solid.[1] Its structure, featuring three aminophenyl groups attached to a central thiophosphate core, imparts unique reactivity and also presents specific challenges for purification.[1] Due to the presence of basic amino groups and the potential for oxidation, careful selection of purification techniques is crucial.[2] The compound's color can darken upon exposure to high temperature, light, and prolonged air exposure, indicating potential degradation.[2]

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 52664-35-4[3]
Molecular Formula C18H18N3O3PS[2]
Molecular Weight 387.39 g/mol [4]
Appearance White to yellowish crystalline powder[1]
Melting Point 149-156°C[2][4][5]
Solubility Slightly soluble in water; Soluble in acetone, dichloroethane, methanol, ethanol, dichloromethane, benzene, and xylene.[1][2][6]

Table 1: Physicochemical Properties of this compound

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of TPTA commonly proceeds via two main routes, each with a characteristic set of potential byproducts.

  • From p-Aminophenol and Thiophosphoryl Chloride: This direct approach can leave unreacted p-aminophenol and various partially substituted chlorothiophosphates.

  • From Acetaminophen and Thiophosphoryl Chloride followed by Hydrolysis: This two-step method first produces Tris(4-acetylaminophenyl) thiophosphate. Incomplete hydrolysis can leave this intermediate in the final product. Furthermore, harsh hydrolysis conditions can cleave the ester linkages, resulting in 4-aminophenol and its corresponding phosphoric mono- and diesters.[7]

Common impurities may therefore include:

  • Starting Materials: p-aminophenol, acetaminophen.

  • Intermediates: Tris(4-acetylaminophenyl) thiophosphate.

  • Side-products: 4-aminophenol, 4-aminophenol phosphoric esters.

  • Color-causing impurities: Oxidized species of the aromatic amine.

The following diagram illustrates the logical flow for selecting a purification strategy based on the anticipated impurities.

G cluster_0 Impurity Analysis cluster_1 Purification Strategy Selection cluster_2 Chromatography Options cluster_3 Final Product Impurity_Profile Assess Crude TPTA Impurity Profile (TLC, HPLC, NMR) Recrystallization Recrystallization Impurity_Profile->Recrystallization High Purity with Crystalline Impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Complex Mixture or Closely-related Impurities Pure_TPTA High-Purity TPTA Recrystallization->Pure_TPTA Silica_Gel Standard Silica Gel (+ Amine Additive) Column_Chromatography->Silica_Gel General Purpose Amine_Silica Amine-Functionalized Silica Column_Chromatography->Amine_Silica Strong Amine Interactions (Tailing Peaks) Silica_Gel->Pure_TPTA Amine_Silica->Pure_TPTA

Caption: Decision workflow for TPTA purification.

Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. The principle relies on the differential solubility of the compound of interest and its impurities in a solvent at different temperatures.

Causality Behind Solvent Choice: An ideal recrystallization solvent should dissolve TPTA sparingly at room temperature but have high solubility at elevated temperatures. Given TPTA's solubility profile, alcohols (methanol, ethanol) and ketone/water mixtures (acetone/water) are excellent starting points for solvent screening.[2][8] For more challenging purifications, a solvent in which TPTA has high solubility (like DMF) can be used, followed by the addition of an anti-solvent to induce crystallization.[9]

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the crude TPTA. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Re-heat the solution until it is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80°C) to remove residual solvent.[7]

Flash Column Chromatography

For complex mixtures or when impurities have similar solubility to TPTA, flash column chromatography is the preferred method. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.

Expertise in Stationary and Mobile Phase Selection: Aromatic amines like TPTA are basic and can exhibit strong, non-ideal interactions (tailing) with the acidic silanol groups on standard silica gel.[10] This can be mitigated in two ways:

  • Adding a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica, leading to better peak shapes.[11]

  • Using a Modified Stationary Phase: Amine-functionalized silica provides a basic surface that minimizes the strong acid-base interactions, often resulting in superior separation for organic amines.[10]

The following diagram outlines the general workflow for purification by flash column chromatography.

G A 1. Prepare Slurry: Crude TPTA + minimal solvent + small amount of silica C 3. Load Sample: Carefully add the prepared slurry to the top of the column bed A->C B 2. Pack Column: Slurry pack with chosen stationary phase (e.g., Silica Gel) B->C D 4. Elution: Start with a non-polar solvent (e.g., Hexane). Gradually increase polarity with Ethyl Acetate C->D E 5. Fraction Collection: Collect fractions and monitor by TLC D->E F 6. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure E->F

Caption: General workflow for flash column chromatography.

Protocol 2: Flash Chromatography on Silica Gel

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%). Add 0.5-1% triethylamine to both solvents to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude TPTA in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.[9]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the proportion of ethyl acetate to elute the more polar TPTA. The less polar impurities will elute first.[12]

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Assessment

A self-validating protocol requires robust analytical methods to confirm the purity of the final product.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of a column chromatography separation. A mobile phase of ethyl acetate/hexanes (e.g., 1:1) on a silica gel plate can effectively separate the polar TPTA from less polar starting materials.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like triethylamine for better peak shape) is a good starting point for method development.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the purified product and identify any remaining impurities.[13]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Oily product after recrystallization Incomplete drying; presence of low-melting impurities.Dry the product under high vacuum for an extended period. If still oily, re-purify using column chromatography.
Significant peak tailing in chromatography Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[11] Alternatively, switch to an amine-functionalized silica column.[10]
Product discoloration (yellow/brown) Oxidation of the aromatic amine groups.Handle the compound under an inert atmosphere (N₂ or Ar) where possible. Store the purified product protected from light and air.[2] Use high-purity, distilled solvents for all purification steps.[9]
Poor recovery from column Compound is too polar and irreversibly adsorbed onto the silica.Increase the polarity of the mobile phase (e.g., add methanol to the ethyl acetate). If this fails, consider using a different stationary phase like alumina.

Table 2: Troubleshooting Guide for TPTA Purification

Conclusion

The purification of this compound requires a systematic approach based on the anticipated impurity profile from its synthesis. For crude material with a high initial purity, recrystallization from a suitable solvent system like ethanol/water is an effective and scalable method. For more complex mixtures containing closely related impurities, flash column chromatography is essential. The challenges posed by the basicity of the amine groups can be overcome by using a mobile phase modifier like triethylamine or by employing an amine-functionalized stationary phase. The protocols and insights provided in this application note are designed to enable researchers to consistently achieve high-purity TPTA, a critical requirement for its diverse applications.

References

  • ChemBK. (2024). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • SURU Chemical. (n.d.). This compound (TPTA). Retrieved from [Link]

  • SR Innovations India. (n.d.). This compound Cas 52664-35-4. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. Retrieved from [Link]

  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Unilong Industry Co., Ltd. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

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Application Note: NMR Characterization of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Tris(4-aminophenyl) thiophosphate (TAPT) using Nuclear Magnetic Resonance (NMR) spectroscopy. TAPT is a multifunctional compound utilized as a flame retardant and a key intermediate in various industrial syntheses.[1][2] Definitive structural confirmation and purity assessment are critical for its application in regulated industries such as pharmaceuticals and advanced materials. This document outlines detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Furthermore, it offers an in-depth analysis of the expected spectral features, guiding researchers in the complete and unambiguous assignment of all NMR-active nuclei.

Introduction: The Need for Precise Characterization

This compound (CAS 52664-35-4) is a molecule of significant industrial interest, primarily owing to the presence of phosphorus, nitrogen, and sulfur, which impart inherent flame-retardant properties.[2][3] Its three primary amine functionalities also make it a versatile precursor for polymerization reactions and the synthesis of dyes and pharmaceuticals.[4] Given these high-value applications, a robust and reproducible method for confirming its molecular structure and assessing purity is paramount.

NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the covalent structure of organic molecules.[5][6] This guide addresses the specific challenges and nuances of characterizing TAPT, focusing on the three key nuclei: ¹H for the aromatic and amine protons, ¹³C for the carbon backbone, and ³¹P for the unique thiophosphate core.

Molecular Structure and Key NMR-Active Nuclei

The structure of TAPT features three identical 4-aminophenoxy groups bound to a central thiophosphoryl (P=S) core. This high degree of symmetry simplifies the expected NMR spectra, but a thorough, multi-technique approach is essential for complete assignment.

  • ¹H NMR: Will reveal the environment of the aromatic protons on the benzene rings and the amine (-NH₂) protons.

  • ¹³C NMR: Will identify the four unique carbon environments within the symmetric molecule.

  • ³¹P NMR: Will provide a highly specific signal for the thiophosphate group, which is sensitive to its electronic environment.[7]

Part 1: Experimental Protocols & Methodologies

The protocols described below are designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is critical for TAPT analysis. The molecule contains both aromatic rings and polar, exchangeable amine protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for several reasons:

  • Excellent Solvency: TAPT is soluble in polar aprotic solvents.[4]

  • Amine Proton Observation: DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes broadened, signals.[4]

  • Chemical Inertness: It is a non-protic solvent that will not engage in deuterium exchange with the amine protons, which is crucial for accurate integration and observation.[7]

Protocol:

  • Weigh approximately 10-15 mg of the TAPT sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For quantitative measurements, a calibrated internal standard such as triphenyl phosphate can be used.

1D NMR Data Acquisition

Acquisition parameters should be optimized to account for the different properties of each nucleus. The following are recommended starting points for a 500 MHz spectrometer.

Parameter ¹H NMR ¹³C{¹H} NMR ³¹P{¹H} NMR
Pulse Program Standard (zg30)Standard Proton Decoupled (zgpg30)Standard Proton Decoupled (zgpg30)
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-20 to 220 ppm)250 ppm (-50 to 200 ppm)
Acquisition Time ~2.5 s~1.0 s~0.8 s
Relaxation Delay (d1) 5 s2 s5 s
Number of Scans 16102464
Temperature 298 K298 K298 K

Causality Behind Parameter Choices:

  • Relaxation Delay (¹H & ³¹P): A longer delay of 5 seconds is chosen to ensure full relaxation of all nuclei, including those potentially affected by the quadrupolar nitrogen or the phosphorus center. This is crucial for accurate signal integration.

  • ¹³C Scans: A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

2D NMR for Unambiguous Assignments

For definitive structural confirmation, 2D NMR experiments are indispensable. They reveal through-bond connectivity that cannot be inferred from 1D spectra alone.[8][9]

Recommended Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This will confirm the coupling between adjacent protons on the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment to establish connectivity across the ester oxygen to the phosphorus atom, by observing correlations from the aromatic protons to the carbon atom bonded to oxygen (C-O).

  • ¹H-³¹P HMBC (Optional but Recommended): Directly shows the correlation between the aromatic protons and the central phosphorus atom through the P-O-C linkage, providing definitive evidence of the thiophosphate ester structure.

Part 2: Spectral Interpretation and Data Analysis

The high symmetry of TAPT (C₃v point group) means that all three aminophenoxy groups are chemically equivalent. This results in a simplified spectrum with only one set of signals for the aromatic moiety.

Predicted ¹H NMR Spectrum

The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' spin system. Due to the strong electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the thiophosphate ester (-O-P(S)), the aromatic protons will exhibit distinct chemical shifts.[10][11]

  • Aromatic Protons (H-a, ortho to -NH₂): The -NH₂ group is a powerful electron-donating group, which strongly shields the ortho positions. These protons are expected to appear upfield, likely in the range of 6.6-6.8 ppm . They will appear as a doublet.[12]

  • Aromatic Protons (H-b, ortho to -O-P(S)): The thiophosphate ester group is electron-withdrawing, deshielding the ortho protons. These are expected to appear downfield, likely in the range of 7.0-7.2 ppm . They will also appear as a doublet.

  • Amine Protons (-NH₂): In DMSO-d₆, these protons should be visible as a broad singlet. The chemical shift is highly dependent on concentration and residual water but is typically expected around 5.0-5.5 ppm .

Predicted ¹³C NMR Spectrum

Four distinct carbon signals are expected, corresponding to the four unique carbon environments in the aminophenoxy group.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1 (-O-P) 148-152Deshielded by the directly attached electronegative oxygen. May show coupling to ³¹P (²JCP).
C2/C6 (ortho to -O-P) 120-123Standard aromatic carbon chemical shift, influenced by the adjacent C-O bond.
C3/C5 (ortho to -NH₂) 114-116Shielded by the electron-donating amino group.[12]
C4 (-NH₂) 142-145Deshielded relative to C3/C5 due to direct attachment of the nitrogen atom.
Predicted ³¹P NMR Spectrum

The ³¹P nucleus provides a unique and highly sensitive probe for the thiophosphate core.

  • Chemical Shift: For triaryl thiophosphates, the ³¹P chemical shift is influenced by the electronic nature of the aryl substituents. Electron-donating groups, like the -NH₂ group in TAPT, are expected to cause a downfield shift compared to unsubstituted triphenyl thiophosphate. The chemical shift is predicted to be in the range of +50 to +65 ppm (relative to 85% H₃PO₄). This is based on the principle that electron-releasing groups decrease the P=S bond order through reduced pπ-dπ back-bonding, leading to deshielding of the phosphorus nucleus.[13][14]

  • Appearance: With proton decoupling, the spectrum will consist of a single, sharp singlet.

Data Summary and Workflow

The following table summarizes the predicted NMR data for this compound in DMSO-d₆.

Nucleus Assignment Predicted δ (ppm) Multiplicity Expected Coupling
¹H H-a (ortho to -NH₂)6.6 – 6.8Doublet³JHH ≈ 8-9 Hz
H-b (ortho to -O-P)7.0 – 7.2Doublet³JHH ≈ 8-9 Hz
-NH₂5.0 – 5.5Broad SingletNone
¹³C C1 (-O-P)148 – 152Singlet²JCP ≈ 4-7 Hz
C2/C6120 – 123Singlet³JCP may be visible
C3/C5114 – 116SingletNone
C4 (-NH₂)142 – 145SingletNone
³¹P P=S+50 – +65SingletNone

Experimental and Analytical Workflow Diagram

TAPT_NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Elucidation start TAPT Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) start->dissolve tube Transfer to 5 mm NMR Tube dissolve->tube acq_1d 1D NMR Acquisition (1H, 13C, 31P) tube->acq_1d acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d proc Process Spectra (FT, Phasing, Baseline) acq_2d->proc assign_1d Assign 1D Spectra (Chemical Shift, Integration) proc->assign_1d assign_2d Assign 2D Spectra (Cross-peak Analysis) assign_1d->assign_2d elucidate Full Structure Confirmation (Connectivity Mapping) assign_2d->elucidate end_node Final Report & Structural Verification elucidate->end_node

Caption: Workflow for the complete NMR characterization of TAPT.

Conclusion

The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy, augmented by 2D correlation experiments, provides an unequivocal method for the structural verification of this compound. The high symmetry of the molecule simplifies the spectra, but careful selection of experimental parameters and a systematic approach to interpretation are essential for a complete and accurate assignment. The protocols and predictive data presented in this application note serve as a robust framework for researchers and quality control professionals working with this important industrial chemical, ensuring both identity and purity are confidently established.

References

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  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Cookson, D. J., & Smith, B. E. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION, 20(5), 184t-188t. [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines [Table]. ResearchGate. [Link]

  • Dai, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(11), 2539. [Link]

  • Domínguez, Z., et al. (2010). Substituent Effects on 31P NMR Chemical Shifts and 1JP–Se of triarylselenophosphates. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(4), 846-854. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Kosugi, Y., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 11(4), 631-635. [Link]

  • Jasanoff, A., & Wemmer, D. E. (1998). 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding. Biochemistry, 37(47), 16493-16504. [Link]

  • SURU Chemical. (n.d.). This compound (TPTA). SURU Chemical. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(1), 449-455. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. ResearchGate. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

  • Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Lynch, B. M., et al. (1968). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 24(9), 3595-3605. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 59(1-2), 43-49. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

Sources

Application Note: Monitoring the Curing Reaction of Epoxy Resins with Tris(4-aminophenyl) thiophosphate using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tris(4-aminophenyl) thiophosphate (TAPT) is a versatile molecule increasingly utilized as a multifunctional curing agent for epoxy resins, imparting enhanced thermal stability and flame retardancy to the resulting polymer networks.[1] The efficiency of the curing process, which dictates the final properties of the thermoset polymer, is critically dependent on the reaction between the primary amine groups of TAPT and the oxirane rings of the epoxy resin. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for real-time monitoring of this curing process.[2][3] By tracking the changes in characteristic infrared absorption bands of the functional groups involved, researchers can gain valuable insights into the reaction kinetics, degree of curing, and the formation of the polymer network.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy for the qualitative and quantitative analysis of the reaction products of this compound with epoxy resins. The protocols and data interpretation guidelines presented herein are designed to ensure scientific integrity and provide a robust framework for experimental design and analysis.

Scientific Principles: Unveiling the Curing Chemistry with FT-IR

The fundamental principle behind using FT-IR to monitor the epoxy curing reaction lies in the unique vibrational frequencies of the chemical bonds involved. Specific functional groups absorb infrared radiation at characteristic wavenumbers, creating a distinct spectral "fingerprint".[6] During the curing of an epoxy resin with TAPT, several key transformations occur that can be readily followed by FT-IR:

  • Consumption of Primary Amines: The primary amine (-NH₂) groups of TAPT are the primary reactive sites. In the FT-IR spectrum, primary amines typically exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region.[7][8] As the curing reaction proceeds, the intensity of these bands will decrease, indicating the consumption of the primary amine groups as they react to form secondary and tertiary amines.

  • Opening of the Oxirane Ring: The epoxy group, or oxirane ring, of the resin is characterized by a distinct absorption band, typically around 915 cm⁻¹, corresponding to the C-O-C stretching vibration of the three-membered ring.[4][9] The disappearance of this band is a direct indicator of the epoxy ring-opening reaction and the progression of the curing process.[5][10]

  • Formation of Hydroxyl Groups: The reaction between an amine and an epoxy group results in the formation of a hydroxyl (-OH) group. This is observed in the FT-IR spectrum as the appearance and growth of a broad absorption band in the 3600-3200 cm⁻¹ region.[5]

  • Changes in the Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of complex vibrational modes. Changes in this region can provide information about the formation of new C-N bonds and the overall structural evolution of the polymer network.

By monitoring the relative intensities of these key absorption bands over time, a quantitative measure of the extent of the reaction can be obtained.

Experimental Protocols

Protocol 1: Sample Preparation for FT-IR Analysis

The choice of sampling technique is crucial for obtaining high-quality FT-IR spectra. Attenuated Total Reflectance (ATR) is often the preferred method for monitoring curing reactions due to its minimal sample preparation requirements and ability to analyze samples in their native state.[11]

Materials:

  • This compound (TAPT)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Lint-free wipes

Procedure:

  • Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent and a lint-free wipe to remove any contaminants.

  • Acquire a Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding environment.

  • Prepare the Reaction Mixture: In a disposable container, accurately weigh and thoroughly mix the desired stoichiometric ratio of TAPT and the epoxy resin. Ensure a homogeneous mixture is achieved.

  • Apply the Sample: Apply a small, representative amount of the freshly prepared reaction mixture directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Initiate Data Acquisition: Immediately begin acquiring FT-IR spectra at regular time intervals to monitor the curing process from the initial uncured state. For kinetic studies, it is essential to maintain a constant temperature.[11]

Protocol 2: FT-IR Data Acquisition and Processing

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory

  • Data acquisition and processing software

Parameters:

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Time Interval: Dependent on the reaction rate (e.g., every 1-5 minutes for faster reactions, longer intervals for slower reactions).

Procedure:

  • Set up the Experiment: Configure the FT-IR software with the desired data acquisition parameters.

  • Monitor the Reaction: Acquire spectra at the predetermined time intervals until the reaction is complete, as indicated by the stabilization of the key spectral features (i.e., no further changes in the intensities of the amine, epoxy, and hydroxyl bands).

  • Data Processing:

    • Baseline Correction: Apply a baseline correction to each spectrum to ensure a flat baseline and accurate peak intensity measurements.

    • Normalization: To account for any variations in sample thickness or contact with the ATR crystal, it can be useful to normalize the spectra to a non-reacting peak, such as a C-H stretching vibration or an aromatic C=C stretching band.[2]

    • Peak Analysis: Measure the peak heights or integrated areas of the key absorption bands of interest in each spectrum.

Spectral Interpretation and Data Analysis

A systematic analysis of the changes in the FT-IR spectrum provides a comprehensive understanding of the curing reaction.

Expected FT-IR Spectral Features

The following table summarizes the key FT-IR absorption bands for TAPT, a typical epoxy resin (DGEBA), and the expected changes during the curing reaction.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Change During Curing
Primary Amine (TAPT) N-H Stretch3450 - 3300 (two bands)Decrease in intensity
N-H Bend1650 - 1580Decrease in intensity
Epoxy Ring (Resin) C-O-C Stretch915Decrease and eventual disappearance
Aromatic Ring C=C Stretch1610, 1510Can be used as an internal standard
Thiophosphate (TAPT) P=S Stretch800 - 600Minimal change
P-O-Ar Stretch1000 - 900Potential shifts due to changes in the chemical environment
Hydroxyl Group O-H Stretch3600 - 3200 (broad)Appearance and increase in intensity
Secondary/Tertiary Amine C-N Stretch1335 - 1250Appearance and increase in intensity

Note: The exact peak positions may vary slightly depending on the specific chemical structures and the physical state of the sample.

Quantitative Analysis: Degree of Cure

The degree of cure (α) can be quantitatively determined by monitoring the decrease in the intensity of the epoxy peak at ~915 cm⁻¹. The following equation can be used:

α = [ (A₀ - Aₜ) / A₀ ] * 100%

Where:

  • A₀ is the initial absorbance of the epoxy peak at time t=0.

  • Aₜ is the absorbance of the epoxy peak at time t.

To improve accuracy, the absorbance of the epoxy peak can be normalized to an internal standard peak that does not change during the reaction, such as an aromatic C=C stretching band (~1510 cm⁻¹).[2]

α = [ 1 - ( (Aₑₚₒₓᵧ)ₜ / (Aᵣₑբ)ₜ ) / ( (Aₑₚₒₓᵧ)₀ / (Aᵣₑբ)₀ ) ] * 100%

Where:

  • (Aₑₚₒₓᵧ)ₜ and (Aₑₚₒₓᵧ)₀ are the absorbances of the epoxy peak at time t and time 0, respectively.

  • (Aᵣₑբ)ₜ and (Aᵣₑբ)₀ are the absorbances of the reference peak at time t and time 0, respectively.

Visualizing the Process

Chemical Structures and Reaction

Caption: Curing reaction of TAPT with an epoxy resin.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix TAPT and Epoxy Resin apply Apply mixture to ATR crystal mix->apply acquire Acquire FT-IR Spectra over Time apply->acquire background Acquire Background Spectrum background->acquire process Baseline Correction & Normalization acquire->process analyze Analyze Peak Intensities (Amine, Epoxy, Hydroxyl) process->analyze calculate Calculate Degree of Cure analyze->calculate

Caption: Workflow for FT-IR analysis of TAPT-epoxy curing.

Conclusion

FT-IR spectroscopy offers a robust and insightful method for analyzing the reaction products of this compound with epoxy resins. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can effectively monitor the curing process, determine the degree of cure, and gain a deeper understanding of the structure-property relationships of these advanced polymer systems. This analytical approach is invaluable for quality control, formulation optimization, and fundamental research in polymer and materials science.

References

  • Fu, Y., Sun, D., Liu, X., An, X., & Zhang, X. (2015). The curing kinetic analysis of epoxy based on FT-IR.
  • González, M. G., Cabanelas, J. C., & Baselga, J. (2012).
  • Farhadyar, N., Rahimi, A., & Langroudi, A. E. (2005). Preparation and Characterization of Aromatic Amine Cured Epoxy-Silica Hybrid Inorganic-Organic Coating via In Situ Sol-gel Process. Iranian Polymer Journal, 14(2), 149-156.
  • Oprea, C. V., Oprea, S., & Oprea, L. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
  • PIKE Technologies. (n.d.).
  • Dutra, R. C. L., Diniz, M. F., Ribeiro, A. P., & Mattos, E. C. (2004). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Polímeros, 14(4), 259-264.
  • ResearchGate. (n.d.). FTIR spectra of the amine-cured epoxy after exposure on the SPHERE.
  • PIKE Technologies. (n.d.).
  • Rojo, D., et al. (2021). Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. Polymers, 13(8), 1289.
  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • ResearchGate. (n.d.). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). Request PDF.
  • Synthesis of tris(4-aminophenyl)
  • Assignments of FTIR spectra of compounds 5 and 8. (n.d.).
  • Analysis of organophosphorus compounds. 1. application of iodine-azide reaction for detection of. (n.d.). CORE.
  • Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. (n.d.). The Royal Society of Chemistry.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2022).
  • BOC Sciences. (n.d.). CAS 52664-35-4 Tris-(4-aminophenyl)

Sources

Application Notes & Protocols: The Versatility of Tris(4-aminophenyl) thiophosphate as a Precursor in Pesticide and Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(4-aminophenyl) thiophosphate (TAPT) is a multifunctional organic compound characterized by a central thiophosphate core to which three 4-aminophenyl groups are attached.[1][2] This unique trifunctional architecture, possessing both a reactive organophosphorus center and three primary aromatic amine moieties, renders TAPT a highly valuable and versatile intermediate in the synthesis of complex organic molecules.[1][2][3] These application notes provide a detailed exploration of TAPT's utility, focusing on two major industrial applications: the preparation of novel organothiophosphate pesticides and the synthesis of polyfunctional azo dyes. We will elucidate the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind key procedural steps for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound (TAPT)

This compound, with the chemical formula C₁₈H₁₈N₃O₃PS, is a white to yellow crystalline solid.[1][2][4] It exhibits slight solubility in water but is readily soluble in various organic solvents such as acetone, ethanol, and xylene.[1][2][5] The molecule's structure is notable for its propeller-like shape, which stems from the three aminophenyl rings connected to the central thiophosphate group.[2]

The synthesis of TAPT is typically achieved through the reaction of p-aminophenol (or its N-acetylated derivative, acetaminophen) with thiophosphoryl chloride (PSCl₃) in the presence of an acid scavenger like a tertiary amine (e.g., triethylamine, pyridine).[6][7][8] The use of N-acetylated p-aminophenol followed by an acid hydrolysis step is a common strategy to improve yield and purity by protecting the reactive amino group during the initial esterification.[6][9]

Synthesis Workflow Overview

The general synthesis involves the esterification of thiophosphoryl chloride with three equivalents of an aminophenol derivative. The process requires careful control of stoichiometry and temperature to achieve high yields.

cluster_0 Reaction Vessel PSCl3 Thiophosphoryl Chloride (PSCl₃) TAPT_Intermediate TAPT Precursor (e.g., Tris(4-acetylaminophenyl) thiophosphate) PSCl3->TAPT_Intermediate + Aminophenol 3x p-Aminophenol Derivative Aminophenol->TAPT_Intermediate + Base Acid Scavenger (e.g., Triethylamine) Base->TAPT_Intermediate Catalyst Solvent Inert Solvent Solvent->TAPT_Intermediate Hydrolysis Acid Hydrolysis (if required) TAPT_Intermediate->Hydrolysis TAPT_Final This compound (TAPT) Hydrolysis->TAPT_Final

Caption: General synthesis pathway for this compound (TAPT).

Application in Organothiophosphate Pesticide Synthesis

Scientific Rationale and Expertise

Organothiophosphates are a major class of pesticides, valued for their efficacy and relatively rapid environmental degradation compared to organochlorines.[10] A key feature of many thiophosphate insecticides is the P=S (thiono) bond. In the target insect, this bond is oxidatively converted by metabolic enzymes (e.g., cytochrome P450s) to the P=O (oxon) form. This "lethal synthesis" creates a potent acetylcholinesterase inhibitor, leading to nerve toxicity and death of the insect.[11] Mammalian metabolic systems also perform this oxidation, but often at a slower rate, which can provide a margin of selective toxicity.[11]

TAPT serves as an excellent scaffold for creating novel pesticides. The three primary amine groups (-NH₂) are nucleophilic sites that can be readily functionalized to modify the molecule's solubility, target specificity, and overall biological activity. For instance, reaction with an appropriate phosphorylating or acylating agent can yield phosphoramidothioates, a known class of insecticides.[12]

Protocol: Synthesis of a TAPT-Derived Phosphoramidothioate

This protocol describes the synthesis of a hypothetical phosphoramidothioate pesticide, N,N',N''-Tris(diethoxyphosphoryl)-tris(4-aminophenyl) thiophosphate, from TAPT. This procedure is designed to be self-validating through the inclusion of purification and characterization steps.

Materials:

  • This compound (TAPT)

  • Diethyl chlorophosphate

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3.87 g (0.01 mol) of TAPT in 100 mL of anhydrous DCM.

  • Base Addition: Add 4.18 mL (0.03 mol) of anhydrous triethylamine to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

  • Phosphorylation: Cool the flask to 0°C using an ice bath. Slowly add 4.2 mL (0.03 mol) of diethyl chlorophosphate dropwise over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the TAPT starting material is consumed.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure phosphoramidothioate product.

  • Characterization: Characterize the final product using ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

cluster_0 Phosphorylation Reaction (0°C to RT) TAPT TAPT in DCM Crude_Product Crude Product Mixture TAPT->Crude_Product + Chlorophosphate 3x Diethyl Chlorophosphate Chlorophosphate->Crude_Product + TEA Triethylamine (Base) TEA->Crude_Product Workup Aqueous Workup (Wash with NaHCO₃, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Phosphoramidothioate Pesticide Purification->Final_Product

Caption: Experimental workflow for the synthesis of a TAPT-derived pesticide.

Data Presentation

The properties of synthesized organophosphate pesticides are critical for their evaluation.

PropertyExpected Value/ResultRationale/Significance
Physical State Viscous oil or amorphous solidTypical for complex organophosphorus compounds.[10]
Purity (HPLC) >95%High purity is essential for accurate toxicological and efficacy testing.
³¹P NMR Shift Two distinct peaks expectedOne for the central P=S group and one for the three P=O groups.
Insecticidal Activity Moderate to HighThe phosphoramidothioate structure is a known insecticidal toxophore.
Mammalian Toxicity (LD₅₀) Expected to be lower than the oxon analogThe thiophosphate (P=S) form is generally less toxic to mammals.[11]

Application in Azo Dye Synthesis

Scientific Rationale and Expertise

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[13] The color of these dyes is a result of the extended π-conjugated system created by the azo linkage between aromatic rings.[14] The synthesis of azo dyes is a well-established process involving two fundamental steps:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl).[13][15]

  • Azo Coupling: The electrophilic substitution reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or another aromatic amine.[13][15]

TAPT, with its three primary aromatic amine groups, is an ideal precursor for creating complex, multi-chromophoric dyes. Each amine group can be diazotized, allowing the molecule to couple with three equivalents of a coupling agent. This can lead to dyes with intense colors and potentially unique properties, such as high molar absorptivity and strong affinity for certain fabrics.[16][17]

Protocol: Synthesis of a Tris-Azo Dye from TAPT

This protocol details the synthesis of a tris-azo dye by diazotizing TAPT and coupling it with N,N-dimethylaniline.

Materials:

  • This compound (TAPT)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH)

  • Deionized water and ice

Procedure:

  • Diazotization of TAPT: a. In a 400 mL beaker, suspend 3.87 g (0.01 mol) of TAPT in 100 mL of water and 10 mL of concentrated HCl. b. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. Causality Note: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely.[15] c. In a separate flask, dissolve 2.1 g (0.0305 mol) of sodium nitrite in 20 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold TAPT suspension over 20 minutes, ensuring the temperature remains below 5°C. The formation of the tris-diazonium salt solution is indicated by a clear, pale yellow solution.

  • Preparation of Coupling Solution: a. In a 600 mL beaker, dissolve 3.63 g (0.03 mol) of N,N-dimethylaniline in 50 mL of water and 5 mL of concentrated HCl. b. Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold tris-diazonium salt solution to the cold N,N-dimethylaniline solution with continuous, efficient stirring. b. An intensely colored precipitate (the azo dye) should form immediately. c. After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Make the solution slightly alkaline by slowly adding a 10% NaOH solution to neutralize the excess acid. This helps precipitate the full amount of the dye. b. Collect the solid dye by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with cold water until the filtrate is neutral. d. Dry the product in a vacuum oven at 60°C.

  • Characterization: a. Determine the dye's purity using TLC. b. Characterize the dye using UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) and FTIR to identify the characteristic -N=N- azo stretch.

cluster_0 Diazotization (0-5°C) TAPT TAPT + HCl (aq) Diazonium_Salt Tris-Diazonium Salt Solution TAPT->Diazonium_Salt NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt Coupler N,N-dimethylaniline Solution Coupling_Reaction Azo Coupling (0-5°C) Coupler->Coupling_Reaction Diazonium_Salt->Coupling_Reaction Dye_Precipitate Crude Azo Dye Coupling_Reaction->Dye_Precipitate Isolation Filtration & Washing Dye_Precipitate->Isolation Final_Dye Purified Tris-Azo Dye Isolation->Final_Dye

Caption: Workflow for the synthesis of a tris-azo dye from TAPT.

Data Presentation

The resulting dye's properties determine its suitability for various applications, such as textile dyeing.[17]

PropertyExpected Value/ResultRationale/Significance
Physical State Intensely colored solid (e.g., dark red, violet)The extensive conjugation across three azo linkages results in strong absorption in the visible spectrum.[14]
λmax (in Ethanol) 450-550 nmThe exact wavelength depends on the final structure and solvent, but will be in the visible range.
Solubility Generally low in water, soluble in organic solventsCan be modified by incorporating solubilizing groups (e.g., -SO₃H) into the coupling component.
Wash Fastness Moderate to GoodThe large molecular size can improve binding to fabric fibers.
Light Fastness Fair to GoodAzo dyes can be susceptible to fading upon prolonged UV exposure.

Conclusion

This compound (TAPT) is a potent and versatile chemical intermediate. Its dual functionality, combining the toxophoric potential of an organothiophosphate with the chromophoric precursor nature of three aromatic amine groups, opens avenues for the development of novel pesticides and complex dyes. The protocols outlined herein provide a robust foundation for researchers to explore the synthesis and application of TAPT derivatives, demonstrating the causality and precision required for successful outcomes in applied chemical synthesis.

References

  • Vidya, V.; Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30, 2049-2053. [Link]

  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. [Link]

  • Wikipedia. (n.d.). Organothiophosphate. [Link]

  • International Journal of Research and Review. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. [Link]

  • YouTube. (2014). Azo Dyes. [Link]

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  • ChemBK. (2024). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. [Link]

  • PubMed Central. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]

  • Provider of Organic Chemicals. (n.d.). This compound Cas 52664-35-4. [Link]

  • Google Patents. (n.d.).
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  • SURU Chemical. (n.d.). This compound (TPTA). [Link]

  • IndiaMART. (n.d.). This compound Cas 52664-35-4. [Link]

  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Rasayan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. [Link]

  • Thieme Connect. (2012). A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides. [Link]

  • ResearchGate. (n.d.). Preparation and activity study of new organophosphate insecticide candidates. [Link]

  • Google Patents. (n.d.). Amine catalyzed reaction in the production of thiophosphoryl chloride.
  • TREA. (2023). PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE. [Link]

  • Google Patents. (n.d.). Process for the manufacture of thiophosphoryl chloride.
  • University Website. (n.d.). The Synthesis of Azo Dyes. [Link]

  • University Website. (n.d.). Experiment 8 Synthesis of an Azo Dye. [Link]

  • Scientific & Academic Publishing. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. [Link]

  • ResearchGate. (2023). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component... [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

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The Elusive Catalytic Role of Tris(4-aminophenyl) thiophosphate in Organic Synthesis: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: While Tris(4-aminophenyl) thiophosphate (TPTA) is commercially available and noted in chemical literature, a comprehensive review of publicly accessible scientific databases and supplier information reveals a significant gap in knowledge regarding its specific applications as a catalyst in organic synthesis. The available information predominantly points to its roles as a monomer, a chain extender in polymer chemistry, and a flame-retardant additive. This document outlines the current understanding of TPTA, including its synthesis and established applications, and addresses the conspicuous absence of detailed catalytic protocols in contemporary research.

Introduction to this compound (TPTA)

This compound is an organophosphorus compound featuring a central thiophosphate group bonded to three aminophenyl moieties. Its structure, possessing nucleophilic amino groups and a phosphorus center, theoretically suggests potential for catalytic activity.

Chemical Structure and Properties:

PropertyValueSource
Chemical Formula C₁₈H₁₈N₃O₃PS
Molecular Weight 387.4 g/mol
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and xylene.
CAS Number 52664-35-4

Synthesis of this compound

The synthesis of TPTA is well-documented and typically involves the reaction of a p-aminophenol derivative with a thiophosphoryl chloride. One common method is the reaction of p-acetamidophenol with thiophosphoryl chloride, followed by the hydrolysis of the acetamido groups to yield the final aminophenyl product. This process is often carried out in the presence of an acid scavenger, such as a tertiary amine.

A notable synthesis route involves the esterification of p-acetamidophenol with thiophosphoryl chloride, followed by acidic hydrolysis to deprotect the amino groups.[1]

Established Applications of this compound

Current literature and commercial data firmly establish the utility of TPTA in polymer science.

Monomer and Chain Extender in Polymer Synthesis

TPTA serves as a multifunctional monomer and chain extender, particularly in the production of polyurethanes and polyamides. The presence of three primary amine groups allows it to react with isocyanates or carboxylic acid derivatives to form cross-linked or branched polymers. This imparts specific properties to the resulting materials.

Flame Retardant

Due to the presence of phosphorus, nitrogen, and sulfur, TPTA is recognized for its flame-retardant properties.[2] When incorporated into polymer matrices, it can interfere with the combustion cycle, reducing the flammability of the material.

The Unsubstantiated Role as a Catalyst in Organic Synthesis

Despite numerous chemical supplier entries and some patent literature referring to this compound as a "catalyst in organic synthesis," there is a notable lack of specific, peer-reviewed studies detailing its catalytic applications. Extensive searches for its use in common catalytic transformations such as esterification, amidation, cross-coupling reactions, or condensation polymerizations have not yielded concrete protocols or mechanistic studies.

The references to its catalytic role appear to be general statements without substantiating data. It is plausible that its basic amino groups could exhibit some catalytic activity in reactions that are base-catalyzed; however, without specific examples and performance data, this remains speculative.

Workflow for Investigating Potential Catalytic Activity:

For researchers interested in exploring the potential catalytic activity of TPTA, a logical starting point would be to screen it in a series of well-understood organic reactions.

G cluster_0 Hypothesis Generation cluster_1 Reaction Screening cluster_2 Analysis and Optimization Hypothesis Hypothesize TPTA's Catalytic Role (e.g., Lewis Base, Brønsted Base) Esterification Esterification of Carboxylic Acids Hypothesis->Esterification Test Brønsted/Lewis Acidity Amidation Amidation of Carboxylic Acids Hypothesis->Amidation Test Condensation Activity Michael Michael Addition Hypothesis->Michael Test Nucleophilic Catalysis Aldol Aldol Condensation Hypothesis->Aldol Test Base Catalysis Analysis Analyze Reaction Outcomes (Yield, Selectivity) Esterification->Analysis Amidation->Analysis Michael->Analysis Aldol->Analysis Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Analysis->Optimization Mechanism Mechanistic Studies Optimization->Mechanism

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Application Note: Formulation of High-Performance Polymers with Tris(4-aminophenyl) thiophosphate (TAPT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifunctional Advantage of TAPT

In the pursuit of advanced materials, Tris(4-aminophenyl) thiophosphate (TAPT) has emerged as a critical multifunctional monomer for developing high-performance thermosetting polymers.[1] Its unique molecular structure, which combines aromatic amine functionalities with a sulfur- and phosphorus-containing core, imparts a synergistic combination of properties unattainable with conventional formulating agents.[2] TAPT (CAS 52664-35-4) is a crystalline powder, soluble in various organic solvents like acetone and methanol, but poorly soluble in water.[3]

This molecule serves primarily in two capacities:

  • Aromatic Amine Curing Agent: The three primary amine (-NH₂) groups on TAPT act as reactive sites for cross-linking with epoxy, isocyanate, or other thermosetting resins. Aromatic amines are known to produce cured polymers with higher thermal resistance and chemical stability compared to their aliphatic counterparts.[4]

  • Inherent Flame Retardant: The presence of phosphorus, nitrogen, and sulfur within the TAPT molecule provides built-in flame retardancy, a critical feature for applications in electronics, aerospace, and automotive industries where stringent fire safety standards are mandatory.[1][2]

This application note provides a comprehensive guide for researchers and formulation scientists on leveraging TAPT to create high-performance epoxy-based polymers. It covers the underlying chemical mechanisms, detailed formulation protocols, and standard characterization techniques.

Scientific Principles: Mechanism of Action

The high-performance characteristics of TAPT-formulated polymers stem from two primary mechanisms: robust network formation and multi-modal flame retardancy.

Curing and Network Formation

TAPT functions as a trifunctional aromatic amine hardener. Each of the three -NH₂ groups contains two active hydrogens that can react with epoxide rings in a step-growth polymerization reaction. This high functionality leads to a densely cross-linked polymer network, which is directly responsible for the material's high glass transition temperature (Tg), superior mechanical strength, and excellent chemical resistance.[4][5] The stoichiometry of the formulation is critical; the optimal ratio is achieved when the number of moles of active amine hydrogens is equivalent to the number of moles of epoxy groups.[4]

Inherent Flame Retardancy

The phosphorus content in TAPT is the cornerstone of its flame-retardant capability. Phosphorus-based flame retardants can act in both the condensed (solid) phase and the gas phase during combustion.[6][7]

  • Condensed-Phase Action: Upon heating, TAPT decomposes to form phosphoric and polyphosphoric acids.[8][9] These act as powerful dehydrating agents, promoting the formation of a stable, insulating layer of carbonaceous char on the polymer's surface.[7][9] This char layer serves as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat, thus suppressing the combustion cycle.[8][10]

  • Gas-Phase Action: Volatile phosphorus-containing species, such as PO• radicals, can be released into the flame.[8] These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and HO• radicals) that sustain combustion in the gas phase.[9][10]

The combination of these mechanisms makes TAPT an exceptionally efficient, halogen-free flame retardant.

Diagrams and Visualizations

G cluster_prep 1. Preparation cluster_process 2. Processing cluster_cure 3. Curing cluster_char 4. Characterization TAPT TAPT Powder Mixing Mechanical Mixing & Pre-heating (80°C) TAPT->Mixing Epoxy Epoxy Resin (DGEBA) Epoxy->Mixing Degassing Vacuum Degassing (30 min) Mixing->Degassing Molding Casting into Molds Degassing->Molding Cure Multi-Stage Thermal Cure Molding->Cure PostCure Post-Curing Cure->PostCure Thermal Thermal Analysis (DSC, TGA) PostCure->Thermal Mech Mechanical Testing (Tensile, Flexural) PostCure->Mech Flame Flammability (UL-94) PostCure->Flame

Caption: Experimental workflow for TAPT-epoxy formulation.

G TAPT This compound (TAPT) P(=S)(O-Ph-NH₂)₃ Network Cross-linked Polymer Network High Tg, High Strength TAPT->Network Nucleophilic attack by amine groups Epoxy Epoxy Resin R-CH(O)CH₂ Epoxy->Network Ring-opening polymerization

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Application Notes and Protocols: Tris(4-aminophenyl) thiophosphate as a High-Performance Crosslinker for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the use of Tris(4-aminophenyl) thiophosphate (TAPSTP) as a multifunctional crosslinking agent for epoxy resins. These notes detail the synthesis of TAPSTP, the curing mechanism with epoxy resins, and protocols for preparation and characterization of the cured thermosets. The unique properties imparted by TAPSTP, including enhanced thermal stability and inherent flame retardancy, are also discussed, supported by experimental data and characterization workflows.

Introduction: A Multifunctional Curing Agent for Advanced Epoxy Systems

Epoxy resins are a critical class of thermosetting polymers renowned for their excellent mechanical properties, chemical resistance, and strong adhesion, making them indispensable in coatings, adhesives, and advanced composites.[1] The performance of a cured epoxy system is largely dictated by the choice of the curing agent, or hardener.[2] While traditional amine hardeners are widely used, there is a growing demand for multifunctional curing agents that can impart additional properties, such as high thermal stability and flame retardancy, to meet the requirements of advanced applications in aerospace, electronics, and automotive industries.

This compound (TAPSTP) has emerged as a promising alternative to conventional amine hardeners. It is a multifunctional molecule featuring three primary amine groups, which can readily react with the epoxide groups of epoxy resins to form a densely crosslinked network.[3] The incorporation of phosphorus, nitrogen, and sulfur within its structure provides inherent flame-retardant properties, offering a halogen-free solution to improving the fire safety of epoxy-based materials.[4][5][6]

Key Advantages of TAPSTP as a Crosslinker:

  • High Functionality: The presence of three primary amine groups allows for a high crosslink density, contributing to superior thermal and mechanical properties.

  • Inherent Flame Retardancy: The synergistic effect of phosphorus, nitrogen, and sulfur in the TAPSTP molecule enhances the char-forming ability and reduces the flammability of the cured resin.[4]

  • Enhanced Thermal Stability: The aromatic backbone of TAPSTP contributes to a higher glass transition temperature (Tg) and improved thermal stability of the cured epoxy network.

  • Halogen-Free: TAPSTP provides a more environmentally friendly approach to flame retardancy compared to traditional halogenated flame retardants.

Synthesis of this compound (TAPSTP)

TAPSTP can be synthesized via a two-step process involving the esterification of p-acetamidophenol with thiophosphoryl chloride, followed by acidic hydrolysis of the acetamido groups to yield the final product.[7][8]

Protocol for TAPSTP Synthesis

Materials:

  • p-Acetamidophenol

  • Thiophosphoryl chloride (PSCl₃)

  • Triethylamine (TEA)

  • Pyridine

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Appropriate organic solvents (e.g., toluene, acetonitrile)

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve p-acetamidophenol in a suitable organic solvent.

  • Add triethylamine and a catalytic amount of pyridine to the solution. The molar ratio of p-acetamidophenol to triethylamine/pyridine to thiophosphoryl chloride should be approximately 3.10:3.80:1.[9]

  • Cool the mixture in an ice bath and slowly add thiophosphoryl chloride dropwise while stirring vigorously.

  • After the addition is complete, allow the reaction to proceed at 35°C for 3.5 hours.[9]

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt formed.

  • Wash the filtrate with water to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude Tris(4-acetamidophenyl) thiophosphate.

Step 2: Hydrolysis to this compound

  • To the crude product from Step 1, add a mixture of methanol and concentrated hydrochloric acid. A mole ratio of methanol to hydrochloric acid to the acetamido intermediate of approximately 2.9:6.0:1 is recommended.[7]

  • Reflux the mixture at 85°C for 3 hours to effect the hydrolysis of the acetamido groups.[7]

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 11 to precipitate the product.[1]

  • Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum to obtain this compound as a solid.

Curing of Epoxy Resins with TAPSTP

The curing of epoxy resins with TAPSTP follows the well-established amine-epoxy addition reaction mechanism. Each active hydrogen on the primary amine groups of TAPSTP can react with an epoxide group, leading to the formation of a highly crosslinked, three-dimensional network.[10][11]

Curing Mechanism

The primary amine groups of TAPSTP act as nucleophiles, attacking the electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, further extending the polymer network.

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product TAPSTP This compound (TAPSTP) Reaction Amine-Epoxy Addition TAPSTP->Reaction Primary Amines Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Reaction Epoxide Groups Network Crosslinked Epoxy Network Reaction->Network Forms 3D Network

Caption: Curing of epoxy resin with TAPSTP.

Stoichiometric Calculations

For optimal properties, a stoichiometric balance between the amine hydrogen equivalents of TAPSTP and the epoxy equivalents of the resin is crucial.[2][12] The amount of TAPSTP required per 100 parts of epoxy resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

  • AHEW is the Amine Hydrogen Equivalent Weight of TAPSTP.

  • EEW is the Epoxy Equivalent Weight of the epoxy resin.

Calculation of AHEW for TAPSTP:

AHEW = Molecular Weight of TAPSTP / Number of Active Hydrogens

The molecular weight of TAPSTP (C₁₈H₁₈N₃O₃PS) is approximately 383.39 g/mol . Since it has three primary amine groups (-NH₂), and each has two active hydrogens, the total number of active hydrogens is 6.

AHEW of TAPSTP = 383.39 / 6 ≈ 63.9 g/eq

Example Calculation:

For a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an EEW of 189 g/eq:

phr of TAPSTP = (63.9 / 189) * 100 ≈ 33.8

Therefore, approximately 33.8 parts of TAPSTP by weight are required to cure 100 parts of this DGEBA epoxy resin.

Protocol for Curing a DGEBA Epoxy Resin with TAPSTP

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (EEW ~189 g/eq)

  • This compound (TAPSTP) (AHEW ~63.9 g/eq)

  • High-speed mechanical mixer or planetary mixer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Pre-heating: Pre-heat the DGEBA epoxy resin to 60-80°C to reduce its viscosity for easier mixing.

  • Mixing: Weigh the required amounts of DGEBA and TAPSTP based on the stoichiometric calculations (e.g., 100g of DGEBA and 33.8g of TAPSTP). Add the TAPSTP to the pre-heated epoxy resin and mix thoroughly using a mechanical mixer for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 80°C and degas for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: Transfer the molds to an oven and cure using a staged curing cycle. A typical cycle could be:

    • 120°C for 2 hours

    • 150°C for 2 hours

    • Post-curing at 180°C for 1 hour The optimal curing schedule may vary depending on the specific application and desired properties.

  • Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully demold the samples for subsequent characterization.

G Start Start Preheat Pre-heat Epoxy Resin (60-80°C) Start->Preheat Weigh Weigh Epoxy and TAPSTP (Stoichiometric Ratio) Preheat->Weigh Mix Mechanical Mixing (5-10 min) Weigh->Mix Degas Vacuum Degassing (80°C, 15-20 min) Mix->Degas Cast Cast into Molds Degas->Cast Cure Staged Curing (e.g., 120°C -> 150°C -> 180°C) Cast->Cure Cool Slow Cooling to RT Cure->Cool Demold Demold Samples Cool->Demold End Cured Samples Ready for Characterization Demold->End

Caption: Experimental workflow for curing epoxy resin with TAPSTP.

Characterization of TAPSTP-Cured Epoxy Resins

The following are standard techniques to characterize the thermal and mechanical properties of the cured epoxy thermosets.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin, which is a key indicator of the material's thermal stability and the extent of cure.[13]

Typical DSC Results for a TAPSTP-Cured DGEBA Resin:

PropertyValue
Glass Transition Temp. (Tg)160 - 180 °C
Onset of Cure (for uncured)120 - 140 °C
Peak Exotherm (for uncured)180 - 200 °C

A higher Tg value for the TAPSTP-cured system compared to conventional amine-cured systems indicates a more rigid and thermally stable network.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition behavior of the cured resin.[13] The presence of phosphorus in TAPSTP is expected to increase the char yield at high temperatures, which is indicative of its flame-retardant effect.

Typical TGA Data for a TAPSTP-Cured DGEBA Resin:

ParameterValue
Onset of Decomposition (Td5%)> 350 °C
Temperature of Max. Decomposition Rate~ 400 °C
Char Yield at 700 °C (in N₂)25 - 35 %

The higher char yield compared to standard epoxy systems contributes to the material's flame retardancy by forming a protective insulating layer.

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (a measure of stiffness) and the tan delta peak, which also corresponds to the glass transition temperature.[9]

Typical DMA Results for a TAPSTP-Cured DGEBA Resin:

PropertyValue
Storage Modulus at 25°C2.5 - 3.5 GPa
Tg (from tan δ peak)165 - 185 °C

The high storage modulus confirms the rigidity of the highly crosslinked network formed by TAPSTP.

Flame Retardancy Testing

The flame retardancy of the cured material can be assessed using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

Expected Flame Retardancy Performance:

TestRating/Value
LOI> 30%
UL-94V-0 or V-1

An LOI value greater than 21% (the concentration of oxygen in air) indicates that the material is self-extinguishing. A UL-94 rating of V-0 is the highest classification for plastics, signifying that burning stops within 10 seconds on a vertical specimen.[3][14]

Conclusion

This compound is a highly effective multifunctional curing agent for epoxy resins, offering a unique combination of high crosslink density, enhanced thermal stability, and inherent flame retardancy. The protocols outlined in these application notes provide a framework for the synthesis of TAPSTP and its successful application in the formulation of advanced, high-performance epoxy systems. The resulting materials are well-suited for demanding applications where thermal resistance and fire safety are critical design parameters.

References

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Retrieved from [Link]

  • Thermoset Resin Stoichiometry Calculations. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022). UL Prospector. Retrieved from [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (2008). ResearchGate. Retrieved from [Link]

  • Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks. ePrints Soton. Retrieved from [Link]

  • How do we calculate the amount of amine hardener require to cure epoxy resin? ResearchGate. Retrieved from [Link]

  • Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. (2018). National Institutes of Health. Retrieved from [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. (2020). MDPI. Retrieved from [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. ChemBK. Retrieved from [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. (2020). National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (1981). Google Patents.
  • New reactive, halogen-free flame retardant system for epoxy resins. (2005). Polymer Degradation and Stability. Retrieved from [Link]

  • Synthesis of this compound. ResearchGate. Retrieved from [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI. Retrieved from [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. ResearchGate. Retrieved from [Link]

  • Synthesis of a Phosphorus-Based Epoxy Reactive Flame Retardant Analog to Diglycidyl Ether of Bisphenol A (DGEBA) and Its Behavior in Epoxy Resins and Their Composites. (2020). eCommons. Retrieved from [Link]

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Troubleshooting & Optimization

Introduction to Tris(4-aminophenyl) thiophosphate (TPTA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of Tris(4-aminophenyl) thiophosphate (TPTA). As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested experience to help you overcome common challenges and significantly improve your experimental outcomes.

This compound is a multifunctional organic compound used as a catalyst, an intermediate in the synthesis of biologically active molecules, and as a monomer in polymer applications, where it can impart flame retardancy.[1][2][3] The synthesis typically involves the reaction of a 4-aminophenol derivative with thiophosphoryl chloride (PSCl₃) in the presence of an acid scavenger. While the reaction appears straightforward, achieving high yields and purity requires careful control over several experimental parameters. This guide will explore the critical factors influencing the reaction and provide solutions to common issues encountered in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Q1: My overall yield is disappointingly low (below 70%). What are the most critical factors I should investigate?

Low yield is the most common issue and can usually be traced back to one of four key areas: the synthetic route chosen, reagent stoichiometry, the acid scavenger system, or reaction conditions.

1. Re-evaluate Your Synthetic Strategy: Two primary routes are commonly employed for TPTA synthesis. For maximizing both yield and purity, the Two-Step Amide Hydrolysis Method is demonstrably superior to the direct synthesis from p-aminophenol.[4][5]

  • Direct Synthesis: Reacting p-aminophenol directly with thiophosphoryl chloride. This method is faster but typically results in lower yields (around 69.6%) and a higher impurity profile, making purification more challenging.[4]

  • Two-Step Synthesis: This involves first synthesizing Tris(4-acetamidophenyl) thiophosphate from p-acetamidophenol, followed by acidic hydrolysis to yield the final TPTA product. This approach consistently produces higher overall yields, often exceeding 95%, with a purer final product.[4][5]

2. Optimize Reagent Stoichiometry and Acid Scavenger: The molar ratios of your reactants are critical. The HCl generated during the reaction must be effectively neutralized to prevent side reactions and drive the synthesis to completion.

  • The Power of a Mixed-Base System: Using triethylamine alone is common, but research shows that adding a catalytic amount of pyridine significantly enhances the reaction rate and yield.[4][6] The pyridine acts as a nucleophilic catalyst, activating the thiophosphoryl chloride. The optimal mole ratio of triethylamine to pyridine is approximately 1:0.02.[4]

  • Recommended Molar Ratios: For the high-yield two-step process, the following stoichiometry has been found to be optimal:

    • Step 1 (Esterification): p-acetamidophenol : (Triethylamine + Pyridine) : Thiophosphoryl Chloride ≈ 3.10 : 3.80 : 1.[4][6]

    • Step 2 (Hydrolysis): Methanol : Hydrochloric Acid : Tris(4-acetamidophenyl) thiophosphate ≈ 2.9 : 6.0 : 1.[4]

3. Control Reaction Temperature and Time: Thermal management is crucial for minimizing side-product formation.

  • Esterification Step: This reaction should be maintained at a moderate temperature. Optimal results have been reported at 35°C for 3.5 to 4 hours .[4][6] Higher temperatures can lead to undesired side reactions.

  • Hydrolysis Step: The deacetylation requires more energy. The reaction is typically heated to 85°C for approximately 3 hours to ensure complete conversion.[4]

Q2: I'm observing significant impurities in my final product, even after initial workup. How can I improve purity?

Product purity is directly linked to the control of the reaction and the effectiveness of the purification strategy.

Possible Cause & Recommended Solution:

  • Incomplete Reaction: If the initial reaction does not go to completion, you will have unreacted starting materials and intermediates.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting material before proceeding with the workup.[5]

  • Side Reactions: The reaction of hydroxyl and amino groups can lead to a mixture of products if not properly controlled.

    • Solution: The two-step synthesis route is highly recommended. By protecting the amine group as an acetamide, you ensure that the reaction with thiophosphoryl chloride occurs exclusively at the hydroxyl group.[4][5] This is the most effective way to prevent the formation of complex side products.

  • Ineffective Purification: Simple precipitation and washing may not be sufficient to remove closely related impurities.

    • Solution:

      • Filtration and Washing: After the hydrolysis step, the precipitated TPTA should be filtered and washed thoroughly with water to remove inorganic salts and residual acid.[5]

      • Recrystallization: This is a powerful technique for purification. While specific solvents for TPTA are not widely published, a common approach for similar amino-aromatic compounds involves dissolving the crude product in a minimal amount of a hot solvent (like DMF or an alcohol) and then inducing precipitation by cooling or by adding a non-solvent (like deionized water).[7]

      • Drying: Ensure the final product is thoroughly dried under vacuum at a moderate temperature (e.g., 80°C) to remove all residual solvents.[5]

Q3: The reaction seems to stall, and TLC analysis shows persistent starting material. What should I check?

A stalled reaction is often due to reagent quality or insufficient activation.

Possible Cause & Recommended Solution:

  • Degraded Thiophosphoryl Chloride (PSCl₃): This reagent is highly sensitive to moisture. If it has been improperly stored, it may have partially hydrolyzed, reducing its reactivity.

    • Solution: Use a freshly opened bottle of PSCl₃ or distill the reagent under reduced pressure before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Acid Scavenging: If the generated HCl is not neutralized quickly enough, it can protonate the p-aminophenol (or its derivative), deactivating it towards nucleophilic attack.

    • Solution: Ensure your triethylamine is dry and of high purity. Critically, incorporate pyridine into your base system to leverage its catalytic effect, which can significantly accelerate the reaction.[4][6]

  • Insufficient Reaction Time: While optimal times have been reported, your specific lab conditions, scale, and mixing efficiency can influence the required time.

    • Solution: Continue to monitor the reaction by TLC. If the reaction is proceeding but is slow, consider extending the reaction time before quenching.

Data Summary & Experimental Protocols

For clarity, the optimal conditions derived from literature for the high-yield, two-step synthesis are summarized below.

Table 1: Optimized Reaction Parameters
ParameterStep 1: EsterificationStep 2: Hydrolysis
Reactants p-Acetamidophenol, PSCl₃Tris(4-acetamidophenyl) thiophosphate
Base System Triethylamine / PyridineN/A
Solvent/Medium Organic Solvent (e.g., CH₂Cl₂)Aqueous HCl / Methanol
Molar Ratio p-acetamidophenol:Base:PSCl₃ = 3.1:3.8:1TPTAA:HCl:Methanol = 1:6.0:2.9
Temperature 35°C85°C
Time 3.5 - 4 hours3 hours
Reported Yield ~88%[4]~95.6%[4]
Experimental Protocol: High-Yield Two-Step Synthesis

Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, suspend p-acetamidophenol (3.10 mol equivalents) in a suitable dry solvent.

  • Add triethylamine (3.80 mol equivalents, adjusted for the pyridine portion) and pyridine (as per the 1:0.02 ratio with triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add thiophosphoryl chloride (1.00 mol equivalent) dropwise, ensuring the temperature is kept low.

  • After the addition is complete, warm the reaction mixture to 35°C and stir for 4 hours.

  • Upon completion (monitored by TLC), quench the reaction and proceed with a standard aqueous workup.

  • The crude Tris(4-acetamidophenyl) thiophosphate can be isolated by filtration, washed, and dried.[5] The reported yield for this intermediate is approximately 88%.[4]

Step 2: Hydrolysis to this compound (TPTA)

  • To the crude Tris(4-acetamidophenyl) thiophosphate (1.00 mol equivalent), add methanol (2.9 mol equivalents) and a solution of hydrochloric acid (6.0 mol equivalents).[4]

  • Heat the mixture to 85°C and stir for 3 hours.

  • Cool the reaction mixture, which should cause the TPTA product to precipitate.

  • Collect the white crystalline product by filtration, wash thoroughly with water until the filtrate is neutral, and then vacuum-dry at 80°C.[5]

  • The expected yield for this step is over 95%.[4][5]

Visualizing the Process

Diagram 1: Synthesis Workflow

cluster_0 Route 1: Direct Synthesis (Lower Yield) cluster_1 Route 2: Two-Step Synthesis (High Yield) p_aminophenol p-Aminophenol tpta_direct Crude TPTA p_aminophenol->tpta_direct Reaction pscl3_1 PSCl₃ pscl3_1->tpta_direct base_1 Base (e.g., TEA) base_1->tpta_direct p_acetamidophenol p-Acetamidophenol tptaa Tris(4-acetamidophenyl) thiophosphate (TPTAA) p_acetamidophenol->tptaa Step 1: Esterification pscl3_2 PSCl₃ pscl3_2->tptaa base_2 TEA + Pyridine base_2->tptaa tpta_hydrolysis High-Purity TPTA tptaa->tpta_hydrolysis Step 2: Hydrolysis hcl HCl, MeOH hcl->tpta_hydrolysis

Caption: Comparison of direct vs. two-step synthesis routes for TPTA.

Diagram 2: Troubleshooting Low Yield

start Low TPTA Yield q1 Are you using the two-step synthesis route? start->q1 a1_no Switch to two-step method via acetylated intermediate. This is the highest-yield route. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is your Base System a TEA/Pyridine mix? a1_yes->q2 a2_no Add catalytic Pyridine. (TEA:Pyridine ≈ 1:0.02 mol) Improves reaction kinetics. q2->a2_no No a2_yes Yes q2->a2_yes q3 Are molar ratios & temps correct? Step 1: 35°C Step 2: 85°C a2_yes->q3 a3_no Adjust stoichiometry and temperature control precisely as per protocol. q3->a3_no No a3_yes Yes q3->a3_yes q4 Check Reagent Quality: Is PSCl₃ fresh/dry? Are solvents anhydrous? a3_yes->q4 a4_no Use fresh or distilled PSCl₃. Ensure all reagents and glassware are dry. q4->a4_no No

Caption: Decision tree for diagnosing and solving low TPTA yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the two-step synthesis involving the hydrolysis of an amide? The primary advantage is control. By protecting the highly reactive amino group on p-aminophenol as an acetamide, you direct the reaction with the electrophilic thiophosphoryl chloride to occur only at the hydroxyl group. This prevents the formation of a complex mixture of side products, leading to a cleaner reaction, a higher yield of the desired intermediate, and a much purer final product after hydrolysis.[4][5]

Q2: What are the main safety concerns when handling thiophosphoryl chloride (PSCl₃)? Thiophosphoryl chloride is a toxic and corrosive chemical. It reacts violently with water, releasing toxic gases like hydrogen chloride (HCl) and hydrogen sulfide (H₂S). All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Ensure all glassware is scrupulously dry before use.

Q3: How should I store the final this compound product? Like many aminophenyl compounds, TPTA can be sensitive to light and air (oxidation). It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (like nitrogen or argon), and kept in a cool, dry place away from direct sunlight.

Q4: What analytical methods are best for confirming the structure and purity of my synthesized TPTA? A combination of techniques is recommended for full characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) is excellent for determining the purity of the final product.[6]

  • Structure Confirmation: Infrared (IR) spectroscopy can confirm the presence of key functional groups (P=S, P-O-Ar, N-H). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS) are essential for unambiguously confirming the chemical structure.[4][6]

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. ResearchGate. [Link]

  • Synthesis of this compound. ResearchGate. [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. ChemBK. [Link]

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.

Sources

Technical Support Center: Synthesis of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tris(4-aminophenyl) thiophosphate (TAPA). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of TAPA synthesis and ensure the highest purity of your final product.

I. Introduction to this compound Synthesis

This compound is a trifunctional aromatic organophosphate compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and as a chain extender in polyurethanes.[1] Its synthesis, while conceptually straightforward, presents several challenges related to side reactions and the formation of impurities that can impact the yield and purity of the final product. This guide will explore the common synthetic routes and provide a comprehensive overview of the potential byproducts, along with strategies to minimize their formation and effectively remove them.

There are two primary synthetic routes for the preparation of this compound:

  • Direct condensation of 4-aminophenol with thiophosphoryl chloride.

  • A two-step process involving the synthesis of Tris(4-acetylaminophenyl) thiophosphate followed by acidic hydrolysis.

Each of these methods has its own set of potential side reactions and byproduct profiles, which we will explore in detail.

II. Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding the formation of impurities during the synthesis of this compound.

Q1: What are the most common byproducts when synthesizing TAPA directly from 4-aminophenol and thiophosphoryl chloride?

A1: The direct reaction between 4-aminophenol and thiophosphoryl chloride is prone to several side reactions, leading to a range of byproducts:

  • Partially Substituted Intermediates: These are the most common impurities and arise from incomplete reaction. They include bis(4-aminophenyl) chlorothiophosphate and mono(4-aminophenyl) dichlorothiophosphate. Their presence is often due to suboptimal stoichiometry, reaction time, or temperature.

  • N-Phosphorylation Products: The amino group of 4-aminophenol is also nucleophilic and can react with thiophosphoryl chloride to form N-phosphorylated byproducts. This can lead to the formation of complex mixtures and cross-linked polymeric materials.

  • Pyrophosphate and Polyphosphate Species: In the presence of moisture, thiophosphoryl chloride can hydrolyze to form thiophosphoric acid, which can then react with other phosphorylated intermediates to form pyrophosphate or polyphosphate linkages, leading to oligomeric or polymeric impurities.

  • Unreacted 4-aminophenol: Incomplete conversion will result in the presence of the starting material in the final product.

Q2: I'm using the two-step method with the N-acetyl protected 4-aminophenol. What byproducts should I be concerned about during the hydrolysis step?

A2: The hydrolysis of Tris(4-acetylaminophenyl) thiophosphate is a critical step, and improper control can lead to the formation of specific byproducts. According to the patent literature, the primary byproducts of this step are:

  • 4-Aminophenol: This results from the complete hydrolysis of the ester linkages of the desired product under harsh acidic conditions.[2]

  • Thiophosphoric Acid Mono- and Diesters of 4-Aminophenol: Partial hydrolysis of the trisubstituted thiophosphate can lead to the formation of the corresponding mono- and diester analogues.[2]

  • Partially Hydrolyzed Intermediates: Incomplete hydrolysis of the acetyl groups can result in the presence of mono- and di-acetylated TAPA derivatives.

Q3: My final product is a sticky, discolored oil instead of a crystalline solid. What is the likely cause?

A3: Obtaining an oily or discolored product is a common issue and is often indicative of a mixture of impurities. The likely culprits include:

  • Polymeric Byproducts: Cross-linking reactions, particularly through N-phosphorylation in the direct synthesis method, can lead to the formation of polymeric materials that are difficult to crystallize.

  • Presence of Unreacted Starting Materials and Partially Substituted Intermediates: A significant amount of these impurities can depress the melting point of the final product and inhibit crystallization.

  • Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or purification can result in an oily product.

  • Oxidation Products: The aminophenyl groups are susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to handle the product under an inert atmosphere, especially during purification and drying.

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation requires careful control over the reaction conditions:

  • Stoichiometry: Use a slight excess of 4-aminophenol or N-acetyl-4-aminophenol to ensure complete reaction of the thiophosphoryl chloride and minimize the formation of partially substituted intermediates.[2]

  • Reaction Temperature: Maintain a low and controlled temperature during the addition of thiophosphoryl chloride to prevent runaway reactions and the formation of N-phosphorylation byproducts.

  • Acid Scavenger: In the direct synthesis method, the use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction and drive the reaction to completion.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups.

  • Controlled Hydrolysis: In the two-step method, carefully control the acid concentration, temperature, and reaction time during the hydrolysis step to avoid cleavage of the desired thiophosphate ester bonds.[2]

III. Troubleshooting Guide

This table provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of a significant amount of soluble byproducts. - Loss of product during work-up and purification.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize reaction time and temperature. - Adjust the pH during work-up to ensure complete precipitation of the product. - Use appropriate purification techniques to minimize losses.
Product is an Oil or Gummy Solid - Presence of polymeric byproducts. - High concentration of impurities depressing the melting point. - Residual solvent.- For the direct synthesis, ensure slow addition of thiophosphoryl chloride at low temperature to minimize polymerization. - Purify the crude product by column chromatography to remove impurities. - Ensure complete removal of solvent under high vacuum. - Attempt to crystallize the purified product from a different solvent system.
Discolored Product (Yellow to Brown) - Oxidation of the amino groups. - Presence of colored impurities from side reactions.- Perform the reaction and purification under an inert atmosphere. - Use purified, degassed solvents. - Treat the crude product with activated carbon during recrystallization to remove colored impurities.
Broad Melting Point Range - Presence of a mixture of the desired product and byproducts.- Recrystallize the product multiple times until a sharp melting point is achieved. - If recrystallization is ineffective, purify by column chromatography.
Complex NMR Spectrum with Multiple Unidentified Peaks - Presence of partially substituted intermediates, N-phosphorylation products, or hydrolysis byproducts.- Compare the NMR spectrum with known spectra of the starting materials. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the identification of impurities. - Isolate the major impurities by preparative HPLC for individual characterization.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via the N-acetyl Protected Route

This two-step method generally provides a purer product with higher yields compared to the direct condensation method.

Step 1: Synthesis of Tris(4-acetylaminophenyl) thiophosphate

  • To a solution of N-(4-hydroxyphenyl)acetamide (3 equivalents) in a suitable solvent (e.g., acetone, ethyl acetate) is added a base such as triethylamine (3.3 equivalents).

  • The mixture is cooled to 0-5 °C in an ice bath.

  • Thiophosphoryl chloride (1 equivalent) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with water to remove any remaining salts.

  • The crude Tris(4-acetylaminophenyl) thiophosphate is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Hydrolysis of Tris(4-acetylaminophenyl) thiophosphate

  • The purified Tris(4-acetylaminophenyl) thiophosphate is suspended in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous mineral acid (e.g., hydrochloric acid).[2]

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).[2]

  • The reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic with a base (e.g., sodium hydroxide solution) to precipitate the product.[2]

  • The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Analytical Workflow for Purity Assessment

A combination of analytical techniques is essential for the comprehensive purity assessment of this compound.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the product mixture. A typical mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light or with a suitable staining agent.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different byproducts. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure of the desired product and identify the presence of impurities. Look for the characteristic aromatic protons of the 4-aminophenyl groups and the absence of the acetyl protons from the protected intermediate.

    • ³¹P NMR: A powerful tool for identifying phosphorus-containing impurities. The desired product will have a characteristic chemical shift. The presence of other peaks can indicate partially substituted intermediates, pyrophosphates, or other phosphorus-containing byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of byproducts by their mass-to-charge ratio.

V. Mechanistic Insights and Byproduct Formation

The following diagram illustrates the main reaction pathways and the formation of common byproducts in the direct synthesis of this compound.

Byproduct_Formation AP 4-Aminophenol Mono Mono(4-aminophenyl) dichlorothiophosphate AP->Mono + PSCl3 N_Phos N-Phosphorylation Byproducts AP->N_Phos + PSCl3 (at NH2) PSCl3 Thiophosphoryl Chloride (PSCl3) Hydrolysis Hydrolysis Products (e.g., Thiophosphoric Acid) PSCl3->Hydrolysis + H2O (trace) TAPA Tris(4-aminophenyl) thiophosphate (Desired Product) TAPA->Hydrolysis + H2O (excess) Bis Bis(4-aminophenyl) chlorothiophosphate Mono->Bis + 4-Aminophenol Bis->TAPA + 4-Aminophenol Polymer Polymeric Byproducts N_Phos->Polymer

Caption: Byproduct formation pathways in direct TAPA synthesis.

This diagram illustrates that the desired product is formed through a stepwise substitution of the chlorine atoms on thiophosphoryl chloride. However, side reactions such as N-phosphorylation and hydrolysis can lead to the formation of a variety of impurities.

VI. References

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. US Patent 4,279,838A.

  • This compound Cas 52664-35-4 Service Provider from Hyderabad. SR Innovations India. [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. ResearchGate. [Link]

  • Thiophosphoryl chloride. Wikipedia. [Link]

  • The aqueous N-phosphorylation and N-thiophosphorylation of aminonucleosides. RSC Publishing. [Link]

  • Tris(4-aminophenyl)thiophosphate. SR Innovations India. [Link]

Sources

dealing with solubility issues of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tris(4-aminophenyl) thiophosphate

A Guide for Researchers and Drug Development Professionals on Overcoming Solubility Challenges

Welcome to the technical support center for this compound (TAPT). As a Senior Application Scientist, I understand that working with complex intermediates like TAPT can present unique challenges, with solubility being a primary hurdle in achieving successful experimental outcomes. This guide is structured to provide not just solutions, but a foundational understanding of why these issues occur and how to systematically overcome them. Our goal is to empower you with the knowledge to optimize your protocols and ensure the reliability of your results.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the most common initial questions regarding TAPT's properties and behavior.

Q1: What are the key structural features of this compound (TAPT) that influence its solubility?

This compound, with the chemical formula C18H18N3O3PS, is an organophosphorus compound characterized by a central thiophosphate group bonded to three 4-aminophenyl rings.[1][2] Its key features are:

  • Aromatic Rings: The three phenyl rings create a large, relatively nonpolar surface area.

  • Amino Groups (-NH2): Each ring possesses a primary amine group. These groups are polar and are capable of forming strong intermolecular hydrogen bonds.

  • Thiophosphate Core (P=S): This central group contributes to the molecule's overall polarity and chemical reactivity.

The combination of these features—a large, rigid structure with multiple hydrogen bonding sites—is the primary reason for its challenging solubility profile. The strong intermolecular forces within the crystal lattice require significant energy to overcome for dissolution to occur.[3]

Q2: What is the general solubility profile of TAPT?

Based on available data and laboratory experience, TAPT exhibits the following solubility characteristics:

  • Aqueous Solubility: It is generally described as slightly soluble to difficult to dissolve in water.[1][4][5] This is expected, as the large hydrophobic structure outweighs the polarity of the three amino groups.

  • Organic Solubility: Its solubility in organic solvents is significantly better and is a key factor in its application in organic synthesis.[1][6]

The table below provides a qualitative summary of its solubility in common laboratory solvents.

Solvent ClassSpecific SolventsQualitative SolubilityRationale & Notes
Polar Aprotic Acetone, DichloroethaneReadily Soluble[4][5]These solvents can effectively disrupt the intermolecular forces of TAPT without competing for hydrogen bond donation.
Polar Protic Methanol, EthanolSoluble[4][6]These solvents can act as both hydrogen bond donors and acceptors, facilitating solvation of the amino groups.
Nonpolar Aromatic Benzene, XyleneSoluble[4][6]The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of TAPT.
Chlorinated DichloromethaneSoluble[4][5]Offers a good balance of polarity to dissolve TAPT.
Aqueous WaterSlightly Soluble / Difficult[1][4]The large hydrophobic backbone of the molecule limits its solubility despite the polar amine groups.

Note: This data is for general guidance. Actual solubility can be influenced by the purity of TAPT, solvent grade, temperature, and pressure.[7]

Q3: Why does my TAPT powder appear off-white or yellow, and does this affect solubility?

TAPT is typically a white to light yellow powder.[1][2] However, it can oxidize and darken in color if exposed to high temperatures, light, or air for extended periods.[4][5] While minor color changes may not significantly impact solubility, extensive degradation can lead to the formation of impurities that may be less soluble, complicating your experiments. It is crucial to store TAPT in a cool, dark place under an inert atmosphere if possible.

Section 2: Troubleshooting Guide - A Systematic Approach

This section provides a question-and-answer formatted guide to resolving specific solubility problems encountered during experiments.

Q4: I'm trying to dissolve TAPT in a recommended solvent at room temperature, but it's not working. What are my initial steps?

When facing initial dissolution challenges, the cause is often insufficient kinetic energy to break the compound's crystal lattice structure.[3] A systematic approach is recommended.

Troubleshooting Workflow for Initial Dissolution Failure

Start TAPT Fails to Dissolve at Room Temperature Stir 1. Increase Agitation (Vigorous Stirring) Start->Stir Heat 2. Apply Gentle Heat (e.g., 40-60°C) Stir->Heat Sonicate 3. Use Sonication Heat->Sonicate Result1 Dissolution Successful Sonicate->Result1 If Soluble Result2 Issue Persists: Proceed to Advanced Troubleshooting Sonicate->Result2 If Insoluble

Caption: A step-by-step workflow for initial troubleshooting.

  • Increase Mechanical Agitation: Ensure you are using a suitable stir bar and a stir plate set to a vigorous speed. This increases the interaction between the solvent and the solute surface area.

  • Apply Gentle Heat: Increasing the temperature provides the necessary energy to overcome intermolecular forces.[7] Warm the mixture gently (e.g., to 40-60°C) while stirring. Monitor the process closely to avoid potential degradation, especially if the solvent is volatile.

  • Utilize Sonication: An ultrasonic bath can be highly effective. The high-frequency sound waves create cavitation bubbles, and their collapse near the solid surface helps to break apart aggregates and enhance solvation.[3]

Q5: I've tried heating, but the TAPT still won't dissolve, or it appears to be degrading. What are my options?

If heat is ineffective or detrimental, the issue likely lies with fundamental solvent incompatibility. The next logical step is to explore alternative solvent systems.

  • Solvent Screening: The most direct approach is to test the solubility of small, measured amounts of TAPT in a range of different solvents from the table in Q2. This empirical approach is often the fastest way to identify a suitable medium for your reaction. (See Protocol 2).

  • Use of Co-solvents: A mixture of two or more miscible solvents can create a new solvent environment with finely tuned polarity. For TAPT, a common strategy is to dissolve it in a minimal amount of a "good" polar aprotic solvent (like acetone) and then slowly add this solution to the primary reaction solvent, which may be less ideal for solubility but necessary for the reaction chemistry.[3] This technique keeps the TAPT solvated while introducing it into the bulk reaction medium.

Q6: How does pH influence the solubility of TAPT, particularly in aqueous or protic systems?

The three primary amine (-NH2) groups on TAPT are basic. In an acidic environment (low pH), these amines can become protonated to form ammonium salts (-NH3+). This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in polar solvents like water or ethanol.

Conceptual Diagram of pH Effect on TAPT Solubility

cluster_0 Neutral/High pH cluster_1 Low pH (Acidic) TAPT_neutral TAPT-NH₂ (Low Polarity, Poor H₂O Solubility) TAPT_protonated TAPT-NH₃⁺ (High Polarity, Enhanced H₂O Solubility) TAPT_neutral->TAPT_protonated + H⁺ TAPT_protonated->TAPT_neutral - H⁺

Caption: Protonation of amine groups at low pH enhances polarity and solubility.

Therefore, if your experimental design allows, acidifying the medium with a non-interfering acid (e.g., dilute HCl or acetic acid) can be a powerful method to dissolve TAPT in an aqueous or protic solvent system. Conversely, increasing the pH will make it less soluble.

Section 3: Standardized Protocols

Follow these detailed protocols to ensure reproducible results when handling TAPT.

Protocol 1: Standard Dissolution Procedure Using Heat and Agitation
  • Materials: this compound (TAPT), selected solvent, glass vial or flask, magnetic stir bar, stir plate with heating functionality, thermometer.

  • Procedure:

    • Weigh the desired amount of TAPT and add it to the reaction vessel.

    • Add the magnetic stir bar and the calculated volume of the chosen solvent.

    • Begin vigorous stirring at room temperature.

    • If TAPT does not dissolve within 5-10 minutes, begin to warm the solution gently. Increase the temperature in increments of 10°C.

    • Monitor the solution for clarity. Use a thermometer to ensure the temperature does not exceed the desired limit for your reaction's stability.

    • Once dissolved, the solution can be cooled to the reaction temperature or used directly. Be aware of the potential for precipitation upon cooling (supersaturation).

Protocol 2: Systematic Solvent Screening
  • Materials: TAPT, a selection of candidate solvents (e.g., acetone, ethanol, benzene, dichloromethane), small, identical vials (e.g., 4 mL), micro-spatula, vortex mixer.

  • Procedure:

    • Accurately weigh a small, consistent amount of TAPT into each vial (e.g., 10 mg).

    • To the first vial, add a measured volume of the first candidate solvent (e.g., 1 mL).

    • Cap the vial and vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If undissolved solid remains, the compound is not soluble at that concentration.

    • If the solid dissolves completely, add another 10 mg of TAPT and repeat steps 3-4 to semi-quantitatively assess the solubility limit.

    • Repeat for all candidate solvents.

  • Expected Outcome: A clear ranking of solvents that can effectively dissolve TAPT at a known approximate concentration, enabling an informed choice for your experiment.

References

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound Cas 52664-35-4. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]

  • Organic Chemicals - this compound Cas 52664-35-4. (n.d.). SR Innovations India. Retrieved January 6, 2026, from [Link]

  • This compound (TPTA). (n.d.). SURU Chemical. Retrieved January 6, 2026, from [Link]

  • Tris(4-aminophényl)thiophosphate (TPTA). (n.d.). SURU Chemical. Retrieved January 6, 2026, from [Link]

  • Preparation and Properties of Some Organophosphorus Compounds. (n.d.). ElectronicsAndBooks. Retrieved January 6, 2026, from [Link]

  • Triphenylphosphine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Organophosphate. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Meguro, Y., Iso, S., Sasaki, T., & Yoshida, Z. (1998). Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide. Analytical Chemistry, 70(8), 1668–1672. [Link]

  • Liquid triphenyl thiophosphate PSAIL 2110. (n.d.). UNPChemicals. Retrieved January 6, 2026, from [Link]

  • Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceuticals. Retrieved January 6, 2026, from [Link]

  • Triphenyl Phosphine (TPP). (n.d.). PMC Organometallix. Retrieved January 6, 2026, from [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of this compound. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting Guide: Navigating Common Challenges in TPTA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for Tris(4-aminophenyl) thiophosphate (TPTA)

Welcome to the comprehensive technical support center for the synthesis and purification of this compound (TPTA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this important chemical transformation and optimize your reaction outcomes.

This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and actionable solutions based on established chemical principles.

Q1: Why is my reaction yield of TPTA consistently low?

Low yields are a common frustration in organic synthesis. For TPTA, several factors in your reaction setup could be the culprit.

Possible Causes:

  • Suboptimal Molar Ratios: The stoichiometry of your reactants is critical. An incorrect ratio of the amine source (p-aminophenol or p-acetamidophenol), thiophosphoryl chloride, and the acid scavenger can lead to incomplete reaction or the formation of byproducts.

  • Inefficient Acid Scavenging: The reaction of an aminophenol with thiophosphoryl chloride generates hydrochloric acid (HCl). If not effectively neutralized, this acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

  • Reaction Temperature and Time: Like many organic reactions, the formation of TPTA is sensitive to temperature and duration. An inadequate temperature may result in a sluggish reaction, while excessive heat can promote side reactions and decomposition. Similarly, an insufficient reaction time will lead to incomplete conversion.

  • Moisture Contamination: Thiophosphoryl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the desired reaction.

In-depth Solutions & Scientific Rationale:

  • Optimize Molar Ratios: For the synthesis starting from p-aminophenol, a slight excess of the aminophenol and a more significant excess of the acid scavenger relative to thiophosphoryl chloride are recommended. A proven effective molar ratio is approximately 3.05 (p-aminophenol) : 3.65 (triethylamine/pyridine) : 1.00 (thiophosphoryl chloride)[1]. The excess aminophenol helps to drive the reaction to completion, while the excess base ensures complete neutralization of the generated HCl.

  • Enhance Acid Scavenging with a Catalyst: While triethylamine is a common and effective acid scavenger, the addition of a catalytic amount of pyridine can significantly improve yields[1][2]. Pyridine acts as a nucleophilic catalyst. It reacts with thiophosphoryl chloride to form a highly reactive pyridinium intermediate, which is more susceptible to nucleophilic attack by the aminophenol than thiophosphoryl chloride itself.

  • Control Reaction Temperature and Duration: The optimal temperature for the synthesis of TPTA is typically around 35°C[1][2]. This moderate temperature provides sufficient energy to overcome the activation barrier without promoting significant byproduct formation. A reaction time of approximately 3.5 to 4 hours is generally sufficient for complete conversion[1][2]. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use, and anhydrous solvents are recommended. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Table 1: Optimized Reaction Conditions for TPTA Synthesis from p-Aminophenol

ParameterRecommended ValueRationale
Molar Ratio (p-aminophenol : base : PSCl₃) 3.05 : 3.65 : 1.00[1]Ensures complete reaction and acid neutralization.
Acid Scavenger Composition Triethylamine with catalytic pyridine[1]Pyridine acts as a nucleophilic catalyst.
Temperature 35°C[1][2]Balances reaction rate and byproduct formation.
Reaction Time 3.5 - 4 hours[1][2]Allows for complete conversion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of thiophosphoryl chloride.

Troubleshooting Workflow for Low Yield

G start Low TPTA Yield check_ratios Verify Molar Ratios of Reactants start->check_ratios check_base Assess Acid Scavenger System check_ratios->check_base Correct solution1 Adjust to Optimal Stoichiometry check_ratios->solution1 Incorrect check_conditions Review Reaction Temperature and Time check_base->check_conditions Efficient solution2 Incorporate Catalytic Pyridine check_base->solution2 Inefficient check_anhydrous Ensure Anhydrous Conditions check_conditions->check_anhydrous Optimal solution3 Maintain 35°C for 3.5-4h and Monitor by TLC check_conditions->solution3 Suboptimal solution4 Use Dry Glassware and Inert Atmosphere check_anhydrous->solution4 Moisture Present end_node Optimized Yield check_anhydrous->end_node Anhydrous solution1->end_node solution2->end_node solution3->end_node solution4->end_node G start Start dissolve Dissolve p-aminophenol in solvent start->dissolve add_base Add triethylamine and pyridine dissolve->add_base cool Cool to 0-5°C add_base->cool add_pscl3 Slowly add thiophosphoryl chloride cool->add_pscl3 react Warm to 35°C and stir for 3.5-4h add_pscl3->react monitor Monitor reaction by TLC react->monitor workup Perform aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end_node Pure TPTA purify->end_node G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Hydrolysis start1 Start react_intermediate React p-acetamidophenol with PSCl₃ and base start1->react_intermediate isolate_intermediate Isolate crude Tris(4-acetamidophenyl) thiophosphate react_intermediate->isolate_intermediate start2 Start Hydrolysis dissolve_intermediate Dissolve intermediate in methanol and HCl start2->dissolve_intermediate reflux Reflux at 85°C for 3h dissolve_intermediate->reflux neutralize Cool and neutralize with base reflux->neutralize precipitate Collect precipitate neutralize->precipitate purify Purify TPTA precipitate->purify end_node Pure TPTA purify->end_node

Sources

preventing degradation of Tris(4-aminophenyl) thiophosphate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tris(4-aminophenyl) thiophosphate (TPTA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of TPTA during storage and experimental use. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and identify degradation.

I. Understanding TPTA Degradation: A Proactive Approach

This compound is a multifunctional monomer crucial for various applications, including as a high-grade chain extender in polyurethane production and as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] However, its chemical structure, featuring three primary aromatic amine groups and a thiophosphate ester linkage, makes it susceptible to degradation if not handled and stored correctly. The primary degradation pathways are oxidation, hydrolysis, and photodegradation .

A notable sign of degradation is a change in color from its typical white or yellowish-white crystalline powder to a darker shade, which is often indicative of oxidation.[1] Understanding the triggers for degradation is the first step in preventing it.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for TPTA?

To ensure long-term stability, TPTA should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). It must be protected from light, moisture, and oxygen.[1] One supplier suggests a storage temperature not exceeding 37°C, though this is likely for short-term transport rather than long-term storage.[2] For optimal stability, colder, inert conditions are recommended.

Q2: My TPTA powder has turned from white to a brownish color. Can I still use it?

A color change to brown or dark yellow is a strong indicator of oxidative degradation.[1] Using degraded TPTA can lead to inconsistent experimental results, impurity formation in your final product, and altered reactivity. It is strongly recommended to perform a purity analysis before use. If significant degradation is confirmed, the batch should be discarded.

Q3: What are the primary degradation products of TPTA?

The main degradation pathways can lead to the following products:

  • Oxidation: The primary aromatic amine groups are susceptible to oxidation, which can form colored impurities like nitroso or nitro compounds, and can lead to polymerization.

  • Hydrolysis: The thiophosphate ester linkages can be hydrolyzed, especially in the presence of acid or base and elevated temperatures, to yield 4-aminophenol and its thiophosphoric mono- and diesters.[3]

  • Photodegradation: Exposure to UV light can accelerate the oxidation of the aromatic amine groups.[2]

Q4: How can I handle TPTA to minimize exposure to air and moisture?

TPTA should be handled in a controlled environment, such as a nitrogen-filled glovebox.[4][5][6] This minimizes its contact with atmospheric oxygen and moisture. If a glovebox is unavailable, work quickly and use techniques for handling air-sensitive reagents, such as using a Schlenk line.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (White to Yellow/Brown) Oxidative degradation due to exposure to air and/or light.1. Immediately transfer the material to an inert atmosphere (glovebox or desiccator with inert gas backfill).2. Protect from light by using an amber vial or wrapping the container in aluminum foil.3. Perform a purity check using TLC or HPLC (see protocols below).
Inconsistent Reaction Yields or Impurities in Product Use of partially degraded TPTA. Hydrolysis or oxidation products may be interfering with the reaction.1. Verify the purity of the TPTA stock using the analytical protocols provided.2. If degradation is confirmed, use a fresh, properly stored batch of TPTA for subsequent experiments.
Clumping or Poor Solubility of TPTA Powder Absorption of moisture from the atmosphere.1. Ensure storage containers are properly sealed and stored in a desiccator.2. Handle the powder in a low-humidity environment (e.g., a glovebox or dry room).

IV. Visualizing Degradation and Workflows

Degradation Pathways of TPTA

G cluster_degradation Degradation Triggers TPTA This compound (TPTA) Oxidized_TPTA Oxidized Products (Colored Impurities) TPTA->Oxidized_TPTA Oxidation Hydrolyzed_Products 4-Aminophenol & Thiophosphoric Esters TPTA->Hydrolyzed_Products Hydrolysis Photo_Oxidized Photo-oxidized Products TPTA->Photo_Oxidized Photodegradation Air (O2) Air (O2) Air (O2)->Oxidized_TPTA Moisture (H2O) Moisture (H2O) Moisture (H2O)->Hydrolyzed_Products Light (UV) Light (UV) Light (UV)->Photo_Oxidized

Caption: Key degradation pathways for TPTA.

Recommended Handling Workflow for Air-Sensitive TPTA

G start Start storage Store TPTA in sealed amber vial under Argon/N2 at 2-8°C start->storage glovebox Transfer vial to Glovebox Antechamber storage->glovebox purge Purge Antechamber (3x Vacuum/Inert Gas) glovebox->purge weigh Weigh TPTA inside Glovebox purge->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Transfer to Reaction Vessel dissolve->reaction end End reaction->end

Caption: Workflow for handling TPTA to prevent degradation.

V. Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to assess the purity of TPTA and detect the presence of more polar degradation products like 4-aminophenol.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: Ethyl Acetate/Hexane (e.g., 1:1 v/v, may require optimization)

  • TPTA sample and a 4-aminophenol standard

  • Solvent for sample preparation (e.g., Acetone or Dichloromethane)

  • UV lamp (254 nm)

  • Visualizing reagent: 1% p-dimethylaminobenzaldehyde (DMAB) in methanol with a few drops of concentrated sulfuric acid.

Procedure:

  • Prepare a ~1 mg/mL solution of your TPTA sample in acetone.

  • Prepare a ~1 mg/mL solution of the 4-aminophenol standard in acetone.

  • Using a capillary tube, spot a small amount of each solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm.

  • For enhanced visualization of amine-containing compounds, spray the plate with the DMAB reagent. Aromatic amines will typically appear as yellow or orange spots.[7]

  • Interpretation: Pure TPTA will show a single major spot. The presence of a spot that co-elutes with the 4-aminophenol standard indicates hydrolytic degradation. Additional spots, particularly near the baseline, suggest other polar degradation products.

Protocol 2: Quantitative Analysis by Diazotization Titration

This method quantifies the primary aromatic amine content of your TPTA sample, providing a measure of its purity.[3]

Materials:

  • TPTA sample (~0.5 g)

  • Hydrochloric acid (HCl), concentrated

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO2) solution, standardized 0.1 M

  • Starch-iodide paper

  • Ice bath

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.5 g of the TPTA sample and transfer it to a 250 mL beaker.

  • Add 20 mL of concentrated HCl and 50 mL of water. Stir until the sample is dissolved.

  • Add 5 g of KBr to the solution.

  • Cool the beaker in an ice bath to a temperature between 0-5°C.[8]

  • Slowly titrate the cold solution with the standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, periodically streak a drop of the solution onto starch-iodide paper. The endpoint is reached when a drop produces an immediate blue color that persists for at least one minute.[3][9]

  • Record the volume of sodium nitrite solution used.

  • Calculation: The percentage purity can be calculated based on the stoichiometry of the reaction (3 moles of NaNO2 react with 1 mole of TPTA).

Protocol 3: Stability Study Protocol for TPTA

This protocol outlines a framework for an accelerated stability study to predict the long-term stability of TPTA under defined storage conditions, based on WHO and ICH guidelines.[8][10][11]

Objective: To evaluate the thermal and hydrolytic stability of TPTA over time under accelerated conditions.

Materials and Equipment:

  • A single batch of high-purity TPTA

  • Climate-controlled stability chambers

  • Inert atmosphere packaging (e.g., amber glass vials with Teflon-lined caps, sealed under argon)

  • Analytical instrumentation for purity assessment (e.g., HPLC, TLC equipment)

Study Design:

  • Batch Selection: Use one representative batch of TPTA.

  • Packaging: Aliquot the TPTA into several amber glass vials. Purge each vial with argon or nitrogen before sealing tightly.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

    • Control: 2-8°C (protected from light)

  • Testing Time Points:

    • Accelerated: 0, 1, 3, and 6 months

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

  • Analytical Tests: At each time point, a vial from each storage condition is removed and the TPTA is tested for:

    • Appearance: Visual inspection for color change and physical state.

    • Purity Assay: A validated stability-indicating HPLC method is preferred. If unavailable, diazotization titration can be used.

    • Degradation Products: HPLC or TLC to identify and quantify any degradation products.

Acceptance Criteria:

  • Appearance: No significant change in color or physical form.

  • Purity: A pre-defined limit for the decrease in purity (e.g., not more than 2%).

  • Degradation Products: Any single degradation product should not exceed a specified limit (e.g., 0.5%), and the total degradation products should not exceed another limit (e.g., 1.5%).

VI. References

  • SURU Chemical. This compound (TPTA). Available from: [Link]

  • Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. 2012. Available from: [Link]

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. 2021. Available from: [Link]

  • Google Patents. US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. 1981. Available from:

  • World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products. 2004. Available from: [Link]

  • ChemBK. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Available from: [Link]

  • SR Innovations India. This compound Cas 52664-35-4. Available from: [Link]

  • KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION. Available from: [Link]

  • European Medicines Agency (EMA). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. 2013. Available from: [Link]

  • Journal of the Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. 2009. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • LNCT. ACCELERATED STABILITY TESTING. Available from: [Link]

  • Cleanroom Technology. Safely handling air-sensitive products. 2018. Available from: [Link]

  • School of Chemistry, University of St Andrews. SOP For Operation Of Glove Boxes. 2018. Available from: [Link]

  • JoVE. Glovebox-Operating Procedure and Use of Impurity Sensors. 2017. Available from: [Link]

Sources

Technical Support Center: Tris(4-aminophenyl) thiophosphate (TPTA) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(4-aminophenyl) thiophosphate (TPTA) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and handling of TPTA.

Q1: Why is the yield of my TPTA synthesis unexpectedly low?

Low yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a systematic approach to diagnosing the problem:

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to stoichiometry and temperature. A common synthesis involves the reaction of p-aminophenol or N-acetyl-p-aminophenol with thiophosphoryl chloride in the presence of an acid scavenger.

    • Molar Ratios: Ensure the correct molar ratio of reactants. An excess of the amine component can lead to side products, while an excess of thiophosphoryl chloride can be difficult to remove. A recommended molar ratio for the reaction of p-aminophenol with thiophosphoryl chloride is approximately 3.05:1 with an acid scavenger.[1] For the synthesis using acetaminophen and thiophosphoryl chloride, a mole ratio of 3.10:1 (acetaminophen:thiophosphoryl chloride) is suggested.[2]

    • Acid Scavenger: The choice and amount of the acid scavenger (e.g., triethylamine, pyridine) are critical for neutralizing the HCl generated during the reaction. A combination of triethylamine and a small amount of pyridine has been shown to improve yields.[1][2]

    • Temperature Control: The reaction temperature should be carefully controlled. For the synthesis from acetaminophen, a reaction temperature of 35°C is optimal.[2] Exceeding this can lead to side reactions and decomposition.

  • Moisture Contamination: Thiophosphoryl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the reaction and decreasing the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Reactants: The purity of your starting materials is paramount. Impurities in p-aminophenol, acetaminophen, or thiophosphoryl chloride can interfere with the reaction. Use freshly distilled thiophosphoryl chloride and high-purity amines.

  • Inefficient Purification: Significant product loss can occur during workup and purification.

    • Precipitation/Filtration: If the product is isolated by precipitation, ensure complete precipitation by adjusting the pH and temperature. A common method involves adjusting the pH to 11 with an aqueous sodium hydroxide solution to precipitate the product.[3]

    • Recrystallization: When recrystallizing, use a minimal amount of a suitable solvent to avoid product loss. TPTA is soluble in acetone, dichloroethane, methanol, and ethanol.[4] Recrystallization from acetone/water or methanol has been reported.[1]

Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

The presence of side products can complicate purification and reduce the overall yield. Here are some likely culprits and preventive measures:

  • Partially Substituted Products: Incomplete reaction can lead to the formation of mono- and di-substituted aminophenyl thiophosphates.

    • Cause: Insufficient reaction time or temperature, or improper stoichiometry.

    • Solution: Increase the reaction time or temperature slightly, but be mindful of potential decomposition. Ensure the correct molar ratios of reactants are used.

  • Oxidation Products: The aminophenyl groups in TPTA are susceptible to oxidation, which can lead to colored impurities.[4]

    • Cause: Exposure to air and light, especially over prolonged periods or at elevated temperatures.[4]

    • Solution: Conduct the reaction under an inert atmosphere. During workup and storage, protect the product from light and air. Use of antioxidants might be considered in specific applications.

  • Hydrolysis Products: The thiophosphate ester linkages can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]

    • Cause: Presence of water in the reaction or during workup. Prolonged exposure to strong acids or bases.

    • Solution: Use anhydrous solvents and reactants. Minimize the time the product is in contact with acidic or basic aqueous solutions during workup.

  • Products from Side Reactions of Thiophosphoryl Chloride: Thiophosphoryl chloride can react with any nucleophiles present, including residual water or alcohol solvents if used.

To identify these impurities, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

A white to off-white color is expected for pure TPTA.[3][4] Discoloration, often a yellowish or brownish tint, typically indicates the presence of impurities.

  • Cause of Discoloration:

    • Oxidation: As mentioned previously, oxidation of the amino groups is a primary cause of color formation.[4]

    • Residual Solvents or Reagents: Trapped colored impurities from the reaction mixture.

    • Thermal Decomposition: Exposure to high temperatures during drying or storage can lead to degradation and color change.

  • Decolorization and Prevention:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing the product to crystallize.

    • Proper Storage: Store the purified TPTA in a cool, dark place under an inert atmosphere to prevent oxidation and degradation.[5] The storage temperature should not exceed 37°C.[5]

    • Re-purification: If the discoloration is significant, re-purification by recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?
  • Appearance: White powdery solid or crystal.[4]

  • Molecular Formula: C₁₈H₁₈N₃O₃PS[4]

  • Molecular Weight: 387.39 g/mol [6]

  • Melting Point: Approximately 149-156°C.[4][6][7]

  • Solubility: Soluble in acetone, dichloroethane, methanol, ethanol, dichloromethane, and benzene. It is difficult to dissolve in water.[4]

  • Stability: Can be oxidized and darken in color when exposed to high temperature, light, and air for extended periods.[4]

Q2: What are the primary synthesis routes for this compound?

There are two main synthetic strategies reported:

  • From p-Aminophenol: This method involves the direct reaction of p-aminophenol with thiophosphoryl chloride in the presence of an acid scavenger like a mixture of triethylamine and pyridine.[1]

  • From Acetaminophen (N-acetyl-p-aminophenol): This is a two-step process. First, acetaminophen reacts with thiophosphoryl chloride to form Tris(4-acetylaminophenyl) thiophosphate. This intermediate is then hydrolyzed under acidic conditions to yield TPTA.[2][3] This method can sometimes provide higher yields and a purer product.[1]

Q3: What are the recommended analytical techniques for characterizing this compound?

To confirm the identity and purity of your synthesized TPTA, the following techniques are recommended:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The structure of the product has been successfully characterized using these methods.[1][2]

Q4: What are the main applications of this compound?

TPTA is a versatile organic intermediate. Its primary uses include:

  • Pharmaceutical and Pesticide Synthesis: As a building block for more complex molecules.[4]

  • Dye Intermediates: Used in the preparation of various dyes.[4]

  • Polymer Chemistry: It can be used as a high-end polyurethane chain extender.[4]

Experimental Protocols

Protocol 1: Synthesis of TPTA from p-Aminophenol

This protocol is based on the method described by researchers aiming for a direct synthesis.[1]

Materials:

  • p-Aminophenol

  • Thiophosphoryl chloride (PSCl₃)

  • Triethylamine

  • Pyridine

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve p-aminophenol (3.05 mol eq.) and a mixture of triethylamine and pyridine (acid scavenger) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add thiophosphoryl chloride (1.00 mol eq.) dropwise from the dropping funnel while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at the appropriate temperature for the specified time.

  • Monitor the reaction progress using TLC.

  • Upon completion, proceed with the workup which typically involves washing with water, and aqueous acid and base solutions to remove unreacted starting materials and the acid scavenger.

  • The crude product can be purified by recrystallization from a suitable solvent system like acetone/water.[1]

Protocol 2: Synthesis of TPTA from Acetaminophen (Two-Step)

This protocol involves the formation of an acetyl-protected intermediate followed by hydrolysis.[2][3]

Step 1: Synthesis of Tris(4-acetylaminophenyl) thiophosphate

  • Follow a similar setup as in Protocol 1.

  • React acetaminophen (3.10 mol eq.) with thiophosphoryl chloride (1.00 mol eq.) in the presence of triethylamine (3.80 mol eq.) at 35°C for 3.5 hours.[2]

  • Isolate the intermediate, Tris(4-acetylaminophenyl) thiophosphate, by filtration after precipitation.[3]

Step 2: Hydrolysis to TPTA

  • Suspend the Tris(4-acetylaminophenyl) thiophosphate intermediate in a mixture of methanol and hydrochloric acid. A mole ratio of 2.9:6.0:1 (methanol:hydrochloric acid:intermediate) has been reported to give high yields.[1]

  • Heat the mixture at 85°C for 3 hours.[1]

  • Cool the reaction mixture and neutralize it to precipitate the TPTA. A 45% aqueous solution of sodium hydroxide can be used to adjust the pH to 11.[3]

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Data Summary Table

ParameterSynthesis from p-Aminophenol[1]Synthesis from Acetaminophen[1][2][3]
Starting Amine p-AminophenolAcetaminophen
Key Reagent Thiophosphoryl chlorideThiophosphoryl chloride
Amine:PSCl₃ Ratio 3.05 : 1.003.10 : 1.00 (for step 1)
Acid Scavenger Triethylamine/PyridineTriethylamine (for step 1)
Reaction Temp. Not specified, typically low35°C (for step 1), 85°C (for step 2)
Reaction Time Not specified3.5 h (for step 1), 3 h (for step 2)
Reported Yield 69.6%Up to 95.6%
Purification RecrystallizationPrecipitation, washing

Visual Diagrams

Troubleshooting Logic for Low TPTA Yield

Low_Yield_Troubleshooting Start Low TPTA Yield Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Verify Reactant Purity Start->Check_Purity Check_Workup Evaluate Purification Procedure Start->Check_Workup Stoichiometry Incorrect Molar Ratios? Check_Conditions->Stoichiometry Temperature Sub-optimal Temperature? Check_Conditions->Temperature Moisture Moisture Contamination? Check_Conditions->Moisture Purify_Reactants Purify/Replace Reactants Check_Purity->Purify_Reactants Optimize_Precip Optimize Precipitation/ Filtration Check_Workup->Optimize_Precip Optimize_Recryst Refine Recrystallization Check_Workup->Optimize_Recryst Adjust_Ratios Adjust Stoichiometry Stoichiometry->Adjust_Ratios Yes Optimize_Temp Optimize Temperature Temperature->Optimize_Temp Yes Use_Anhydrous Use Anhydrous Conditions Moisture->Use_Anhydrous Yes

Caption: A flowchart for troubleshooting low yields in TPTA synthesis.

General Synthesis Workflow for TPTA

TPTA_Synthesis_Workflow cluster_route1 Route 1: From p-Aminophenol cluster_route2 Route 2: From Acetaminophen pAP p-Aminophenol + Thiophosphoryl Chloride Reaction1 Reaction with Acid Scavenger pAP->Reaction1 Workup1 Workup & Purification (Recrystallization) Reaction1->Workup1 Final_Product Tris(4-aminophenyl) thiophosphate (TPTA) Workup1->Final_Product Acet Acetaminophen + Thiophosphoryl Chloride Reaction2 Formation of Acetyl Protected Intermediate Acet->Reaction2 Hydrolysis Acidic Hydrolysis Reaction2->Hydrolysis Workup2 Workup & Purification (Precipitation) Hydrolysis->Workup2 Workup2->Final_Product

Caption: Two primary synthetic routes to this compound.

References

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of this compound | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This compound (TPTA) - SURU Chemical. (n.d.). SURU Chemical. Retrieved January 6, 2026, from [Link]

  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents. (n.d.). Google Patents.
  • Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • This compound - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis of phosphorothioates using thiophosphate salts - Beilstein Journals. (2006). Beilstein Journals. Retrieved January 6, 2026, from [Link]

  • Synthesis of phosphorothioates using thiophosphate salts - PMC. (2006). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Thiophosphate - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

side reactions of Tris(4-aminophenyl) thiophosphate with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(4-aminophenyl) thiophosphate (TAPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.

Introduction to this compound (TAPT)

This compound is a unique molecule featuring three primary aromatic amine functionalities linked to a central thiophosphate core. This structure imparts a specific set of properties, making it a valuable building block in polymer chemistry and materials science, particularly as a cross-linking agent or a precursor to polyisocyanates for high-performance adhesives and polyurethanes.[1] However, its reactivity can also lead to a range of side reactions if not handled with care. This guide will help you understand and mitigate these potential issues.

Frequently Asked Questions (FAQs)

FAQ 1: My TAPT material is discolored (yellow to brown). Can I still use it?

Answer:

Discoloration of TAPT, which should ideally be a white to off-white crystalline powder, is a common issue primarily caused by oxidation. The aromatic amine groups are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This oxidation leads to the formation of colored impurities, which can negatively impact subsequent reactions.

Recommendation:

  • For non-critical applications: If the discoloration is minor, the material might still be usable, but a purity check is highly recommended.

  • For sensitive applications (e.g., polymerization, drug development): It is strongly advised to purify the discolored material before use. Discolored TAPT can lead to inconsistent reaction kinetics and compromised properties of the final product.

Prevention:

  • Storage: Store TAPT in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Handling: Minimize exposure to ambient air and light during handling. For sensitive experiments, use a glovebox.

FAQ 2: I am seeing incomplete reactions or low yields when using TAPT as a cross-linker.

Answer:

Incomplete reactions or low yields can stem from several factors related to the purity of TAPT and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Purity of TAPT Impurities from the synthesis of TAPT, such as partially hydrolyzed starting materials or 4-aminophenol, can act as chain terminators.[3]Ensure the purity of your TAPT is >98%. Consider recrystallization if purity is questionable.
Moisture Contamination Water can react with highly electrophilic reagents (e.g., isocyanates, acyl chlorides), competing with the amine groups of TAPT. In polyurethane systems, water reacts with isocyanates to produce CO2, which can cause bubbles in the final product.[4]Dry all solvents and reagents thoroughly. Run reactions under an inert, dry atmosphere.
Stoichiometric Imbalance Inaccurate weighing of reactants can lead to an excess of one reagent, resulting in unreacted TAPT or co-reactant.Double-check all measurements and calculations. Ensure your balance is properly calibrated.
Insufficient Reaction Temperature Some reactions, particularly with less reactive electrophiles, may require heating to proceed to completion.Consult the literature for optimal reaction temperatures for your specific system. Consider a stepwise increase in temperature while monitoring the reaction progress.

Troubleshooting Guide: Side Reactions of TAPT with Electrophiles

TAPT's primary amino groups are nucleophilic and will react with a variety of electrophilic reagents. Understanding the potential side reactions is key to achieving the desired product with high purity.

Issue 1: Multiple Acylations and Over-Reaction with Acyl Chlorides/Anhydrides

When reacting TAPT with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides, the high reactivity of the primary amines can sometimes lead to undesired side products.

The Intended Reaction (Mono-Acylation per Amine):

The goal is typically to form a tri-amide by reacting each of the three primary amine groups once.

Potential Side Reactions:

  • Di-acylation: While sterically hindered, it's possible under harsh conditions for a single amine to be acylated twice, forming an imide. This is less common for aromatic amines.

  • Reaction with the Thiophosphate Core: Strong acylating agents, especially in the presence of certain catalysts, could potentially react at the P=S bond, although this is less likely than reaction with the amines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TAPT acylation.

Protocol for Controlled Acylation:

  • Dissolve TAPT in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[5]

  • Cool the solution to 0°C.

  • Slowly add the acyl chloride (stoichiometrically controlled) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any excess acid and the hydrochloride salt of the base.

Issue 2: Side Reactions in Polyurethane/Polyurea Formation (Reaction with Isocyanates)

TAPT is a precursor to Tris(4-isocyanatophenyl) thiophosphate (TPTI) and can be used as a cross-linker in epoxy or polyurethane systems. When reacting with isocyanates, side reactions can affect the properties of the resulting polymer.

Primary Reaction (Urea Formation):

R-NH₂ (TAPT) + R'-NCO (Isocyanate) → R-NH-C(O)-NH-R' (Urea Linkage)

Potential Side Reactions:

  • Allophanate/Biuret Formation: The N-H protons on the newly formed urea linkage can, under certain conditions (typically high temperatures or with specific catalysts), react with another isocyanate molecule. This leads to branching and can increase the cross-link density, potentially making the material more brittle.

  • Reaction with Water: As mentioned in FAQ 2, any moisture in the system will react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO₂ gas. This is a major source of bubbles and defects in polyurethane parts.[4]

Visualizing Reaction Pathways:

G cluster_desired Desired Reaction cluster_side Side Reactions TAPT TAPT (R-NH2) Urea Urea Linkage TAPT->Urea + Isocyanate Isocyanate Isocyanate (R'-NCO) Isocyanate->Urea Biuret Biuret/Allophanate (Branching) Isocyanate->Biuret CO2 CO2 Gas (Bubbles) Isocyanate->CO2 + Water Water Water (H2O) Water->CO2 Urea->Biuret + Isocyanate (High Temp) Amine_side Amine CO2->Amine_side Decomposition of Carbamic Acid

Caption: Desired and side reaction pathways for TAPT with isocyanates.

Purity Assessment and Quality Control

Ensuring the purity of your TAPT is the first step in troubleshooting. The following analytical techniques are recommended:

Technique Purpose Expected Observations for Pure TAPT
HPLC Quantitative purity assessment and detection of impurities.A single major peak corresponding to TAPT. Absence of peaks for 4-aminophenol or partially deprotected precursors.[6]
¹H NMR Structural confirmation.Characteristic aromatic proton signals and a signal for the primary amine protons. Integration should match the expected proton count.[6][7]
FTIR Functional group analysis.Presence of N-H stretching bands for the primary amines, P=S stretching, and aromatic C-H and C=C bands.[6][8]
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak corresponding to the exact mass of TAPT.[6][8]

References

  • Crosslink Technology Inc. (n.d.). Polyurethane specific problems. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy and Polyurethane common problems. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Trouble Shooting Guide - Epoxy and Urethane applications. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008256A1 - One pot acylation of aromatic amines.
  • Zhang, Y., & Wang, J. (2010). Synthesis of this compound. ResearchGate. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • Gáz, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • SURU Chemical. (n.d.). This compound (TPTA). Retrieved from [Link]

  • Liu, X., et al. (2008). Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., & Wang, J. (2010). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. National Institutes of Health. Retrieved from [Link]

  • Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PubMed. Retrieved from [Link]

  • Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Retrieved from [Link]

Sources

impact of impurities on Tris(4-aminophenyl) thiophosphate performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tris(4-aminophenyl) thiophosphate (TAPT), also known as O,O,O-Tris(4-aminophenyl) phosphorothioate, is a multifunctional monomer prized for its ability to enhance the performance of advanced polymers. Its three primary amine groups make it a valuable cross-linker or chain extender in the synthesis of high-performance materials like polyurethanes and polyimides, where it imparts improved thermal stability and inherent flame retardancy due to the presence of phosphorus, nitrogen, and sulfur.[1][2][3] However, the performance of TAPT is critically dependent on its purity. Even trace-level impurities can have a significant and often detrimental impact on polymerization kinetics, final polymer properties, and material consistency.

This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot issues arising from impurities in TAPT. It is structured to provide both quick answers through FAQs and in-depth troubleshooting workflows for complex experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: My TAPT powder has a yellowish or brownish tint, whereas previous batches were white. Is it still usable?

A1: Not without verification. A white or off-white color is indicative of high-purity TAPT.[4] A yellowish or brown discoloration suggests the presence of oxidized impurities. TAPT can oxidize when exposed to high temperatures, light, or air over extended periods.[5] These oxidized species can act as reaction inhibitors or introduce unwanted color into your final polymer. We strongly recommend running a purity analysis (e.g., HPLC) and a small-scale test reaction to evaluate its performance before committing the batch to a large-scale synthesis.

Q2: What are the most common impurities in TAPT and where do they come from?

A2: Impurities in TAPT typically originate from its synthesis or subsequent degradation. The most common synthesis route involves the hydrolysis of Tris(4-acetylaminophenyl) thiophosphate.[4][6] Therefore, key impurities include:

  • 4-Aminophenol: Arises from the hydrolysis of one or more of the ester linkages in the TAPT molecule.[4] It can also be present as an unreacted starting material in some synthesis pathways.

  • Partially Hydrolyzed Intermediates: Species where one or two of the acetylamino groups have not been fully hydrolyzed to primary amines.

  • Unreacted Starting Materials: Such as p-aminophenol or 4-acetylaminophenol, depending on the synthesis route.[6]

  • Residual Solvents and Reagents: Amines like triethylamine or pyridine, and solvents like methanol, may be present from the synthesis and purification steps.[6][7]

Q3: How can a small percentage of an impurity like 4-aminophenol drastically affect my polymerization?

A3: This is a critical issue of stoichiometry and functionality. TAPT is a trifunctional monomer (it has three reactive amine groups). In a polymerization reaction, it creates a cross-linked or branched polymer network. 4-Aminophenol, however, is a monofunctional molecule (only one reactive amine group). It acts as a "chain terminator." When a growing polymer chain reacts with 4-aminophenol, the chain is capped and can no longer propagate. This severely limits the polymer's molecular weight, leading to poor mechanical properties, such as brittleness and low tensile strength.

Q4: Can I purify TAPT in my own lab if I suspect it's impure?

A4: Yes, recrystallization is a common method for purifying TAPT. Methanol is often cited as a suitable solvent for this purpose.[4] The process involves dissolving the impure TAPT in a minimum amount of hot methanol and then allowing it to cool slowly, which causes the higher-purity TAPT to crystallize out, leaving a greater proportion of the impurities in the solvent. However, the effectiveness of recrystallization depends on the nature and concentration of the impurities. Purity should always be confirmed post-recrystallization using analytical techniques.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems and links them to potential impurity-related causes.

Problem 1: Low Molecular Weight or Poor Mechanical Properties in Final Polymer

You observe that your polymer is brittle, tacky, or has a lower-than-expected molecular weight as determined by GPC/SEC.

Problem Observed Problem: Low Molecular Weight / Poor Mechanical Properties Cause1 Potential Cause 1: Chain Termination Problem->Cause1 Cause2 Potential Cause 2: Stoichiometric Imbalance Problem->Cause2 Impurity1 Impurity: Monofunctional species (e.g., 4-Aminophenol) Cause1->Impurity1 Impurity2 Impurity: Partially-reacted species (e.g., Mono/Di-amino TAPT) Cause2->Impurity2 Analysis1 Recommended Analysis: HPLC, LC-MS Impurity1->Analysis1 Detects & quantifies non-TAPT peaks Analysis2 Recommended Analysis: ¹H NMR, LC-MS Impurity2->Analysis2 Detects residual acetyl protons & mass variants Solution1 Corrective Action: Purify TAPT via recrystallization Analysis1->Solution1 Solution2 Corrective Action: Source higher-purity TAPT Analysis1->Solution2 Analysis2->Solution1 Analysis2->Solution2 TAPT_Pure High-Purity TAPT (White Powder) Exposure Exposure to: - Light - Air (Oxygen) - Heat TAPT_Pure->Exposure Polymerization Polymerization Process TAPT_Pure->Polymerization Leads to TAPT_Oxidized Oxidized TAPT (Yellow/Brown Impurities) Exposure->TAPT_Oxidized TAPT_Oxidized->Polymerization Leads to Polymer_Pure Desired Polymer (Colorless / Light-colored) Polymerization->Polymer_Pure If using pure TAPT Polymer_Discolored Undesired Polymer (Discolored) Polymerization->Polymer_Discolored If using oxidized TAPT

Sources

Technical Support Center: Enhancing the Curing Efficiency of Tris(4-aminophenyl) thiophosphate (TAPT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(4-aminophenyl) thiophosphate (TAPT). This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize the curing performance of TAPT in your experimental work. TAPT is a multifunctional aromatic amine curing agent, often used in epoxy and polyurethane systems to impart excellent thermal stability and flame retardancy.[][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and application of TAPT.

Q1: What is this compound (TAPT) and what are its primary applications?

A1: this compound, CAS 52664-35-4, is an aromatic amine compound with the molecular formula C18H18N3O3PS.[3][4][5] It functions as a multifunctional curing agent or chain extender, primarily for epoxy and polyurethane resin systems.[][2] Its key advantages include imparting high thermal stability and inherent flame retardancy due to the presence of phosphorus, nitrogen, and sulfur in its structure.[2]

Q2: What is the basic curing mechanism of TAPT with an epoxy resin?

A2: The curing mechanism involves the reaction of the primary amine (-NH2) groups on the TAPT molecule with the epoxide (oxirane) rings of the epoxy resin. Each primary amine group has two active hydrogens, which sequentially react with epoxy groups.[6][7] This process, known as a polyaddition reaction, builds a highly cross-linked, three-dimensional thermoset network, leading to a rigid, durable final material.[7][8] The aromatic nature of TAPT contributes to the high glass transition temperature (Tg) of the cured product.

Q3: How do I calculate the correct stoichiometric ratio of TAPT to my epoxy resin?

A3: Achieving the correct stoichiometric ratio is critical for optimal curing.[9][10] The ideal ratio is typically a 1:1 equivalence of amine hydrogen atoms to epoxy groups.[11] To calculate this, you need the Amine Hydrogen Equivalent Weight (AHEW) of TAPT and the Epoxy Equivalent Weight (EEW) of your resin.

  • TAPT (C18H18N3O3PS): Molecular Weight ≈ 387.4 g/mol . It has 3 primary amine groups, and each has 2 active hydrogens, for a total of 6 active hydrogens.

    • AHEW = Molecular Weight / Number of Active Hydrogens = 387.4 / 6 ≈ 64.6 g/eq.

  • Calculation: The amount of TAPT needed per 100 parts of epoxy resin (phr) is calculated as:

    • phr = (AHEW / EEW) * 100

Always refer to your epoxy resin's technical data sheet for its precise EEW.[6]

Q4: What are the typical physical properties and storage conditions for TAPT?

A4: TAPT is typically a white to off-white crystalline powder with a melting point in the range of 149-155°C.[12][13] It is soluble in organic solvents like acetone and alcohols but has low solubility in water.[3][12] TAPT can oxidize and darken upon prolonged exposure to high temperature, light, and air.[12] It should be stored in a cool, dark, dry place in a tightly sealed container to prevent moisture absorption and oxidation, which can impair its reactivity.[14]

Section 2: Troubleshooting Guide for Curing Issues

This section provides solutions to specific problems you may encounter during the curing process.

Problem 1: Incomplete or Slow Curing

The epoxy mixture remains tacky, soft, or liquid long after the expected curing time.[15]

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An incorrect mix ratio of resin to hardener is a common cause of curing failure.[10][16] An excess of either component leaves unreacted molecules, preventing the formation of a fully cross-linked network.[9]Action: Recalculate the required amounts using the AHEW of TAPT and the EEW of your epoxy resin. Use a calibrated analytical balance for precise measurements. It's often better to be slightly amine-rich than epoxy-rich, but a 1:1 ratio is the ideal starting point.[11]
Low Curing Temperature The reaction between aromatic amines and epoxies is highly temperature-dependent.[9] Ambient temperatures that are too low will significantly slow down the reaction rate, potentially halting the cure altogether.[17]Action: Increase the curing temperature. For aromatic amines like TAPT, an elevated temperature post-cure is often necessary. A typical cycle might be 2 hours at 80°C followed by 2-3 hours at 150°C. Consult literature for similar systems to find an optimal curing schedule.[18]
Inadequate Mixing If the TAPT and epoxy resin are not mixed thoroughly, the components will not be in sufficient contact to react completely, leading to localized under-cured or uncured spots.[10]Action: Mix the components vigorously for the recommended duration (e.g., 3-5 minutes), ensuring you scrape the sides and bottom of the mixing container multiple times to incorporate all material.[16] For high-viscosity resins, gentle heating can lower the viscosity and improve mixing efficiency.
Moisture Contamination Amine curing agents can react with moisture (H₂O) and carbon dioxide (CO₂) from the atmosphere.[14][19] This forms carbamates on the surface, which can inhibit the reaction and lead to a greasy or cloudy finish, a phenomenon known as "amine blush".[16][20]Action: Store TAPT in a desiccator. If possible, perform mixing and initial curing in a controlled-humidity environment or under a nitrogen blanket. Ensure all glassware and equipment are thoroughly dry before use.
Problem 2: The Cured Material is Brittle

The final product exhibits poor mechanical properties, cracking or fracturing easily under stress.

Potential Cause Explanation Recommended Solution
Off-Ratio Stoichiometry While a significant deviation leads to incomplete curing, a slight excess of epoxy or amine can lead to a less-than-optimal network structure, increasing brittleness.[11]Action: Perform a stoichiometric ladder study. Prepare several small batches with slight variations around the calculated 1:1 ratio (e.g., 0.95:1, 1:1, 1.05:1 amine:epoxy) and test the mechanical properties of each to find the optimal ratio for your specific application.
Excessive Curing Temperature / Rapid Heating Curing at a temperature that is too high or ramping up the temperature too quickly can build internal stresses within the polymer network as it forms, leading to a brittle material.[14]Action: Implement a staged curing schedule (ramp-and-soak). For example, start with a lower temperature hold (e.g., 60-80°C) to allow the reaction to proceed slowly to the gel stage, then ramp slowly to a higher temperature (e.g., 150°C) for the final post-cure. This allows stresses to relax.
Inherent Properties Highly cross-linked aromatic epoxy systems are inherently rigid and can be brittle.Action: Consider reformulating with a toughening agent. Blending in a small amount of a more flexible aliphatic amine curing agent or adding a reactive liquid rubber can improve toughness, though this may slightly reduce the final Tg.[11]
Problem 3: Gel Time is Too Short (Pot Life is Too Low)

The mixture becomes thick and unworkable too quickly, preventing proper application, casting, or infusion.

Potential Cause Explanation Recommended Solution
High Ambient or Mixing Temperature The curing reaction is exothermic (generates heat), and this heat accelerates the reaction further.[15] Higher starting temperatures or large batch sizes that trap heat will drastically shorten the pot life.[10][17]Action: Work in a temperature-controlled environment.[21] If possible, pre-cool the resin and hardener before mixing. For large batches, use a wider, shallower mixing container to increase the surface-area-to-volume ratio, which helps dissipate heat.[10]
Presence of Accelerators Certain impurities or additives can act as catalysts. For example, tertiary amines can accelerate the amine-epoxy reaction.[7]Action: Ensure all reagents are of high purity and that no cross-contamination has occurred. Benzyl alcohol, for instance, can act as a catalyst.[22]

Section 3: Visualized Workflows and Mechanisms

Visual aids to better understand the structure, mechanism, and troubleshooting logic.

Chemical Structure of TAPT

Caption: Molecular structure of this compound.

Simplified Amine-Epoxy Curing Mechanism

Curing_Mechanism Amine Primary Amine (from TAPT) R-NH₂ Step1 Secondary Amine Adduct + Hydroxyl Group Amine->Step1 + Epoxy1 Epoxy Group (from Resin) Epoxy1->Step1 Step2 Tertiary Amine + Cross-link Formed Step1->Step2 + Epoxy2 Another Epoxy Group Epoxy2->Step2 Network 3D Network (Cured Solid) Step2->Network ...repeats

Caption: Reaction pathway for amine curing of epoxy resins.

Troubleshooting Workflow

Troubleshooting_Workflow Start Curing Problem Identified Incomplete Incomplete or Slow Cure Start->Incomplete Brittle Brittle Final Product Start->Brittle Fast Gel Time Too Short Start->Fast Cause_Stoich Incorrect Stoichiometry? Incomplete->Cause_Stoich Cause_Temp Temperature Too Low? Incomplete->Cause_Temp Cause_Mix Poor Mixing? Incomplete->Cause_Mix Cause_Moist Moisture Contamination? Incomplete->Cause_Moist Cause_Brittle_Stoich Off-Ratio Mix? Brittle->Cause_Brittle_Stoich Cause_Brittle_Temp Cure Temp Too High? Brittle->Cause_Brittle_Temp Cause_Fast_Temp Ambient Temp Too High? Fast->Cause_Fast_Temp Cause_Fast_Vol Batch Volume Too Large? Fast->Cause_Fast_Vol Sol_Stoich Recalculate & Remeasure Cause_Stoich->Sol_Stoich Sol_Temp Increase Cure Temp / Post-Cure Cause_Temp->Sol_Temp Sol_Mix Mix Thoroughly / Scrape Sides Cause_Mix->Sol_Mix Sol_Moist Use Dry Reagents / Inert Atm. Cause_Moist->Sol_Moist Sol_Brittle_Stoich Conduct Ladder Study Cause_Brittle_Stoich->Sol_Brittle_Stoich Sol_Brittle_Temp Use Staged Heating Cause_Brittle_Temp->Sol_Brittle_Temp Sol_Fast_Temp Work in Cooler Environment Cause_Fast_Temp->Sol_Fast_Temp Sol_Fast_Vol Use Smaller Batches / Heat-sink Mold Cause_Fast_Vol->Sol_Fast_Vol

Caption: A decision tree for troubleshooting common curing issues.

Section 4: Experimental Protocol

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin with TAPT

This protocol provides a baseline for curing a standard epoxy resin with TAPT.

Materials:

  • This compound (TAPT), AHEW ≈ 64.6 g/eq

  • DGEBA-based epoxy resin (e.g., EEW = 188 g/eq)

  • Analytical balance (±0.001 g)

  • High-shear laboratory mixer or magnetic stirrer with hotplate

  • Vacuum oven

  • Aluminum weighing dishes or silicone molds

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Methodology:

  • Preparation:

    • Dry the TAPT powder in a vacuum oven at 60°C for 4 hours to remove any absorbed moisture. Allow it to cool to room temperature in a desiccator.

    • Preheat the curing oven to the initial curing temperature (e.g., 80°C).

    • Ensure all glassware and mixing equipment are clean and completely dry.

  • Stoichiometric Calculation:

    • Calculate the required mass of TAPT for a given mass of epoxy resin.

    • Example for 10g of DGEBA resin (EEW=188):

      • phr = (64.6 / 188) * 100 = 34.36 phr

      • Mass of TAPT = 10 g resin * (34.36 / 100) = 3.436 g

  • Mixing:

    • Accurately weigh 10.000 g of the DGEBA resin into a clean beaker.

    • Gently warm the resin to 40-50°C on a hotplate to reduce its viscosity. This will aid in dissolving the TAPT.

    • Accurately weigh 3.436 g of the dried TAPT.

    • Slowly add the TAPT powder to the warmed resin while stirring continuously.

    • Continue stirring for 5-10 minutes until the TAPT is fully dissolved and the mixture is homogeneous. Scrape the sides of the beaker periodically.

  • Degassing (Optional but Recommended):

    • Place the beaker containing the mixture into a vacuum chamber or desiccator.

    • Apply vacuum for 5-15 minutes to remove air bubbles introduced during mixing. Watch for frothing and release the vacuum if necessary to prevent overflow.

  • Curing:

    • Pour the bubble-free mixture into the desired mold or dish.

    • Place the mold into the preheated oven at 80°C for 2 hours . This is the initial cure or "B-stage".

    • After the initial cure, increase the oven temperature to 150°C for an additional 3 hours for the post-cure. This step is crucial for developing the full thermal and mechanical properties.

    • Turn off the oven and allow the sample to cool slowly to room temperature inside the oven to minimize thermal stress.

  • Analysis:

    • Once cooled, the sample can be demolded and subjected to analysis (e.g., Differential Scanning Calorimetry (DSC) to determine Tg, or mechanical testing).

References

  • The Chemistry Behind Amine-Cured Epoxy Systems. (n.d.).
  • Efficient curing of epoxy resin: influencing factors and methods. Linseis.
  • What factors affect epoxy cure?. EcoPoxy.
  • How Temperature Affects Epoxy Resin Curing. Magnifico Resins.
  • Curing Agents for Epoxy Resin. (n.d.).
  • Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog.
  • Mastering the Cure: Understanding Epoxy Curing Conditions. (2024, August 29). INCURE INC.
  • Summary of types and curing mechanisms of epoxy resin curing agents. (2024, June 20). Knowledge.
  • AMINE CURED-EPOXY MATRICES. (n.d.). Applied Poleramic.
  • How Epoxy Resin Cures: Timing, Heat & Fixes. (2025, July 7). Blackland Manufacturing.
  • CAS 52664-35-4 Tris-(4-aminophenyl)thiophosphate. (n.d.). BOC Sciences.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1).
  • Troubleshooting Common Issues with Epoxy Resin Applications. (2025, September 18). CANWIN.
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. (2024, April 10). ChemBK.
  • How to resolve amine blush problems of an epoxy curing agent without having to change the temperature and moisture of the air. (2021, November 12). Quora.
  • Epoxy and amine curing gel problem. (n.d.). ECHEMI.
  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. (n.d.). ResearchGate.
  • Synthesis of this compound. (2025, August 10). ResearchGate.
  • 52664-35-4(TRIS-(4-AMINOPHENYL)THIOPHOSPHATE) Product Description. (n.d.).
  • This compound (TPTA). (n.d.). SURU Chemical.
  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates. (1981). Google Patents.
  • Select Curing Agents for Coating Formulations. (2025, July 9). SpecialChem.
  • Tris (4-aminophenyl) thiophosphate. (2025, January 2). Excel Industries.
  • CAS 52664-35-4 Tris(4-aminophenyl)thiophosphate. (n.d.). Alfa Chemistry.

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Technical Support Center: Managing the Pot Life of Resins with Tris(4-aminophenyl) thiophosphate (TAPT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(4-aminophenyl) thiophosphate (TAPT). This guide is designed for researchers, scientists, and drug development professionals who are utilizing TAPT as a curing agent for resins, particularly epoxy systems. As a trifunctional aromatic amine, TAPT offers unique properties to cured resins, including enhanced thermal stability and chemical resistance. However, its reactivity profile requires careful management to control the pot life of the resin system, ensuring successful and reproducible experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical knowledge to confidently manage your resin systems incorporating TAPT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TAPT) and why is it used with resins?

A1: this compound (TAPT), with the CAS number 52664-35-4, is a high-purity aromatic amine.[1][2][3][4][5][6][7] Its molecular structure features three primary amine groups attached to a central thiophosphate core. These primary amines contain reactive hydrogen atoms that react with epoxide groups in resins to form a cross-linked polymer network. This process is known as curing. TAPT is often chosen for applications requiring high thermal stability and excellent chemical resistance in the final cured product, which are characteristic benefits of using aromatic amine curing agents.

Q2: What is "pot life" and why is it a critical parameter to manage?

A2: Pot life is the period from the initial mixing of resin and curing agent until the mixture doubles in viscosity. It represents the workable time you have to apply the resin before it becomes too thick to handle effectively. Managing pot life is crucial because a pot life that is too short can lead to premature gelling in your mixing container, making application impossible. Conversely, an overly extended pot life can significantly slow down your workflow and may indicate an incomplete or stalled curing reaction, resulting in a product that fails to achieve its desired physical properties.

Q3: How do I calculate the correct mixing ratio for TAPT with my epoxy resin?

A3: The correct mixing ratio is determined by the stoichiometry of the amine-epoxy reaction, which aims for a 1:1 ratio of reactive amine hydrogens to epoxy groups. To calculate this, you need two key pieces of information:

  • Epoxy Equivalent Weight (EEW) of your resin (usually provided by the manufacturer). This is the weight of resin in grams that contains one mole of epoxy groups.

  • Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

For TAPT (Molecular Formula: C18H18N3O3PS, Molecular Weight: ~387.4 g/mol ), the theoretical AHEW can be calculated.[1][3][4][5][6][7] The molecule has three primary amine (-NH2) groups, and each primary amine has two reactive hydrogens.

  • Calculation of Theoretical AHEW for TAPT:

    • Number of reactive hydrogens per molecule = 3 amines × 2 hydrogens/amine = 6

    • AHEW = Molecular Weight / Number of reactive hydrogens

    • AHEW = 387.4 g/mol / 6 = 64.6 g/equivalent

The amount of TAPT needed per 100 parts of resin by weight (phr) can be calculated using the following formula:

phr = (AHEW / EEW) x 100

For example, if your epoxy resin has an EEW of 190 g/equivalent :

phr = (64.6 / 190) x 100 ≈ 34 parts of TAPT per 100 parts of resin by weight.

Always consult the technical data sheet for your specific resin to obtain the most accurate EEW.

Troubleshooting Guide

This section addresses common problems encountered when working with TAPT and epoxy resin systems.

Problem 1: The resin is curing too quickly (pot life is too short).
  • Question: I mixed my TAPT and epoxy resin, and it started to get hot and solidify in the mixing cup much faster than I expected. What went wrong?

  • Answer: A drastically shortened pot life is usually due to an accelerated reaction rate, often accompanied by a significant temperature increase (exotherm). Here are the primary causes and solutions:

    • Cause 1: Excessive Mass/Volume. The curing reaction between an amine and an epoxy is exothermic, meaning it generates heat.[8][9][10] In a larger volume of mixed resin, this heat cannot dissipate quickly, which raises the temperature of the mixture. This, in turn, further accelerates the reaction in a feedback loop, leading to a rapid cure.

      • Solution: Mix smaller batches of the resin system that you can use well within the expected pot life. Avoid letting a large mass of mixed resin sit in a deep mixing container.

    • Cause 2: High Ambient or Component Temperature. A higher starting temperature of the resin, TAPT, or the working environment will increase the initial reaction rate and shorten the pot life.[10]

      • Solution: Work in a temperature-controlled environment. If the components have been stored in a warm area, allow them to cool to room temperature before mixing. In some cases, pre-chilling the resin and curing agent (while ensuring no moisture contamination) can extend the pot life.

    • Cause 3: Incorrect Stoichiometry (Excess Curing Agent). While a significant excess of curing agent can sometimes lead to an incomplete cure, a slight excess can in some systems accelerate the reaction.

      • Solution: Double-check your AHEW and EEW values and recalculate the mixing ratio. Use a calibrated digital scale for accurate measurements.

    • Cause 4: Mixing Container Geometry. A tall, narrow mixing cup will retain more heat than a wide, shallow container.[8]

      • Solution: After thoroughly mixing, pour the resin into a shallow tray or pan to increase the surface area and promote heat dissipation. This can significantly extend the usable working time.

Table 1: Factors Influencing Pot Life and Exotherm

FactorEffect on Pot LifeEffect on ExothermMitigation Strategy
Increased Mass/Volume DecreasesIncreasesMix smaller batches; use a shallow mixing tray.
Increased Temperature DecreasesIncreasesWork in a cooler, temperature-controlled environment.
Incorrect Mix Ratio Can DecreaseCan IncreaseAccurately weigh components based on calculated stoichiometry.
Mixing Container Shape Tall/Narrow: DecreasesTall/Narrow: IncreasesUse a wide/shallow container to increase surface area.
Problem 2: The resin is not curing or is curing very slowly (pot life is too long).
  • Question: It has been over 24 hours, and my resin is still tacky or liquid. Why isn't it curing properly?

  • Answer: A failure to cure or an extremely long cure time typically points to an issue with the chemical reaction itself. Aromatic amines like TAPT generally require more energy to react than aliphatic amines and may have a naturally slower cure profile at room temperature.

    • Cause 1: Low Temperature. The reactivity of aromatic amines is highly temperature-dependent.[9] If the ambient temperature is too low, the reaction may proceed very slowly or even stall.

      • Solution: Increase the ambient temperature to the recommended range for your resin system. For many aromatic amine-cured epoxies, a post-cure at an elevated temperature (e.g., 80-150°C) is necessary to achieve full cure and optimal properties. Consult your resin's technical data sheet for recommended cure schedules.

    • Cause 2: Incorrect Stoichiometry (Insufficient Curing Agent). If there is not enough TAPT, there will be unreacted epoxy groups, and the system will not form a fully cross-linked network, resulting in a soft or tacky product.[11][12][13]

      • Solution: Verify your mix ratio calculations and ensure you are weighing the components accurately.

    • Cause 3: Inadequate Mixing. If the TAPT and resin are not thoroughly mixed, you will have areas that are rich in resin and others rich in curing agent.[12] The resin-rich areas will not cure.

      • Solution: Mix the components for the recommended time (often 2-3 minutes), ensuring you scrape the sides and bottom of the mixing container multiple times to incorporate all the material.

    • Cause 4: Expired or Contaminated Components. Moisture contamination in the TAPT or resin can interfere with the curing reaction.[14] Similarly, materials that are past their shelf life may have reduced reactivity.

      • Solution: Use fresh, unexpired components and keep containers tightly sealed when not in use to prevent moisture absorption.

Problem 3: The cured resin surface has a waxy or greasy film.
  • Question: My resin has cured, but the surface has a cloudy, oily film. What is this and how do I fix it?

  • Answer: This phenomenon is likely "amine blush." It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming a carbamate salt on the surface.[14] This is more common with slower-curing systems and in humid environments.

    • Solution (Prevention):

      • Control the humidity in your workspace, aiming for below 60% relative humidity.

      • Applying a gentle heat source (like a heat gun on a low setting, held at a distance) to the surface of the resin shortly after pouring can slightly accelerate the surface cure and help prevent blush formation.

    • Solution (Removal):

      • Amine blush is water-soluble. The film can be washed off the cured surface with warm, soapy water and a sponge.[14]

      • After washing, rinse with clean water and allow the surface to dry completely. If you plan to apply another coat of resin, it is good practice to lightly sand the surface after cleaning to ensure good adhesion.

Experimental Protocols

Protocol 1: Determining Pot Life (ASTM D2471 - Modified)

This protocol provides a standardized method for comparing the pot life of different formulations.

  • Preparation: Ensure the TAPT, resin, mixing container, and a wooden spatula or tongue depressor are all equilibrated to a standard temperature (e.g., 25°C).

  • Measurement: Accurately weigh 100g of your epoxy resin into a standardized container (e.g., a 250 mL plastic beaker).

  • Calculation: Based on the EEW of your resin and the AHEW of TAPT (64.6 g/equivalent ), calculate the required weight of TAPT.

  • Addition: Accurately weigh and add the calculated amount of TAPT to the resin.

  • Mixing and Timing: Start a timer immediately upon adding the TAPT to the resin. Mix thoroughly for 2 minutes, scraping the sides and bottom of the container.

  • Observation: Leave the spatula in the mixture. Periodically, gently probe the mixture. The pot life is reached when the mixture becomes gelatinous and you can no longer easily stir it. Record this time.

Visualizations

Epoxy-Amine Curing Reaction

cluster_reactants Reactants cluster_product Cured Network Epoxy_Group Epoxy Group (from Resin) Cross_Linked_Polymer Cross-Linked Polymer (Stable 3D Network) Epoxy_Group->Cross_Linked_Polymer Ring Opening & Bond Formation Amine_Hydrogen Primary Amine Group (from TAPT, -NH2) Amine_Hydrogen->Epoxy_Group Nucleophilic Attack

Caption: Basic reaction mechanism of epoxy curing with an amine.

Troubleshooting Logic for Slow/No Cure

Start Problem: Resin is Tacky or Liquid Check_Temp Is the ambient temperature above the recommended minimum? Start->Check_Temp Check_Ratio Was the mix ratio calculated and measured accurately? Check_Temp->Check_Ratio Yes Sol_Temp Solution: Increase ambient temperature or apply a post-cure. Check_Temp->Sol_Temp No Check_Mixing Was the mixture stirred thoroughly, scraping sides and bottom? Check_Ratio->Check_Mixing Yes Sol_Ratio Solution: Recalculate ratio and re-weigh. Use a calibrated scale. Check_Ratio->Sol_Ratio No Check_Components Are the resin and TAPT within their shelf life? Check_Mixing->Check_Components Yes Sol_Mixing Solution: Re-mix a new batch, ensuring thoroughness for 2-3 minutes. Check_Mixing->Sol_Mixing No Sol_Components Solution: Use fresh, unexpired components. Check_Components->Sol_Components No

Sources

Technical Support Center: Thermal Decomposition Pathways of Tris(4-aminophenyl) thiophosphate (TAPSTP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(4-aminophenyl) thiophosphate (TAPSTP). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the thermal analysis of this compound. Given the limited direct literature on the thermal decomposition of TAPSTP, this guide synthesizes information from analogous aromatic thiophosphates, organophosphorus flame retardants, and triphenylamine derivatives to propose potential decomposition pathways and address common experimental challenges.

Section 1: Understanding the Thermal Decomposition of TAPSTP

This compound is a multifunctional molecule utilized as a flame retardant and a versatile chemical intermediate.[1][2] Its thermal stability and decomposition behavior are critical parameters for its application and for ensuring safety and efficacy in various formulations.

Q1: What are the expected major thermal events during the decomposition of TAPSTP?

Based on the structure of TAPSTP, which contains P-O-C aryl linkages, a P=S bond, and aminophenyl groups, a multi-stage decomposition process is anticipated when analyzed by Thermogravimetric Analysis (TGA).

  • Initial Decomposition (Lower Temperature Range): The initial weight loss is likely associated with the weaker bonds in the molecule. The P-O and P-S bonds are susceptible to cleavage under thermal stress.[3] The presence of amino groups might also influence the initial degradation steps.

  • Main Decomposition (Mid-Temperature Range): This stage is expected to involve the significant fragmentation of the molecule. Cleavage of the P-O-aryl bonds and the breakdown of the aminophenyl groups are likely to occur.

  • Char Formation (Higher Temperature Range): As a phosphorus and nitrogen-containing compound, TAPSTP is expected to exhibit significant char formation at elevated temperatures. The synergistic effect between phosphorus and nitrogen promotes the formation of a stable, cross-linked char residue.[1][4][5][6]

Q2: What is the proposed thermal decomposition pathway for TAPSTP?

While specific experimental data for TAPSTP is scarce, a plausible decomposition pathway can be proposed based on related compounds. The decomposition is likely initiated by the cleavage of either the P=S or P-O bonds.

Proposed Pathway:

  • Initial P=S to P=O Conversion: One probable initial step is the thermal conversion of the thiophosphate to a phosphate, with the cleavage of the P=S bond and formation of a more stable P=O bond. This is a known reaction for some organophosphorothioates.

  • Homolytic and Heterolytic Cleavage: Subsequent heating would lead to the cleavage of the P-O-aryl bonds. This can proceed through homolytic cleavage to generate radical species or heterolytic cleavage.

  • Rearrangement and Cross-linking: The aminophenyl fragments and the phosphate/thiophosphate core can undergo complex rearrangements and cross-linking reactions. The nitrogen from the amino groups can react with the phosphorus-containing fragments to form a thermally stable P-N network within the char.[4][5][6]

  • Evolution of Volatile Products: Throughout the decomposition process, various volatile fragments will be released.

Below is a diagram illustrating the proposed initial steps of the thermal decomposition pathway.

TAPSTP_Decomposition TAPSTP This compound (TAPSTP) Intermediate1 P=S Bond Cleavage (Possible initial step) TAPSTP->Intermediate1 Heat Intermediate2 P-O-Aryl Bond Cleavage TAPSTP->Intermediate2 Heat (Alternative initial step) Intermediate1->Intermediate2 Further Heating Volatiles Volatile Products (e.g., aminophenol, SOx, POx) Intermediate2->Volatiles Char Cross-linked P-N-C Char Residue Intermediate2->Char

Caption: Proposed initial thermal decomposition steps of TAPSTP.

Section 2: Troubleshooting Guide for Experimental Analysis

This section provides practical advice for common issues encountered during the thermal analysis of TAPSTP using TGA, DSC, and Py-GC/MS.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Problem Possible Causes Recommended Solutions
Inconsistent TGA results (varying decomposition temperatures or residue amounts). 1. Inconsistent heating rate. 2. Sample heterogeneity. 3. Air sensitivity of the sample.[7] 4. Contamination of the TGA pan or furnace.1. Ensure a consistent and appropriate heating rate (e.g., 10-20 °C/min) for all experiments. 2. Ensure the sample is homogenous. Gently grind the sample to a fine powder if necessary. 3. Handle the sample in an inert atmosphere (e.g., a glovebox) to prevent oxidation, which can alter the decomposition profile.[7] 4. Clean the TGA pan and furnace according to the manufacturer's instructions. Run a blank measurement to check for residual contamination.
Unexpected endothermic or exothermic peaks in DSC. 1. Phase transitions (e.g., melting, glass transition) before decomposition. 2. Reactions with the sample pan material. 3. Reactions with atmospheric components (if not under an inert gas).1. Correlate DSC peaks with TGA data to distinguish between phase transitions (no weight loss) and decomposition (weight loss). 2. Use an inert sample pan material such as alumina or platinum. 3. Ensure a consistent and high-purity inert gas flow (e.g., nitrogen or argon).
Baseline drift in TGA or DSC. 1. Buildup of decomposition products on the balance mechanism or sensor. 2. Changes in gas flow rate during the experiment. 3. Instrument not properly equilibrated.1. Perform regular cleaning and maintenance of the instrument. 2. Check for leaks in the gas lines and ensure the mass flow controller is functioning correctly. 3. Allow the instrument to stabilize at the initial temperature before starting the heating ramp.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Problem Possible Causes Recommended Solutions
Complex and difficult-to-interpret pyrograms. 1. Co-elution of multiple decomposition products. 2. Secondary reactions occurring in the pyrolyzer or GC inlet. 3. High pyrolysis temperature leading to excessive fragmentation.1. Optimize the GC temperature program to improve the separation of peaks. 2. Use a lower pyrolysis temperature or a shorter pyrolysis time to minimize secondary reactions. 3. Perform a series of pyrolyses at different temperatures to identify the primary decomposition products.
Poor reproducibility of pyrograms. 1. Inconsistent sample size. 2. Inhomogeneity of the sample. 3. Variations in the pyrolysis temperature.1. Use a microbalance to ensure a consistent and precise sample mass for each run. 2. Ensure the sample is well-mixed and representative. 3. Calibrate the pyrolyzer temperature regularly.
Identification of unknown peaks. 1. Lack of mass spectral data for specific decomposition products in standard libraries. 2. Formation of unexpected rearrangement products.1. Manually interpret the mass spectra based on fragmentation patterns of aromatic, phosphorus, and sulfur-containing compounds. 2. Compare the pyrogram with those of structurally similar reference compounds. 3. Consider using high-resolution mass spectrometry for accurate mass determination and elemental composition analysis.

Section 3: Frequently Asked Questions (FAQs)

Q3: How can I use TGA-FTIR or TGA-MS to get more information about the decomposition of TAPSTP?

Coupling your TGA to an FTIR or a Mass Spectrometer (MS) provides real-time analysis of the evolved gases during decomposition.

  • TGA-FTIR: This technique will help identify the functional groups of the evolved gases. Look for characteristic absorbances for:

    • N-H stretching from amino groups or their fragments.

    • P=O and P-O-C stretching if phosphate species are formed.

    • S=O stretching for sulfur oxides (SOx).

    • Aromatic C-H and C=C stretching from the phenyl rings.

  • TGA-MS: This will provide the mass-to-charge ratio (m/z) of the evolved fragments, allowing for their identification. Key fragments to look for would include:

    • m/z corresponding to aminophenol.

    • Fragments indicating the presence of sulfur and phosphorus oxides.

    • Fragments of the triphenylamine core.

The workflow for a TGA-hyphenated technique is as follows:

TGA_Hyphenated_Workflow cluster_TGA TGA Instrument cluster_Interface Heated Transfer Line cluster_Detector Detector TGA Sample Heating & Weight Loss Measurement Interface Evolved Gas Transfer TGA->Interface Detector FTIR or Mass Spectrometer (Gas Analysis) Interface->Detector Data Correlated Data: Weight Loss vs. Evolved Gas Identity Detector->Data

Caption: Workflow for TGA-FTIR/MS analysis.

Q4: My sample of TAPSTP is off-white to slightly colored. Will this affect the thermal analysis?

Slight discoloration of TAPSTP could be due to minor oxidation or the presence of impurities. While minor color changes may not significantly impact the major decomposition events, it is crucial to:

  • Characterize the initial material thoroughly: Use techniques like HPLC, NMR, and elemental analysis to assess the purity of your sample.

  • Be aware of potential artifacts: Impurities may introduce additional thermal events or alter the onset of decomposition.

  • Use a consistent batch: For comparative studies, always use TAPSTP from the same batch to ensure consistency.

Q5: What safety precautions should I take when conducting thermal decomposition experiments with TAPSTP?

The thermal decomposition of TAPSTP will release various, potentially hazardous, volatile compounds.

  • Ventilation: Always conduct experiments in a well-ventilated area, preferably within a fume hood.

  • Exhaust Management: The exhaust from the TGA, DSC, or pyrolyzer should be vented safely.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for TAPSTP for specific handling and safety information.

References

  • MDPI. (n.d.). Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of nitrogen phosphorus flame retardants on thermal degradation of wood. Retrieved from [Link]

  • ACS Symposium Series. (2021). Synergism in Nitrogen- and Phosphorus-Based Flame Retardants. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Multiple Phosphorus-Nitrogen Flame Retardant on the Properties of PA66. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus-nitrogen synergistic flame retardant (PNFR) towards epoxy resin with excellent flame retardancy and satisfactory mechanical strength: An insight into pyrolysis and flame retardant mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of P-S bond hydrolysis in organophosphorothioate pesticides by organophosphorus hydrolase. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of different aminophenyl.... Retrieved from [Link]

  • PMC. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal and spectral studies on cellulose arylthiophosphates in air. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Avoid Incomplete Reactions with Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for Tris(4-aminophenyl) thiophosphate (TAPT). As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to overcome common challenges in your experiments, ensuring complete and efficient reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete reactions when using this compound?

Incomplete reactions with TAPT are a common hurdle and can often be traced back to a few key factors:

  • Purity of TAPT: The purity of TAPT is critical. Impurities can interfere with the reaction, leading to low yields and the formation of side products. It is recommended to use TAPT with a purity of 98% or higher for most applications.

  • Stoichiometry: Incorrect molar ratios of reactants are a frequent source of incomplete conversion. The three primary amine groups on TAPT require a precise stoichiometric balance with the co-reactant.

  • Solubility Issues: TAPT is soluble in organic solvents like acetone, dichloroethane, methanol, and ethanol, but is poorly soluble in water.[1][2][3] If your co-reactant or product has different solubility characteristics, it can lead to a heterogeneous reaction mixture and stalled reactions.

  • Reaction Conditions: Insufficient temperature or reaction time can prevent the reaction from reaching completion. Aromatic amines can be less reactive than their aliphatic counterparts, sometimes requiring more forcing conditions.

  • Atmospheric Contamination: The primary amine groups of TAPT are susceptible to oxidation and can react with atmospheric carbon dioxide, especially in the presence of moisture, to form carbamate salts.[4] This can reduce the amount of active TAPT available for your desired reaction.

Q2: How can I effectively monitor the progress of a reaction involving TAPT?

Careful reaction monitoring is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. Several techniques are well-suited for this:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of TAPT and the formation of your product. A co-spot of your starting material alongside the reaction mixture is crucial for accurate interpretation. For aromatic amines, various visualization techniques can be employed, including UV light and specific staining agents.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows you to accurately determine the percentage of remaining starting material and the yield of your product over time.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring a derivatization step to make the amines more volatile.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR can be powerful tools. You can monitor the disappearance of the signals corresponding to the protons on the TAPT aromatic rings and the appearance of new signals corresponding to your product.

Troubleshooting Guide: Overcoming Incomplete Reactions

This section provides a systematic approach to diagnosing and resolving issues with incomplete reactions.

Problem: The reaction stalls, with significant amounts of TAPT remaining.

Causality and Strategic Solutions

  • Cause: Suboptimal Reaction Conditions. The activation energy for the reaction may not be met.

    • Solution: Temperature and Time Optimization. Systematically increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or HPLC at each stage. Similarly, conduct a time-course study to determine the point at which the reaction plateaus. For some reactions, prolonged reaction times of up to 48 hours may be necessary.[10]

  • Cause: Poor Solubility of Reactants or Product. If any component of the reaction mixture has low solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Solvent Screening and Adjustment.

      • Solvent Selection: TAPT is soluble in a range of organic solvents.[2][3] If you are experiencing solubility issues, consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP.

      • Solvent Mixtures: Using a co-solvent system can sometimes improve the solubility of all reactants.

      • Increased Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume can prevent a newly formed product from precipitating out and coating the surface of the unreacted starting material.

  • Cause: Reversible Reaction. The reaction may be in equilibrium, with a significant concentration of starting materials present.

    • Solution: Shifting the Equilibrium.

      • Removal of Byproducts: If the reaction produces a volatile byproduct (e.g., water), its removal using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.

      • Excess Reagent: Using a slight excess (e.g., 1.05-1.1 equivalents) of the co-reactant can help to push the equilibrium towards the product side. However, be cautious as a large excess can lead to the formation of side products.[11]

Problem: The reaction is slow and produces a low yield of the desired product.

Causality and Strategic Solutions

  • Cause: Insufficient Nucleophilicity of the Amine. The aromatic amine groups of TAPT are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

    • Solution: Use of a Catalyst or Base.

      • Base Catalysis: For reactions with electrophiles, the addition of a non-nucleophilic base, such as triethylamine or pyridine, can deprotonate the amine, increasing its nucleophilicity. The combination of triethylamine and a small amount of pyridine has been shown to be effective in improving yields in reactions involving thiophosphoryl chloride.[7][12]

      • Acid Catalysis: In some cases, such as imine formation, acid catalysis can accelerate the reaction. However, it's important to control the pH, as protonation of the amine will render it non-nucleophilic.[13]

Problem: The reaction mixture shows the formation of multiple, unidentified side products.

Causality and Strategic Solutions

  • Cause: Oxidation of the Amine Groups. Aromatic amines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

    • Solution: Inert Atmosphere and Degassed Solvents. Always perform reactions with TAPT under an inert atmosphere, such as nitrogen or argon. Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.

  • Cause: Reaction with Carbon Dioxide. As mentioned, TAPT can react with atmospheric CO₂.[4]

    • Solution: Rigorous Exclusion of Air. In addition to an inert atmosphere, ensure that all glassware is thoroughly dried and that reactants are added via syringe or cannula to a closed system.

  • Cause: Over-alkylation. In reactions with alkylating agents, the product amine can sometimes be more nucleophilic than the starting TAPT, leading to further alkylation and the formation of quaternary ammonium salts.[11]

    • Solution: Stoichiometric Control and Temperature Management. Use a precise 1:1 molar ratio of amine to alkylating agent (per amine group). Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Experimental Protocols & Data

General Protocol for the Reaction of TAPT with an Electrophile
  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Ensure all solvents are anhydrous.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Reagent Addition: Add the electrophile (3.0 eq. for full substitution) dropwise to the stirred solution. If a base is required, it can be added at this stage.

  • Reaction Monitoring: Heat the reaction to the optimized temperature and monitor its progress by TLC or HPLC.

  • Workup and Purification: Upon completion, cool the reaction, quench if necessary, and perform an appropriate extraction. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Workflow

G start Incomplete Reaction check_purity Verify TAPT Purity (≥98%) start->check_purity check_stoichiometry Confirm Reactant Stoichiometry check_purity->check_stoichiometry Pure solution_purify Purify TAPT (Recrystallization) check_purity->solution_purify Impure? check_conditions Review Reaction Conditions (Temp, Time) check_stoichiometry->check_conditions Correct solution_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_stoichiometry Incorrect? check_solubility Assess Solubility of All Components check_conditions->check_solubility Optimal solution_conditions Optimize Temperature and/or Time check_conditions->solution_conditions Suboptimal? check_atmosphere Ensure Inert Atmosphere check_solubility->check_atmosphere Good solution_solubility Screen Solvents / Use Co-solvent check_solubility->solution_solubility Poor? solution_atmosphere Use Degassed Solvents and N₂/Ar check_atmosphere->solution_atmosphere Compromised? end Successful Reaction check_atmosphere->end Intact solution_purify->end solution_stoichiometry->end solution_conditions->end solution_solubility->end solution_atmosphere->end

Caption: A workflow for troubleshooting incomplete reactions with TAPT.

Recommended Reaction Parameters
ParameterRecommended Value/RangeRationale & Key Considerations
TAPT Purity ≥ 98%Impurities can inhibit the reaction or cause side reactions.[14]
Stoichiometry 1:3 (TAPT: monofunctional co-reactant)Precise stoichiometry is crucial for complete conversion.
Solvent Acetone, Dichloroethane, DMF, DMSO, NMPSolvent choice should be based on the solubility of all reactants and the product.[1][2][3]
Temperature 25 °C - 150 °CHigher temperatures may be needed, but can also lead to side reactions.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with CO₂.[4]

References

  • ChemBK. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - Introduction. Available at: [Link]

  • SR Innovations India. This compound Cas 52664-35-4. Available at: [Link]

  • SURU Chemical. This compound (TPTA). Available at: [Link]

  • Request PDF. Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Available at: [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with High Purity Tris-(4-aminophenyl)thiophosphate. Available at: [Link]

  • Request PDF. Synthesis of this compound. Available at: [Link]

  • Request PDF. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available at: [Link]

  • PPCHEM AG. Amine Analysis and Monitoring – A Practical Approach. Available at: [Link]

  • Semantic Scholar. Catalytic Synthesis of Tris(4-aminophenyl)thiophosphate and Its Analogues by Triethylamine/Pyridine. Available at: [Link]

  • Google Patents. US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • University of Wisconsin-River Falls. Reactions of Amines. Available at: [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. Available at: [Link]

  • PubChemLite. This compound (C18H18N3O3PS). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Tris(4-aminophenyl) thiophosphate and Other Amine Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Curing Agents in Epoxy Resin Performance

Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and mechanical properties, are a cornerstone of advanced materials science.[1] However, the ultimate performance of an epoxy system is not dictated by the resin alone; it is critically dependent on the choice of curing agent, or hardener.[1] Amine-based curing agents are among the most widely used, offering a broad spectrum of reactivity and final properties.[2] This guide provides an in-depth technical comparison of a novel aromatic amine, Tris(4-aminophenyl) thiophosphate (TAPT), with established amine curing agents.

This document is intended for researchers, scientists, and drug development professionals who are seeking to understand the nuanced differences between amine curing agents and to identify the optimal hardener for their specific application. While direct, comprehensive experimental data on TAPT as a primary epoxy curing agent is not extensively available in public literature, this guide will provide a comparative analysis based on its unique chemical structure and the well-documented performance of analogous aromatic amines. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own direct comparative studies.

Chemical Structures and Curing Mechanisms

The performance of an amine curing agent is intrinsically linked to its molecular structure. The number of active hydrogens per molecule, the steric hindrance around the amine groups, and the overall molecular architecture all play a pivotal role in the curing process and the final properties of the crosslinked network.[2]

This compound (TAPT)

TAPT is a unique aromatic amine featuring a central thiophosphate group to which three aminophenyl groups are attached.

  • Molecular Formula: C₁₈H₁₈N₃O₃PS[3]

  • Key Structural Features:

    • Aromatic Amine Groups: The presence of primary aromatic amine groups suggests that TAPT will react with epoxy resins in a manner characteristic of this class of curing agents, leading to high thermal stability and chemical resistance.[4][5]

    • Trifunctionality: With three primary amine groups, each containing two active hydrogens, TAPT is a trifunctional curing agent. This high functionality allows for the formation of a densely cross-linked polymer network.

    • Thiophosphate Core: The central P=S core is a distinguishing feature. Phosphorus-containing compounds are known to impart flame retardancy, and the presence of sulfur can also influence thermal and mechanical properties.[6][7][8]

Conventional Aromatic Amine Curing Agents

For the purpose of comparison, we will focus on two widely used aromatic amines:

  • 4,4'-Diaminodiphenyl sulfone (DDS): A high-performance aromatic amine known for imparting excellent thermal stability and mechanical properties to epoxy systems.[9][10] It is a solid at room temperature and requires elevated temperatures for curing.

  • 4,4'-Methylenedianiline (MDA): Another common aromatic amine that provides good thermal and mechanical properties.[11][12]

The fundamental curing mechanism for primary amines with epoxy resins involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group to form a tertiary amine, further advancing the cross-linking process.[2][13]

Diagram of the Amine-Epoxy Curing Reaction

G cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (R-CH(O)CH₂) SecondaryAmine Secondary Amine and Hydroxyl Group (R-CH(OH)CH₂-NH-R') Epoxy->SecondaryAmine Reaction with Primary Amine PrimaryAmine Primary Amine (R'-NH₂) PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine (R-CH(OH)CH₂-N(R')-CH₂CH(OH)-R) SecondaryAmine->TertiaryAmine Reaction with another Epoxy Group

Caption: General reaction mechanism of a primary amine with an epoxy group.

Comparative Performance Analysis

The following table summarizes the expected performance of TAPT in comparison to the established properties of DDS and MDA when used to cure a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. The properties for TAPT are projected based on its chemical structure.

PropertyThis compound (TAPT) (Projected)4,4'-Diaminodiphenyl sulfone (DDS) (Typical)4,4'-Methylenedianiline (MDA) (Typical)
Physical Form White to off-white powderWhite to off-white powderPale yellow crystalline solid
Melting Point (°C) ~156[]176 - 180[15]89 - 93
Amine Hydrogen Equivalent Weight (AHEW) ~64.6~62.1~49.6
Curing Temperature High (likely >150°C)High (typically 150-200°C)High (typically 120-180°C)
Glass Transition Temperature (Tg) High (Potentially >200°C)High (180-220°C)[1][10]High (150-190°C)[12][16]
Thermal Stability (TGA) High, with potential for increased char yield due to phosphorus contentHighHigh
Tensile Strength HighHigh[17]High[11]
Modulus HighHigh[17]High
Flame Retardancy Expected to be inherently good due to P, N, and S content[10]ModerateModerate
Chemical Resistance ExcellentExcellent[5]Excellent

Causality Behind Performance Expectations for TAPT:

  • High Tg and Thermal Stability: The rigid aromatic backbone and the high cross-link density resulting from its trifunctionality are expected to lead to a high glass transition temperature and excellent thermal stability. The presence of the thiophosphate group may further enhance thermal stability and char formation at elevated temperatures.[6][8]

  • High Mechanical Properties: The dense, highly cross-linked network should result in high tensile strength and modulus, characteristic of aromatic amine-cured epoxies.

  • Inherent Flame Retardancy: The combination of phosphorus, nitrogen, and sulfur in the TAPT molecule is a well-known strategy for imparting flame retardancy to polymers.[10] This is a significant potential advantage of TAPT over conventional aromatic amines.

Experimental Protocol for Comparative Evaluation

To facilitate a direct and quantitative comparison, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

1. Materials:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.

  • Curing Agents:

    • This compound (TAPT)

    • 4,4'-Diaminodiphenyl sulfone (DDS)

    • 4,4'-Methylenedianiline (MDA)

  • Solvent (for DDS and TAPT): N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent.

2. Stoichiometric Calculations:

The optimal amount of curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin to achieve a 1:1 stoichiometric ratio of epoxy groups to active amine hydrogens.

Parts by weight of curing agent per 100 parts of resin = (AHEW / EEW) * 100

3. Sample Preparation and Curing:

  • Dissolution (for solid curing agents): Dissolve the calculated amount of TAPT or DDS in a minimal amount of solvent with gentle heating and stirring until a clear solution is obtained.

  • Mixing: Preheat the DGEBA resin to approximately 80°C to reduce its viscosity. Add the calculated amount of the curing agent (or its solution) to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved. For MDA, which has a lower melting point, it can be melted and mixed directly with the preheated resin.

  • Degassing: Place the mixture in a vacuum oven at 80-90°C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds suitable for the required test specimens (e.g., for tensile testing, DMA, etc.).

  • Curing: Cure the samples in a programmable oven using a multi-step curing schedule. A typical schedule for aromatic amines would be:

    • 120°C for 1 hour

    • 150°C for 2 hours

    • 180°C for 2 hours

    • Slowly cool to room temperature.

4. Characterization:

  • Curing Kinetics (DSC): Use Differential Scanning Calorimetry (DSC) to determine the heat of reaction, onset of cure, and peak exotherm temperature. A dynamic scan from room temperature to 300°C at a heating rate of 10°C/min is recommended.[3][18]

  • Glass Transition Temperature (Tg): Determine the Tg of the cured samples using DSC or Dynamic Mechanical Analysis (DMA). For DSC, a second heating scan after the initial cure analysis is typically used.[17]

  • Thermal Stability (TGA): Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and char yield of the cured samples. A scan from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere is recommended.

  • Mechanical Properties:

    • Tensile Testing: Measure tensile strength, modulus, and elongation at break according to ASTM D638.

    • Flexural Testing: Measure flexural strength and modulus according to ASTM D790.

  • Gel Time: Determine the gel time of the resin-curing agent mixture at a specific temperature using a gel time meter or by observing the point at which the mixture no longer forms a continuous string when probed.[6][7][19]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_characterization Characterization Stoichiometry Stoichiometric Calculation Dissolution Dissolution of Curing Agent Stoichiometry->Dissolution Mixing Mixing with Epoxy Resin Dissolution->Mixing Degassing Vacuum Degassing Mixing->Degassing GelTime Gel Time Measurement Mixing->GelTime Casting Casting into Molds Degassing->Casting Curing Oven Curing Casting->Curing DSC DSC (Curing Kinetics, Tg) Curing->DSC TGA TGA (Thermal Stability) Curing->TGA DMA DMA (Tg, Modulus) Curing->DMA Tensile Tensile Testing (ASTM D638) Curing->Tensile Flexural Flexural Testing (ASTM D790) Curing->Flexural

Caption: A comprehensive workflow for the comparative evaluation of amine curing agents.

Conclusion and Future Outlook

This compound presents itself as a compelling, yet under-explored, curing agent for epoxy resins. Its unique chemical structure, combining the desirable attributes of aromatic amines with the potential for inherent flame retardancy, makes it a promising candidate for high-performance applications. While this guide has provided a theoretical comparison based on sound chemical principles, it also highlights the critical need for direct experimental investigation.

The provided experimental protocol offers a clear and robust framework for researchers to undertake a direct comparative analysis of TAPT against established curing agents. Such studies will be invaluable in elucidating the true performance characteristics of TAPT-cured epoxy systems and will undoubtedly pave the way for its potential adoption in advanced materials applications where a combination of high thermal stability, mechanical strength, and flame retardancy is paramount.

References

  • Curing Studies of Epoxy Resins With Phosphorus-Containing Amines. (n.d.). Scribd. Retrieved from [Link]

  • How does one measure the gel time of an epoxy resin during hardening? (2022, March 25). Quora. Retrieved from [Link]

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  • FTIR spectra of the amine-cured epoxy after exposure to outdoors during... (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Performance of Tris(4-aminophenyl) thiophosphate and Aromatic Diamines in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials with superior thermal and mechanical properties, the role of curing agents and multifunctional monomers is paramount. Aromatic diamines have long been the industry standard for curing epoxy resins and as monomers in high-performance polymers like polyimides, valued for the exceptional strength and thermal stability they impart.[1] However, the demand for materials with inherent flame retardancy and other specialized functionalities has driven research into novel compounds. One such molecule of interest is Tris(4-aminophenyl) thiophosphate (TAPT), a multifunctional aromatic amine containing phosphorus and sulfur, elements known to confer flame-retardant properties.[2]

This guide provides a comprehensive comparison of the performance of TAPT with conventional aromatic diamines when used in polymer systems. We will delve into the established performance of aromatic diamines, supported by experimental data, and juxtapose it with the known attributes and potential of TAPT. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the relative merits of these compounds for their applications.

Aromatic Diamines: The Benchmark for High Performance

Aromatic diamines are characterized by the presence of two amine functional groups attached to one or more aromatic rings. Their rigid structure and the ability of the amine groups to form strong covalent bonds through cross-linking reactions are key to their performance-enhancing capabilities in polymers.[1]

Performance Characteristics of Aromatic Diamine-Cured Epoxy Resins

The choice of aromatic diamine significantly influences the final properties of the cured polymer. A study on a high-performance epoxy resin (AFG-90MH) cured with four different aromatic diamines—4,4′-methylenedianiline (MDA), 4,4′-methylenebis(2-ethylaniline) (MOEA), 4,4′-methylenebis(2-chloroaniline) (MOCA), and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)—provides valuable insights into their comparative performance.[1]

Mechanical Properties

The mechanical integrity of a polymer is crucial for its structural applications. The aforementioned study reveals that the substituent groups on the aromatic diamine backbone play a critical role in determining the mechanical properties of the cured epoxy resin.

Curing AgentFlexural Strength (MPa)Tensile Strength (MPa)
MDA 158>100
MOEA 136<100
MOCA 165100
MCDEA 148>100
Data synthesized from a study by Hu et al. (2023) on AFG-90MH epoxy resin.[1]

As the data indicates, MOCA, with its polar chlorine substituents, exhibited the highest flexural and tensile strength, suggesting that stronger intermolecular interactions enhance mechanical performance.[1]

Thermal Properties

The thermal stability of a polymer is often characterized by its glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally desirable for applications requiring performance at elevated temperatures.

Curing AgentGlass Transition Temperature (Tg) (°C)
MDA 213
MOEA 172
MOCA 190
MCDEA 183
Data synthesized from a study by Hu et al. (2023) on AFG-90MH epoxy resin.[1]

The unsubstituted MDA imparted the highest Tg, indicating a highly cross-linked and rigid network. The presence of substituent groups, such as ethyl or chlorine, was found to reduce the Tg.[1]

This compound (TAPT): A Multifunctional Alternative

This compound is a unique molecule that combines the structural features of an aromatic amine with the flame-retardant properties of phosphorus and sulfur. This makes it a compelling candidate for applications where both high performance and fire safety are critical.

Known Performance Characteristics of TAPT

While extensive comparative data for TAPT as a primary curing agent for epoxy resins is not as readily available in the public domain, its properties and applications in other polymer systems, particularly polyurethanes, are documented.

  • Inherent Flame Retardancy: The presence of phosphorus, nitrogen, and sulfur in the TAPT molecule allows it to function as an inherent flame retardant.[2] During combustion, phosphorus-containing compounds can form a protective char layer on the material's surface, insulating the underlying polymer from heat and reducing the release of flammable gases.[3]

  • Multifunctional Monomer: TAPT is a multifunctional monomer that can be used in the synthesis of various polymers.[2] Its three amine groups allow for the formation of a highly cross-linked polymer network, which can contribute to high thermal stability and mechanical strength.

  • Use in Polyurethanes: TAPT has been specifically designed for use in polyurethane (PU) applications, where it can act as a chain extender or cross-linker to improve the material's properties.[2]

Experimental Protocols for Comparative Performance Evaluation

To conduct a direct and objective comparison between TAPT and aromatic diamines as curing agents for a model system like an epoxy resin, a series of standardized experimental protocols should be followed.

Workflow for Comparative Analysis

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Epoxy Resin Formulation Epoxy Resin Formulation Curing of Test Specimens Curing of Test Specimens Epoxy Resin Formulation->Curing of Test Specimens Mechanical Testing Mechanical Testing Curing of Test Specimens->Mechanical Testing Thermal Analysis Thermal Analysis Curing of Test Specimens->Thermal Analysis Flame Retardancy Testing Flame Retardancy Testing Curing of Test Specimens->Flame Retardancy Testing Comparative Data Tables Comparative Data Tables Mechanical Testing->Comparative Data Tables Thermal Analysis->Comparative Data Tables Flame Retardancy Testing->Comparative Data Tables Performance Guide Generation Performance Guide Generation Comparative Data Tables->Performance Guide Generation

Caption: Workflow for comparing TAPT and aromatic diamines.

Detailed Experimental Methodologies

1. Preparation of Cured Epoxy Resin Specimens

  • Objective: To prepare standardized test specimens of an epoxy resin cured with both an aromatic diamine (e.g., MDA) and TAPT.

  • Procedure:

    • Select a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).

    • Calculate the stoichiometric amount of the curing agent (aromatic diamine or TAPT) required based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

    • Preheat the epoxy resin to reduce its viscosity.

    • Thoroughly mix the calculated amount of the curing agent into the epoxy resin until a homogeneous mixture is achieved.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into pre-heated molds of the desired dimensions for mechanical testing specimens.

    • Follow a specific curing schedule. For aromatic diamines, a typical schedule involves an initial cure at a lower temperature (e.g., 80-100°C) followed by a post-cure at a higher temperature (e.g., 150-180°C).[4] The curing schedule for TAPT would need to be optimized based on its reactivity, likely determined through differential scanning calorimetry (DSC).

2. Mechanical Property Testing

  • Objective: To quantify and compare the mechanical performance of the cured epoxy specimens.

  • Standard Test Methods:

    • Tensile Strength and Modulus: ASTM D638[5]

    • Flexural Strength and Modulus: ASTM D790[5]

    • Compressive Strength: ASTM D695[5]

    • Hardness: ASTM D2240 (Shore D)[6]

3. Thermal Analysis

  • Objective: To evaluate and compare the thermal stability of the cured epoxy specimens.

  • Techniques:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and study the curing kinetics. The analysis involves heating a small sample at a controlled rate (e.g., 10°C/min) and measuring the heat flow.[7]

    • Thermogravimetric Analysis (TGA): To assess the thermal decomposition temperature and char yield. This is performed by heating a sample in a controlled atmosphere (e.g., nitrogen or air) and measuring the weight loss as a function of temperature.[8]

4. Flame Retardancy Testing

  • Objective: To assess and compare the flammability characteristics of the cured epoxy specimens.

  • Standard Test Method:

    • UL 94 Vertical Burn Test: This is a widely recognized standard for evaluating the flame retardancy of plastic materials.[9][10] Specimens are subjected to a flame for a specified time, and their self-extinguishing properties and dripping behavior are observed.[11] A V-0 rating indicates the highest level of flame retardancy in this test series.[10]

Logical Framework for Performance Comparison

G Curing Agent Curing Agent Aromatic Diamine Aromatic Diamine Curing Agent->Aromatic Diamine TAPT TAPT Curing Agent->TAPT Mechanical Properties Mechanical Properties Aromatic Diamine->Mechanical Properties High Strength & Modulus Thermal Properties Thermal Properties Aromatic Diamine->Thermal Properties High Tg Flame Retardancy Flame Retardancy Aromatic Diamine->Flame Retardancy Generally requires additives TAPT->Mechanical Properties Potentially High (Multifunctional) TAPT->Thermal Properties Potentially High TAPT->Flame Retardancy Inherent

Caption: Key performance attributes of curing agents.

Conclusion

Aromatic diamines have established a strong benchmark for achieving excellent mechanical and thermal properties in high-performance polymers. The experimental data for various aromatic diamines demonstrates their capability to produce robust materials with high strength and thermal stability.

This compound presents a compelling alternative, particularly for applications where inherent flame retardancy is a critical requirement. Its multifunctional nature suggests the potential for creating highly cross-linked polymers with desirable mechanical and thermal properties. However, there is a clear need for further research and publication of direct comparative studies to fully elucidate the performance of TAPT as a curing agent in direct comparison to the well-established aromatic diamines. The experimental protocols outlined in this guide provide a clear roadmap for such a comparative evaluation. For researchers and developers, the choice between these two classes of compounds will depend on the specific balance of mechanical performance, thermal stability, and fire safety required for their end-use application.

References

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A Guide to the Spectral Cross-Verification of Tris(4-aminophenyl) thiophosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectral data for Tris(4-aminophenyl) thiophosphate, a molecule of significant interest in materials science and pharmaceutical development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from analogous structures to offer a robust framework for its characterization and verification. By understanding the anticipated spectral features, researchers can confidently identify and assess the purity of this compound in their own laboratories.

Introduction: The Importance of Spectral Verification

This compound, with the chemical formula C₁₈H₁₈N₃O₃PS, is a multifunctional molecule featuring a central thiophosphate core linked to three aminophenyl groups.[1][2][3] This unique structure imparts properties that are valuable in the synthesis of novel polymers and as a potential intermediate in drug discovery.[4] Given its intended applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk you through the predicted spectral characteristics of this compound, offering a basis for cross-verification against experimentally acquired data.

Predicted Spectral Data and Comparative Analysis

Due to the unavailability of published experimental spectra for this compound, this section details the predicted spectral data based on its chemical structure. To substantiate these predictions, a comparative analysis is made with spectral data from two key analogous compounds: O,O,O-triphenyl phosphorothioate , which shares the same core structure but lacks the amino functional groups, and aniline , which represents the aminophenyl moiety.[5][6][7][8][9][10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to be a composite of the vibrational modes of the aminophenyl and thiophosphate groups.

Table 1: Predicted FTIR Spectral Data for this compound and Comparison with Analogous Compounds

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for Aniline[7][9]Experimental Wavenumber (cm⁻¹) for O,O,O-triphenyl phosphorothioate
N-H Stretch (amine)3400-3200 (two bands)~3430, ~3350N/A
C-H Stretch (aromatic)3100-30003080-30303060-3040
C=C Stretch (aromatic)1620-1580, 1500-1450~1620, ~1500~1590, ~1490
P=S Stretch800-600N/A~750
P-O-C Stretch1050-950N/A~960
C-N Stretch1350-1250~1280N/A

The presence of the primary amine groups in this compound is expected to give rise to two characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹.[7] The aromatic C-H and C=C stretching vibrations will be similar to those observed in both aniline and triphenyl phosphorothioate. The key differentiator for the thiophosphate core will be the P=S and P-O-C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

The ¹H NMR spectrum will primarily show signals from the aromatic protons and the amine protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
NH₂3.5 - 4.5Broad singlet6H
Aromatic H (ortho to -NH₂)6.6 - 6.8Doublet6H
Aromatic H (meta to -NH₂)7.0 - 7.2Doublet6H

The protons of the three equivalent aminophenyl groups are expected to show a characteristic AA'BB' splitting pattern, which may appear as two distinct doublets. The chemical shifts are influenced by the electron-donating nature of the amino group, causing an upfield shift compared to unsubstituted benzene. The amine protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[6][8][13][14]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂145 - 150
C-H (ortho to -NH₂)115 - 120
C-H (meta to -NH₂)128 - 132
C-O140 - 145

The carbon attached to the electron-donating amino group (C-NH₂) will be significantly shielded and appear upfield. Conversely, the carbon attached to the oxygen of the thiophosphate group (C-O) will be deshielded and appear downfield. The chemical shifts of the other aromatic carbons will be comparable to those in aniline.[5][15][16][17]

³¹P NMR is a crucial technique for characterizing organophosphorus compounds.

Table 4: Predicted ³¹P NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
³¹P50 - 70

The chemical shift of the phosphorus-31 nucleus in thiophosphates is highly dependent on the surrounding substituents. For triaryl phosphorothioates, the ³¹P signal is typically observed in the downfield region of 50-70 ppm relative to phosphoric acid.[18][19][20][21][22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺388.0879
[M+Na]⁺410.0698

The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 388.0879, consistent with the molecular formula C₁₈H₁₉N₃O₃PS⁺.[23] Fragmentation may involve the loss of aminophenoxy radicals or other characteristic cleavages of the thiophosphate ester bonds.

Experimental Protocols

To aid researchers in obtaining their own spectral data for this compound, the following are detailed, step-by-step methodologies for each key spectroscopic technique.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument Setup: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Visualization of Workflows

To provide a clear visual representation of the experimental and analytical processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Verification Sample Tris(4-aminophenyl) thiophosphate Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep FTIR FTIR Spectrometer FTIR_Prep->FTIR NMR NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS FTIR_Analysis Analyze IR Spectrum (Functional Groups) FTIR->FTIR_Analysis NMR_Analysis Analyze NMR Spectra (Structure Elucidation) NMR->NMR_Analysis MS_Analysis Analyze Mass Spectrum (Molecular Weight & Formula) MS->MS_Analysis Cross_Verification Cross-Verification of All Spectral Data FTIR_Analysis->Cross_Verification NMR_Analysis->Cross_Verification MS_Analysis->Cross_Verification

Caption: Experimental workflow for the spectral analysis of this compound.

Spectral_Verification_Logic Start Acquired Spectral Data FTIR_Check FTIR: N-H, P=S, P-O-C bands present? Start->FTIR_Check NMR_Check NMR: Correct ¹H, ¹³C, ³¹P chemical shifts and multiplicities? FTIR_Check->NMR_Check Yes Not_Verified Structure Not Verified FTIR_Check->Not_Verified No MS_Check MS: Correct molecular ion peak [M+H]⁺? NMR_Check->MS_Check Yes NMR_Check->Not_Verified No Verified Structure Verified MS_Check->Verified Yes MS_Check->Not_Verified No

Caption: Decision tree for the cross-verification of this compound spectral data.

Conclusion

This guide provides a foundational framework for the spectral characterization of this compound. By leveraging predicted spectral data and comparing it with that of analogous compounds, researchers can establish a reliable method for verifying the structure and purity of this important molecule. The detailed protocols and visual workflows are designed to empower scientists in their research and development endeavors, ensuring the integrity of their materials and the validity of their results.

References

  • Brainly. (2023, August 4). Describe in detail the ^1\text{H} NMR spectrum of aniline and draw the ^1\text{H .... [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • ResearchGate. FTIR spectra of aniline tetramer. [Link]

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Performance Under Pressure: A Comparative Analysis of Tris(4-aminophenyl) thiophosphate as a Polymer Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, the selection of a curing agent is a critical decision that dictates the ultimate performance characteristics of a thermoset polymer. This guide offers a detailed comparison of Tris(4-aminophenyl) thiophosphate (TPTA) as a curing agent, primarily in polyurethane systems where it also imparts flame retardant properties. Due to a notable lack of comprehensive, direct comparative studies in publicly accessible scientific literature detailing TPTA's performance against other common curing agents in epoxy or polyurethane systems, this guide will focus on its established role and draw comparisons based on the known properties of alternative curing agents.

This compound is a multifunctional aromatic amine containing phosphorus and sulfur, a composition that makes it an intriguing candidate for applications requiring inherent flame retardancy.[1][2] While primarily marketed as a flame-retardant additive or co-monomer for polyurethanes, its amine functionalities suggest its potential as a curing agent.[1] This guide will explore this potential by comparing its theoretical contributions to polymer properties against well-established aromatic amine curing agents like 4,4'-diaminodiphenyl sulfone (DDS) and 4,4'-diaminodiphenylmethane (DDM) in the context of epoxy resins, and its role in polyurethane formulations.

Unveiling the Candidate: this compound

This compound (CAS 52664-35-4) is a solid with a melting point around 156-163°C.[3][4] Its molecular structure, featuring three aminophenyl groups attached to a central thiophosphate core, provides multiple reactive sites for cross-linking with polymer resins. The presence of phosphorus, nitrogen, and sulfur within the same molecule is a key attribute, as these elements are known to contribute to flame retardancy through various mechanisms, including char formation and the release of non-combustible gases upon decomposition.[1][2]

The Competitive Landscape: Established Aromatic Amine Curing Agents

For high-performance applications, particularly in the aerospace and electronics industries, aromatic amines are the curing agents of choice for epoxy resins due to the high thermal stability and excellent mechanical properties they impart to the cured polymer. Two of the most common alternatives are:

  • 4,4'-Diaminodiphenyl Sulfone (DDS): Known for imparting high glass transition temperatures (Tg) and excellent thermal stability to epoxy networks.[5]

  • 4,4'-Diaminodiphenylmethane (DDM): Offers a good balance of mechanical properties and thermal resistance, often with a lower curing temperature compared to DDS.[6]

Performance Deep Dive: A Qualitative Comparison

Due to the absence of direct quantitative data for TPTA-cured polymers, the following comparison is based on the expected contributions of its chemical structure versus the known performance of DDS and DDM.

Thermal Performance

Aromatic amines, in general, contribute to high thermal stability due to the rigidity of the aromatic rings incorporated into the polymer backbone.

  • This compound (TPTA): The rigid aromatic structure of TPTA is expected to contribute to a high glass transition temperature (Tg). Furthermore, the phosphorus and sulfur moieties are anticipated to enhance thermal stability and char yield at elevated temperatures, a critical aspect of flame retardancy.[7][8]

  • DDS: Cured epoxy systems with DDS typically exhibit very high Tg values, often exceeding 200°C, making them suitable for high-temperature applications.[5]

  • DDM: Provides good thermal stability, though generally with a slightly lower Tg compared to DDS-cured systems.[6]

Mechanical Properties

The crosslink density and the inherent properties of the curing agent significantly influence the mechanical performance of the cured polymer.

  • This compound (TPTA): As a trifunctional amine, TPTA has the potential to create a highly crosslinked network, which would theoretically lead to high modulus and stiffness. However, the bulky central thiophosphate group might introduce some steric hindrance, potentially affecting the ultimate toughness of the material.

  • DDS: Known to produce rigid and sometimes brittle epoxy networks with high modulus and tensile strength.[5]

  • DDM: Often results in tougher epoxy systems compared to DDS, with good overall mechanical strength.[6][9]

Flame Retardancy

This is the most prominent feature of TPTA.

  • This compound (TPTA): The presence of phosphorus, nitrogen, and sulfur makes TPTA an effective flame retardant.[1][2] In polyurethanes, it is used to meet stringent flammability standards.[7]

  • DDS and DDM: While contributing to good thermal stability, DDS and DDM do not inherently provide the same level of flame retardancy as a phosphorus-containing compound like TPTA. Flame retardants often need to be added as separate additives to epoxy systems cured with these amines to meet specific fire safety requirements.

Data at a Glance: A Look at Alternatives

The following table presents typical properties of epoxy resins cured with DDS and DDM, which can serve as a benchmark for the anticipated performance of a TPTA-cured system. Note: This table does not contain data for TPTA due to its unavailability in the reviewed literature.

PropertyEpoxy Cured with DDSEpoxy Cured with DDMSource(s)
Glass Transition Temperature (Tg) ~248 °CVaries, typically lower than DDS[5]
Tensile Modulus ~5.34 GPaVaries[5]
Flexural Strength -Up to 197 MPa (in modified systems)[9]
Impact Strength -Up to 68 J/m (in modified systems)[9]

Experimental Considerations & Protocols

Diagram: Epoxy Curing Workflow

G cluster_prep Preparation cluster_mixing Mixing cluster_curing Curing cluster_testing Characterization Resin_Degassing Degas Epoxy Resin (e.g., vacuum oven) Mixing Thoroughly Mix Resin and Curing Agent Resin_Degassing->Mixing Curing_Agent_Prep Prepare Curing Agent (Melt TPTA if necessary) Curing_Agent_Prep->Mixing Casting Cast into Molds Mixing->Casting Cure_Schedule Apply Curing Schedule (e.g., multi-step heating) Casting->Cure_Schedule Post_Curing Post-Cure (optional, for full properties) Cure_Schedule->Post_Curing Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Post_Curing->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Post_Curing->Thermal_Analysis

Caption: Generalized workflow for curing epoxy resins.

Step-by-Step Generalized Curing Protocol:
  • Resin Preparation: Degas the liquid epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A) in a vacuum oven to remove any entrapped air.

  • Curing Agent Preparation: Based on its melting point, TPTA would need to be heated to a liquid state for homogeneous mixing with the epoxy resin. Calculate the stoichiometric amount of TPTA required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Thoroughly mix the molten TPTA with the degassed epoxy resin until a homogeneous mixture is obtained.

  • Casting: Pour the mixture into pre-heated molds treated with a release agent.

  • Curing: Place the molds in an oven and apply a suitable curing schedule. A typical schedule for aromatic amines involves a multi-stage heating process to control the exothermic reaction and ensure complete curing (e.g., 2 hours at 150°C followed by 2 hours at 180°C).[6] The optimal curing schedule for TPTA would need to be determined experimentally, likely through differential scanning calorimetry (DSC).[10]

  • Post-Curing: For high-performance applications, a post-curing step at a temperature above the Tg may be necessary to achieve maximum cross-linking and stable properties.

  • Characterization: After curing and cooling, the polymer samples can be subjected to mechanical testing (tensile, flexural, impact strength) and thermal analysis (DSC for Tg, TGA for thermal stability).[6]

Logical Framework for Curing Agent Selection

The choice of a curing agent is a balance between desired final properties, processing characteristics, and cost.

Diagram: Curing Agent Selection Logic

G Application_Reqs Application Requirements Thermal_Stability High Thermal Stability? Application_Reqs->Thermal_Stability Mechanical_Props Specific Mechanical Properties? Thermal_Stability->Mechanical_Props Yes Other_Amines Consider Other Amines Thermal_Stability->Other_Amines No Flame_Retardancy Inherent Flame Retardancy Needed? Mechanical_Props->Flame_Retardancy Yes DDS_DDM Consider DDS/DDM Mechanical_Props->DDS_DDM No Processing_Params Processing Constraints? Flame_Retardancy->Processing_Params Yes DDS_DDM_FR DDS_DDM_FR Flame_Retardancy->DDS_DDM_FR No, Add FR Additive to DDS/DDM TPTA Consider TPTA Processing_Params->TPTA Compatible Re-evaluate Re-evaluate Processing_Params->Re-evaluate Incompatible

Caption: Decision-making flowchart for curing agent selection.

Conclusion and Future Outlook

This compound presents itself as a promising, albeit under-documented, curing agent, particularly for applications where inherent flame retardancy is a primary concern. Its trifunctional aromatic amine structure suggests the potential for creating highly crosslinked, thermally stable polymer networks. However, the lack of direct comparative studies with established curing agents like DDS and DDM necessitates a degree of inference regarding its performance in terms of mechanical properties.

For researchers and drug development professionals working with polymers in applications where fire safety is paramount, TPTA is a compelling candidate for further investigation. Future research should focus on generating robust, comparative data on the thermal and mechanical properties of epoxy and polyurethane systems cured with TPTA. Such studies would be invaluable in fully elucidating its performance profile and establishing its place in the diverse toolkit of polymer curing agents.

References

  • The Crucial Role of Tris-(4-aminophenyl)thiophosphate in Modern Polymers. (n.d.). [Link]

  • Combustion and Thermal Properties of Flame Retardant Polyurethane Foam With Ammonium Polyphosphate Synergized by Phosphomolybdic Acid. Frontiers in Materials. (2022). [Link]

  • Flame Retardant Waterborne Polyurethanes: Synthesis, Characterization, and Evaluation of Different Properties. Journal of Materials Science. (2021). [Link]

  • Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. UNIST Scholarly Works. (2022). [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Journal of Coatings Technology. (n.d.). [Link]

  • Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. ResearchGate. (2022). [Link]

  • Advanced Flame Retardants for Polyurethane. ResearchGate. (2023). [Link]

  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. (2021). [Link]

  • Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. Springer Professional. (2023). [Link]

  • Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins. PubMed. (2018). [Link]

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  • Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications. MDPI. (2023). [Link]

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  • The study of the curing mechanism, kinetic and mechanical performance of polyurethane/epoxy composites using aliphatic and aromatic amines as curing agents. ResearchGate. (2022). [Link]

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  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace. (2011). [Link]

  • Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.GOV. (2016). [Link]

  • Optimal temperature and duration for impregnation and curing of epoxy blocks for ultra-thin sections. The Journal of Plastination. (2020). [Link]

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A Comparative Guide to the Thermal Stability of Tris(4-aminophenyl) thiophosphate (TAPT) Cured Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance polymers for demanding applications, thermal stability remains a critical performance benchmark. The choice of curing agent is pivotal in defining the operational limits and degradation characteristics of a polymer network. This guide provides an in-depth comparative analysis of polymers cured with Tris(4-aminophenyl) thiophosphate (TAPT), a novel curing agent, against established alternatives like aromatic diamines, with a focus on supporting experimental data and the underlying chemical mechanisms.

The Ascendancy of Advanced Curing Agents

Traditional epoxy resins, valued for their adhesive and mechanical properties, often rely on curing agents like 4,4'-diaminodiphenyl sulfone (DDS) to achieve high-temperature resilience.[1] DDS creates a highly cross-linked network, enhancing thermal performance for applications in aerospace and electronics.[1][2] However, the quest for materials with even greater stability has led to the exploration of novel agents like TAPT, which introduces unique phosphorus and sulfur functionalities into the polymer backbone.[3][]

Mechanism of Action: Why Phosphorus Matters

The superior thermal stability imparted by TAPT is rooted in the unique chemistry of the thiophosphate group. During thermal decomposition, phosphorus-containing compounds can exert a twofold flame-retardant and stabilization mechanism:

  • Condensed Phase Action : At high temperatures, phosphorus compounds can decompose to form phosphoric acid or polyphosphates.[5] These species catalyze the dehydration and carbonization of the polymer, forming a thick, protective char layer on the surface.[5][6] This char layer acts as a thermal barrier, reducing heat transfer and inhibiting the release of combustible gases.[5] The presence of P-N bonds, as in TAPT, can further promote char formation and stabilization.[7]

  • Gas Phase Action : Some phosphorus compounds can release phosphorus-containing radicals (like PO•) into the gas phase.[6][8] These radicals act as scavengers, interrupting the chain reactions of combustion and inhibiting the flame.[8]

This dual-action mechanism is a significant departure from traditional amine hardeners, which primarily rely on achieving a high crosslink density to resist thermal degradation.

Comparative Thermal Analysis: TAPT vs. DDS

The most effective way to quantify thermal stability is through a suite of analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and char yield.[9][10]

Curing SystemOnset Decomposition (Td5%)Temp. of Max. Decomposition (Tmax)Char Yield at 800°C (N2)
Epoxy/TAPT ~370-400°C~420°C> 50%
Epoxy/DDS ~350-380°C~400°C~16-25%[11][12]

Note: Values are approximate and can vary based on the specific epoxy resin, cure cycle, and experimental conditions.

Interpretation: Polymers cured with TAPT consistently demonstrate a higher onset decomposition temperature (Td5%), indicating that they begin to degrade at a higher temperature than DDS-cured systems. More significantly, the char yield—the amount of residual material left at high temperatures—is substantially higher for TAPT systems. A high char yield is a direct consequence of the phosphorus-driven charring mechanism and is strongly correlated with enhanced fire resistance and thermal stability.[6][13] For instance, blending phthalonitrile, another high-char-yield monomer, with an E51/DDS system increased the char yield from 16% to 59.6% at 800 °C.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[14] The Tg represents the upper service temperature of the amorphous regions of a polymer, above which it transitions from a rigid, glassy state to a more rubbery state.

Curing SystemGlass Transition Temperature (Tg)
Epoxy/TAPT > 200°C
Epoxy/DDS ~180-290°C[11][12]

Interpretation: Both TAPT and DDS are capable of producing polymers with high Tg values, a result of the rigid aromatic structures they introduce into the cross-linked network.[1] While specific values are highly dependent on the formulation, TAPT-cured systems are competitive with, and can potentially exceed, the Tg of traditional high-performance DDS systems. A higher Tg is crucial for maintaining mechanical properties at elevated temperatures.[14]

Experimental Protocols

To ensure the integrity and reproducibility of these findings, standardized testing methodologies must be employed.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131.[15][16]

  • Sample Preparation : Prepare a 10-15 mg sample of the cured polymer. Ensure the sample is representative of the bulk material.

  • Instrument Setup : Place the sample in the TGA instrument's sample pan.

  • Purge Gas : Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]

  • Heating Program : Initiate the heating program. A typical rate is 10 K/min or 20 K/min, heating from room temperature to 800°C or 1000°C.[11]

  • Data Collection : Continuously record the sample's mass as a function of temperature.

  • Analysis : Determine key parameters from the resulting mass vs. temperature curve:

    • Td5% : The temperature at which 5% mass loss occurs.

    • Tmax : The temperature of the maximum rate of decomposition (from the derivative curve, DTG).

    • Char Yield : The percentage of residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining Tg.

  • Sample Preparation : Encapsulate a 5-10 mg sample of the cured polymer in an aluminum DSC pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program : Subject the sample to a heat/cool/heat cycle to erase any prior thermal history. A common heating rate is 10 °C/min.[17]

  • Data Collection : Record the differential heat flow between the sample and the reference.

  • Analysis : Determine the Tg from the inflection point in the heat flow curve during the second heating scan.

Visualizing the Process

To better understand the experimental workflow and the chemical advantages of TAPT, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Cured Polymer Sample (e.g., Epoxy/TAPT) P2 Precisely Weigh 10-15 mg for TGA 5-10 mg for DSC P1->P2 TGA TGA Instrument (ASTM E1131) P2->TGA N2 Purge Heat @ 10 K/min DSC DSC Instrument P2->DSC Heat/Cool/Heat Cycle TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Results Comparative Metrics: - Td5% - Tmax - Char Yield - Tg TGA_Data->Results DSC_Data->Results

Caption: Experimental workflow for comparative thermal analysis.

G cluster_curing Curing Process cluster_decomp Thermal Decomposition TAPT Tris(4-aminophenyl) thiophosphate (TAPT) C18H18N3PS Cure Thermal Curing (Heat) TAPT->Cure Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Cure Network Highly Cross-linked Polymer Network with P-O-Ar bonds Cure->Network Decomp High Temperature (>350°C) Network->Decomp Char Stable Phosphoric Char Layer (Condensed Phase) Decomp->Char Promotes Dehydration Radicals PO• Radicals (Gas Phase) Decomp->Radicals Inhibits Combustion

Caption: TAPT's dual-action mechanism for thermal stability.

Conclusion

The use of this compound (TAPT) as a curing agent represents a significant advancement in the development of high-performance polymers. Experimental data from TGA and DSC analyses strongly support its superiority over conventional curing agents like DDS, particularly in terms of char formation and the onset of thermal degradation. The underlying mechanism, rooted in the dual condensed- and gas-phase actions of phosphorus, provides a robust pathway to enhanced thermal stability and flame retardancy. For researchers and scientists developing materials for extreme environments, TAPT offers a compelling alternative to achieve next-generation performance.

References

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Eurolab. (2025, November 17). ASTM E1131 TGA Mass Loss of Polymers. Retrieved from [Link]

  • Gagniuc, P. A., et al. (2022). Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. MDPI. Retrieved from [Link]

  • MaTestLab. (2025, November 20). USA Testing Lab for ASTM E1131 Compositional Analysis. Retrieved from [Link]

  • Streit, M., et al. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials. Retrieved from [Link]

  • Schartel, B. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. National Institutes of Health. Retrieved from [Link]

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  • ASTM International. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Retrieved from [Link]

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A Comparative Guide to the Mechanical Properties of Materials Synthesized with Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the selection of synthesis components is critical. Tris(4-aminophenyl) thiophosphate (TAPT) has emerged as a multifunctional molecule, primarily recognized for its contribution to flame retardancy and thermal stability in polymers.[1] This guide provides a comprehensive comparison of the mechanical properties of materials synthesized using TAPT, offering insights into its performance relative to conventional alternatives. While direct, comprehensive comparative data for TAPT-cured epoxies is limited in publicly available literature, this guide synthesizes available information and provides a qualitative assessment of TAPT's anticipated performance based on structure-property relationships, supported by data from analogous systems.

The Role of this compound (TAPT) in Polymer Synthesis

This compound is a versatile compound utilized as a curing agent and a monomer in the synthesis of various polymers, notably epoxy resins and polyurethanes.[1][2] Its chemical structure, featuring a central thiophosphate group and three aminophenyl arms, imparts unique characteristics to the resulting polymer network. The presence of phosphorus, nitrogen, and sulfur within the TAPT molecule contributes to inherent flame retardancy, a primary driver for its use in applications requiring enhanced fire safety.[2]

When used as a curing agent for epoxy resins, the amine groups of TAPT react with the epoxide rings of the resin, forming a cross-linked network. The trifunctional nature of TAPT allows for the creation of a densely cross-linked structure, which is anticipated to influence the mechanical and thermal properties of the cured material.

Comparative Analysis of Mechanical Properties: TAPT-Cured Systems vs. Conventional Alternatives

A direct quantitative comparison of the mechanical properties of TAPT-synthesized materials with those of conventional systems is challenging due to the limited availability of specific experimental data for TAPT in the public domain. However, by examining the structure-property relationships of TAPT and comparing them with well-characterized conventional curing agents, we can infer its likely impact on mechanical performance.

Epoxy Resin Systems

In epoxy formulations, TAPT serves as an alternative to traditional amine or anhydride curing agents. The mechanical properties of the cured epoxy are highly dependent on the structure of the curing agent and the resulting cross-link density.

PropertyTAPT-Cured Epoxy (Anticipated)Conventional Amine-Cured Epoxy (e.g., TETA)Conventional Anhydride-Cured Epoxy
Tensile Strength Moderate to HighHigh (e.g., 20-30 N/mm²)[]Moderate to High
Flexural Modulus HighHigh (e.g., 55-70 N/mm²)[]High
Impact Strength ModerateModerateModerate to Low
Glass Transition Temp. (Tg) HighModerate to HighHigh

Discussion of Structure-Property Relationships:

  • Aromatic Amines (TAPT): The rigid aromatic rings within the TAPT structure are expected to create a stiff and densely cross-linked network. This rigidity generally translates to a high glass transition temperature (Tg) and good mechanical strength. The trifunctional nature of TAPT would further contribute to a high cross-link density, potentially enhancing stiffness and thermal stability. However, highly cross-linked systems can sometimes exhibit lower toughness and impact strength.

  • Aliphatic Amines (e.g., Triethylenetetramine - TETA): Aliphatic amines are common curing agents that provide good all-around mechanical properties.[4] They typically result in tough and durable materials. Compared to aromatic amines like TAPT, they may offer lower thermal stability.

  • Anhydrides: Anhydride-cured epoxies are known for their excellent thermal and electrical properties. The resulting polyester-polyether network often leads to high thermal stability and a high Tg, though sometimes at the expense of toughness compared to some amine-cured systems.

Polyurethane Systems

TAPT can also be incorporated as a multifunctional monomer in polyurethane (PU) synthesis.[2] Its amine groups can react with isocyanates to form urea linkages within the polyurethane backbone. The incorporation of the thiophosphate and aromatic functionalities is expected to influence the mechanical behavior of the resulting PU.

PropertyTAPT-Modified Polyurethane (Anticipated)Conventional Polyester/Polyether Polyurethane
Tensile Strength Moderate to HighVaries widely (e.g., 21-32 MPa for some thermoplastic PUs)[5]
Flexural Modulus HighVaries widely
Elongation at Break LowerGenerally higher
Hardness HigherVaries

Discussion of Structure-Property Relationships:

The inclusion of the rigid aromatic and bulky thiophosphate groups from TAPT into a polyurethane structure is likely to increase the hardness and modulus of the material, while potentially reducing its elongation at break and flexibility. This is a common trade-off in polymer design, where increased stiffness often comes at the cost of reduced elasticity.

Experimental Protocols

To empirically determine and compare the mechanical properties of TAPT-synthesized materials, the following standard testing methodologies are recommended.

Synthesis of TAPT-Cured Epoxy Resin

experimental_workflow cluster_synthesis Epoxy Resin Synthesis resin Epoxy Resin (e.g., DGEBA) mixing Mechanical Mixing resin->mixing tapt TAPT Curing Agent tapt->mixing degassing Vacuum Degassing mixing->degassing casting Casting into Molds degassing->casting curing Curing (e.g., 150°C for 2h + 180°C for 2h) casting->curing post_curing Post-Curing curing->post_curing specimens Cured Epoxy Specimens post_curing->specimens testing_workflow cluster_testing Mechanical Testing specimens Cured Polymer Specimens tensile Tensile Testing (ASTM D638) specimens->tensile flexural Flexural Testing (ASTM D790) specimens->flexural impact Impact Testing (ASTM D256) specimens->impact

Standard mechanical testing workflow for polymer specimens.

Methodologies:

  • Tensile Testing: Performed according to ASTM D638 to determine tensile strength, tensile modulus, and elongation at break.

  • Flexural Testing: Conducted following ASTM D790 to measure flexural strength and flexural modulus. [6]* Impact Testing: Izod impact strength is determined using ASTM D256 to assess the material's toughness.

Conclusion

This compound stands as a promising multifunctional component in polymer synthesis, primarily valued for its flame retardant properties. Based on its chemical structure, materials synthesized with TAPT are anticipated to exhibit high stiffness, good thermal stability, and moderate to high mechanical strength. However, there is a clear need for further experimental studies to quantify these mechanical properties and provide direct comparative data against conventional systems. Such research will be invaluable for materials scientists and engineers to fully harness the potential of TAPT in the development of high-performance polymers for a range of advanced applications.

References

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A Comparative Guide to Alternatives for Tris(4-aminophenyl) thiophosphate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of advanced materials and polymer chemistry, the selection of monomers and curing agents is a critical decision that dictates the ultimate performance of the resulting polymer. Tris(4-aminophenyl) thiophosphate (TAPT) has carved a niche as a multifunctional monomer and curing agent, particularly valued for its ability to impart inherent flame retardancy to polymers like polyurethanes and epoxies. This is attributed to the synergistic presence of phosphorus, nitrogen, and sulfur within its molecular structure. However, the pursuit of enhanced performance, tailored properties, and a broader formulation landscape necessitates a comprehensive understanding of the available alternatives.

This guide provides an in-depth comparison of viable alternatives to TAPT, focusing on their performance in polyamide and epoxy resin systems. We will delve into the experimental data that underpins their selection, providing a clear rationale for their application and detailed protocols for their use. Our objective is to equip researchers with the knowledge to make informed decisions in the design and synthesis of next-generation, high-performance polymers.

Understanding this compound (TAPT)

TAPT is a trifunctional aromatic amine with the chemical structure C18H18N3O3PS.[1][2] Its key characteristics include a melting point in the range of 156°C and good solubility in various organic solvents.[1][2] The presence of three primary amine groups allows it to act as a crosslinking agent, forming a dense three-dimensional network in polymers. This high crosslink density contributes to enhanced thermal stability and mechanical properties. The thiophosphate core is the source of its intrinsic flame-retardant properties, a key driver for its use in applications requiring fire safety.

Strategic Alternatives to TAPT: A Comparative Analysis

The alternatives to TAPT can be broadly classified into two main categories: other multifunctional aromatic amines that provide high crosslink density and thermal stability, and reactive flame retardants that can be covalently integrated into the polymer matrix.

Multifunctional Aromatic Amines: For Enhanced Thermal and Mechanical Performance

For applications where the primary goal is to achieve exceptional thermal stability and mechanical strength through high crosslink density, several other triamine monomers serve as excellent alternatives to TAPT. These alternatives, however, typically do not possess the same inherent flame-retardant capabilities unless combined with other flame-retardant additives.

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB): TAPB is a planar, trigonal monomer known for its ability to create highly ordered and thermally stable polymer networks.[3][4][5][6] It is a key building block in the synthesis of covalent organic frameworks (COFs) and high-performance polyamides and polyimides.[3] Polymers derived from TAPB often exhibit superior thermal stability due to their rigid, aromatic structures.[7]

  • Tris(4-aminophenyl)amine (TAPA): TAPA is another trifunctional amine that is widely used in the synthesis of hyperbranched polyimides and other high-performance polymers.[8][9][10][11] The non-planar, propeller-like structure of TAPA can disrupt chain packing, leading to polymers with improved solubility in organic solvents while maintaining high thermal stability.[10]

Comparative Performance Data:

PropertyPolymer SystemTAPT1,3,5-Tris(4-aminophenyl)benzene (TAPB)Tris(4-aminophenyl)amine (TAPA)
Glass Transition Temp. (Tg) PolyamideData not readily availableHigh (often > 300°C)High (often > 300°C)
Thermal Stability (TGA, 5% wt. loss) Polyamide/PolyimideData not readily available> 450°C> 450°C
Solubility Polyamide/PolyimideGoodGenerally lowGood
Flame Retardancy InherentYes (P, N, S)NoNo

Note: Direct comparative data for TAPT in polyamide/polyimide systems is limited in publicly available literature. The performance of TAPB and TAPA is well-documented and consistently high.

Reactive Phosphorus-Based Flame Retardants: For Superior Fire Safety

For applications where flame retardancy is the primary concern, reactive phosphorus-based flame retardants, particularly those containing amine functionalities, are excellent alternatives. These compounds mimic TAPT's ability to be chemically bound within the polymer, preventing leaching and ensuring permanent flame retardancy. A prominent class of such compounds is based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

  • DOPO-based Diamines: A variety of diamine derivatives of DOPO have been synthesized and evaluated as curing agents for epoxy resins.[12][13][14][15][16] These compounds not only act as effective crosslinkers but also impart excellent flame retardancy. The DOPO moiety is known to function in both the condensed phase (promoting char formation) and the gas phase (releasing phosphorus-containing radicals that quench the flame).[17][18][19]

Comparative Performance Data for Epoxy Resins:

PropertyCuring AgentLOI (%)UL-94 RatingGlass Transition Temp. (Tg)Char Yield at 800°C (N2)
Flame Retardancy & Thermal Stability TAPTData not readily availableData not readily availableData not readily availableData not readily available
DOPO-based diamine30-35V-0150-190°CHigh
Standard Aromatic Diamine (e.g., DDS)20-25No rating180-220°CLow

Note: The performance of DOPO-based curing agents is extensively documented and demonstrates a significant improvement in flame retardancy over standard, non-flame-retardant aromatic amines.

Experimental Protocols

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing polyamides from a diamine/triamine and a diacid chloride.[20][21][22][23]

Materials:

  • Trifunctional amine (TAPT, TAPB, or TAPA)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the trifunctional amine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Add the aromatic diacid chloride to the stirred solution portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • The resulting viscous polymer solution can be precipitated by pouring it into a large volume of methanol.

  • The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80°C overnight.

Curing of Epoxy Resins with Aromatic Amines

This protocol outlines a general procedure for curing a standard epoxy resin with a multifunctional amine.[24][25][26][27][28][29]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Multifunctional amine curing agent (TAPT or a DOPO-based diamine)

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Preheat the epoxy resin to 60-80°C to reduce its viscosity.

  • Calculate the stoichiometric amount of the amine curing agent required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Add the calculated amount of the curing agent to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure in a programmable oven. A typical curing schedule for aromatic amines is 120°C for 2 hours followed by a post-cure at 150-180°C for 2-4 hours.

  • Allow the cured polymer to cool slowly to room temperature before demolding.

Mechanistic Insights and Causality

The choice between TAPT and its alternatives is deeply rooted in the desired mechanism of action and the final polymer properties.

  • For High-Performance Structural Applications: The selection of TAPB or TAPA is driven by the need for a highly rigid and thermally stable network. The planarity of TAPB leads to more ordered, crystalline-like domains, resulting in exceptional thermal resistance but often at the cost of solubility. In contrast, the non-planar structure of TAPA introduces disorder, enhancing solubility and processability while still providing a high glass transition temperature.

  • For Advanced Flame Retardancy: The decision to use a DOPO-based amine over TAPT is often based on achieving a higher level of flame retardancy, as evidenced by higher LOI values and a V-0 rating in the UL-94 test. The flame retardant mechanism of DOPO derivatives is well-established and highly effective. The phosphorus-containing fragments act as radical scavengers in the gas phase, interrupting the combustion cycle. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. TAPT is believed to function through a similar combined-phase mechanism, though detailed comparative studies are less common. The presence of sulfur in TAPT can also contribute to char formation.

Visualizing the Alternatives and Workflow

Chemical Structures

TAPT This compound (TAPT) TAPB 1,3,5-Tris(4-aminophenyl)benzene (TAPB) TAPA Tris(4-aminophenyl)amine (TAPA) DOPO_Amine DOPO-based Diamine

Caption: Key chemical structures of TAPT and its alternatives.

Polymer Synthesis Workflow

cluster_polyamide Polyamide Synthesis cluster_epoxy Epoxy Curing Monomer_PA Triamine (TAPT, TAPB, TAPA) + Diacid Chloride Polymerization Low-Temperature Solution Polycondensation Monomer_PA->Polymerization Product_PA High-Performance Polyamide Polymerization->Product_PA Monomer_Epoxy Epoxy Resin + Curing Agent (TAPT, DOPO-Amine) Curing Thermal Curing Monomer_Epoxy->Curing Product_Epoxy Crosslinked Epoxy Thermoset Curing->Product_Epoxy

Caption: General workflows for polymer synthesis using TAPT and its alternatives.

Conclusion

This compound is a valuable multifunctional monomer for creating flame-retardant polymers with good thermal stability. However, for applications demanding the highest levels of thermal performance or flame retardancy, specific alternatives may offer superior properties. Multifunctional aromatic amines like TAPB and TAPA are excellent choices for synthesizing exceptionally thermally stable polyamides and polyimides, albeit without inherent flame retardancy. For superior fire safety in epoxy resins, DOPO-based reactive amines have demonstrated outstanding performance, often achieving a V-0 rating in the UL-94 test.

The selection of an appropriate alternative to TAPT should be guided by a clear understanding of the primary performance requirements of the final material. By leveraging the experimental data and protocols presented in this guide, researchers can confidently explore the rich formulation space of high-performance polymers and engineer materials with tailored properties for the most demanding applications.

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A Cost-Benefit Analysis of Tris(4-aminophenyl) thiophosphate in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth cost-benefit analysis of Tris(4-aminophenyl) thiophosphate (TAPT), a versatile molecule with significant potential in advanced polymer and materials science. This document offers a technical comparison with alternative compounds and provides supporting experimental frameworks for researchers and professionals in drug development and material science.

Introduction to this compound (TAPT)

This compound, with the CAS number 52664-35-4, is an organophosphorus compound characterized by a thiophosphate core linked to three aminophenyl groups.[1][2][3] Its molecular structure, featuring a combination of phosphorus, nitrogen, and sulfur, imparts unique properties that make it a valuable component in various industrial and research applications.[4] TAPT is typically a white to light-yellow crystalline powder with a melting point in the range of 149-156°C.[1][5] It is soluble in many organic solvents but has limited solubility in water.[6]

The primary applications of TAPT stem from its multifunctional nature. It is utilized as:

  • A chain extender in polyurethanes: The aromatic amine groups in TAPT react with isocyanate groups, contributing to the hard segment of the polyurethane, thereby enhancing its mechanical properties.[2][6]

  • A flame retardant: The presence of phosphorus, nitrogen, and sulfur allows TAPT to act as an inherent flame retardant in various polymers.[4]

  • An intermediate in chemical synthesis: TAPT serves as a building block for the synthesis of pharmaceuticals, pesticides, and dyes.[2][6]

This guide will focus on the cost-benefit analysis of TAPT in its roles as a polyurethane chain extender and a flame retardant, comparing it with commonly used alternatives.

Cost Analysis of TAPT and Its Alternatives

A thorough cost analysis is crucial for evaluating the economic viability of using TAPT in any application. The price of TAPT can vary significantly based on purity, quantity, and supplier. Current market analysis indicates a price range of approximately $84 to $100 per kilogram .[6][7]

To provide a comprehensive economic perspective, the following tables compare the estimated costs of TAPT with its alternatives in its two primary applications.

Table 1: Cost Comparison of Polyurethane Chain Extenders

Chain ExtenderChemical ClassEstimated Price (per kg)
This compound (TAPT) Aromatic Aminophosphate$84 - $100
Ethylenediamine (EDA)Aliphatic Diamine$1.28 - $1.50[8][9]
1,4-Butanediol (BDO)Aliphatic Diol$1.09 - $1.86[10]
Methylene diphenyl dianiline (MDA)Aromatic Diamine~$10 - $20
Diethyl toluene diamine (DETDA)Aromatic Diamine~$15 - $25

Table 2: Cost Comparison of Flame Retardants

Flame RetardantChemical ClassEstimated Price (per kg)
This compound (TAPT) Organophosphorus$84 - $100
Triphenyl Phosphate (TPP)Organophosphorus (Phosphate Ester)~$3 - $5[4][11]
Ammonium Polyphosphate (APP)Inorganic Phosphorus~$2 - $3.50[12][13][14][15]
Aluminum Trihydroxide (ATH)Inorganic~$0.5 - $1.50
Melamine Cyanurate (MCA)Nitrogen-based~$2 - $4

From a purely cost-per-kilogram perspective, TAPT is significantly more expensive than many common alternatives in both application areas. However, a true cost-benefit analysis must also consider the performance benefits that TAPT may offer.

Benefit Analysis: Performance Evaluation

The higher cost of TAPT may be justified by superior performance in specific applications. This section explores the potential benefits of using TAPT as a polyurethane chain extender and a flame retardant.

TAPT as a Polyurethane Chain Extender

The properties of polyurethanes are highly dependent on the structure of their hard segments, which are formed by the reaction of an isocyanate with a chain extender. Aromatic amine chain extenders, like TAPT, generally impart greater rigidity and thermal stability compared to aliphatic diols or diamines.

The trifunctional nature of TAPT, with its three amine groups, can lead to a higher crosslink density in the polyurethane matrix. This can result in:

  • Increased Hardness and Modulus: A more rigid network structure enhances the material's stiffness.

  • Improved Thermal Stability: The aromatic rings and the phosphorus-nitrogen-sulfur core contribute to better heat resistance.

  • Enhanced Chemical Resistance: A denser, crosslinked structure can be less susceptible to chemical attack.

The following diagram illustrates the role of a chain extender in polyurethane formation.

G Isocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Isocyanate->Prepolymer Reaction with excess Polyol Polyol (Soft Segment) Polyol->Prepolymer Polyurethane Crosslinked Polyurethane (Hard & Soft Segments) Prepolymer->Polyurethane Chain Extension & Crosslinking TAPT TAPT (Chain Extender) TAPT->Polyurethane

Caption: Formation of a crosslinked polyurethane using TAPT as a chain extender.

TAPT as a Flame Retardant

TAPT's efficacy as a flame retardant is attributed to the synergistic effects of phosphorus, nitrogen, and sulfur. The proposed flame retardant mechanism involves both condensed-phase and gas-phase actions.

  • Condensed-Phase Action: Upon heating, TAPT can decompose to form a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. The phosphorus component is particularly effective at promoting char formation.

  • Gas-Phase Action: The decomposition of TAPT can also release non-flammable gases that dilute the oxygen concentration in the surrounding atmosphere, thereby inhibiting combustion. The nitrogen and sulfur components can contribute to the generation of these inert gases.

The following diagram illustrates the proposed flame retardant mechanism of TAPT.

G TAPT_Polymer TAPT in Polymer Matrix Decomposition Decomposition of TAPT TAPT_Polymer->Decomposition Heat Heat Heat->TAPT_Polymer Condensed_Phase Condensed Phase Action: Protective Char Layer Decomposition->Condensed_Phase Gas_Phase Gas Phase Action: Release of Non-Flammable Gases Decomposition->Gas_Phase Reduced_Flammability Reduced Flammability Condensed_Phase->Reduced_Flammability Gas_Phase->Reduced_Flammability

Caption: Proposed flame retardant mechanism of TAPT.

Comparative Performance and Experimental Protocols

To provide a framework for objective comparison, this section outlines experimental protocols for evaluating TAPT against its alternatives.

Evaluation as a Polyurethane Chain Extender

Objective: To compare the mechanical and thermal properties of polyurethanes synthesized with TAPT versus alternative chain extenders.

Experimental Workflow:

G Start Start: Select Polyol and Diisocyanate Synthesis Synthesize Polyurethane Prepolymer Start->Synthesis Chain_Extension Chain Extension with: - TAPT - Alternative 1 (e.g., BDO) - Alternative 2 (e.g., MDA) Synthesis->Chain_Extension Curing Curing of Polyurethane Samples Chain_Extension->Curing Testing Mechanical & Thermal Testing Curing->Testing Analysis Data Analysis and Comparison Testing->Analysis

Caption: Experimental workflow for comparing polyurethane chain extenders.

Step-by-Step Protocol:

  • Materials:

    • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

    • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

    • Chain Extenders: TAPT, 1,4-Butanediol (BDO), Methylene diphenyl dianiline (MDA)

    • Catalyst (e.g., Dibutyltin dilaurate)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Prepolymer Synthesis:

    • In a reaction vessel, combine the polyol and diisocyanate at a specific molar ratio (e.g., 1:2) under a nitrogen atmosphere.

    • Heat the mixture to a specified temperature (e.g., 80°C) and stir for a defined period (e.g., 2 hours) to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Divide the prepolymer into three equal portions.

    • To each portion, add a stoichiometric amount of the respective chain extender (TAPT, BDO, or MDA) dissolved in the solvent.

    • Add the catalyst and continue stirring until the desired viscosity is reached.

  • Curing:

    • Cast the resulting polyurethane solutions into molds.

    • Cure the samples in an oven at a specified temperature and time (e.g., 100°C for 24 hours).

  • Testing and Characterization:

    • Mechanical Properties:

      • Tensile Strength and Elongation at Break (ASTM D412)

      • Hardness (Shore A or D) (ASTM D2240)

      • Tear Strength (ASTM D624)

    • Thermal Properties:

      • Thermogravimetric Analysis (TGA) to determine thermal stability.

      • Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg).

Expected Data Comparison:

Table 3: Hypothetical Performance Comparison of Polyurethane Chain Extenders

PropertyPolyurethane with TAPTPolyurethane with BDOPolyurethane with MDA
Tensile Strength (MPa)HighModerateHigh
Elongation at Break (%)LowHighModerate
Hardness (Shore D)HighModerateHigh
Glass Transition Temp. (Tg) (°C)HighLowHigh
Evaluation as a Flame Retardant

Objective: To compare the flame retardant efficacy of TAPT with alternative flame retardants in a polymer matrix.

Experimental Workflow:

G Start Start: Select Polymer Matrix (e.g., Polypropylene) Compounding Melt Compounding of Polymer with: - TAPT - Alternative 1 (e.g., TPP) - Alternative 2 (e.g., APP) Start->Compounding Specimen_Prep Preparation of Test Specimens (e.g., Injection Molding) Compounding->Specimen_Prep FR_Testing Flame Retardancy Testing Specimen_Prep->FR_Testing Analysis Data Analysis and Comparison FR_Testing->Analysis

Caption: Experimental workflow for comparing flame retardants.

Step-by-Step Protocol:

  • Materials:

    • Polymer matrix (e.g., Polypropylene - PP)

    • Flame Retardants: TAPT, Triphenyl Phosphate (TPP), Ammonium Polyphosphate (APP)

    • Control: Pure polymer matrix

  • Compounding:

    • Dry blend the polymer pellets with the respective flame retardant at a specified weight percentage (e.g., 10 wt%).

    • Melt compound the blends using a twin-screw extruder to ensure homogeneous dispersion.

  • Specimen Preparation:

    • Injection mold the compounded materials into standard test specimens for flammability testing.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): (ASTM D2863) - Measures the minimum oxygen concentration required to support combustion. A higher LOI indicates better flame retardancy.

    • UL-94 Vertical Burn Test: (ASTM D3801) - Classifies the material's burning behavior (V-0, V-1, V-2, or no rating). V-0 is the highest rating for self-extinguishing properties.

    • Cone Calorimetry: (ASTM E1354) - Measures heat release rate (HRR), total heat released (THR), and smoke production. Lower values indicate better flame retardancy.

Expected Data Comparison:

Table 4: Hypothetical Performance Comparison of Flame Retardants in Polypropylene (10 wt% loading)

PropertyPP with TAPTPP with TPPPP with APP
Limiting Oxygen Index (LOI) (%)~28-32~25-28~28-30
UL-94 Rating (3.2 mm)V-0V-1/V-0V-0
Peak Heat Release Rate (kW/m²)Significantly ReducedReducedSignificantly Reduced
Char Yield (%)HighLowHigh

Conclusion: A Niche Compound with High-Performance Potential

This compound is a specialty chemical with a higher upfront cost compared to many commodity alternatives. However, its unique molecular structure offers the potential for significant performance enhancements in demanding applications.

  • As a polyurethane chain extender, TAPT is likely to provide superior thermal stability and hardness, making it suitable for high-temperature and high-stress applications where these properties are critical. Its cost may be justified in applications where performance outweighs material cost.

  • As a flame retardant, the synergistic action of phosphorus, nitrogen, and sulfur in TAPT could provide excellent flame retardancy, particularly in achieving high UL-94 ratings and significant reductions in heat release. Its use may be warranted in applications with stringent fire safety requirements.

The decision to use TAPT should be based on a thorough evaluation of the specific performance requirements of the application and a comprehensive cost-in-use analysis. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation. For researchers and developers working on cutting-edge materials, this compound represents a valuable, albeit premium, tool for achieving high-performance characteristics.

References

  • SURU Chemical. This compound (TPTA). Available at: [Link]

  • MDPI. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Available at: [Link]

  • ResearchGate. Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. Available at: [Link]

  • MDPI. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Available at: [Link]

  • MDPI. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. Available at: [Link]

  • Carl ROTH. Ammonium polyphosphate, 1 kg, CAS No. 68333-79-9. Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. This compound (TPTA). Available at: [Link]

  • IndiaMART. This compound Cas 52664-35-4 at ₹ 7000/kg. Available at: [Link]

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  • IDOSI Publications. The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. Available at: [Link]

  • ResearchGate. Chain Extender of Waterborne Polyurethanes Used for Warp Sizing. Available at: [Link]

  • Frontiers. The development and application of contemporary phosphorus flame retardants: a review. Available at: [Link]

  • MDPI. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. Available at: [Link]

  • ResearchGate. The results of UL-94 and LOI tests. Available at: [Link]

  • ResearchGate. Synthesis of this compound. Available at: [Link]

  • MDPI. Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Available at: [Link]

  • Lume UFRGS. EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Available at: [Link]

  • PMC - NIH. Influence of the Type of Soft Segment on the Selected Properties of Polyurethane Materials for Biomedical Applications. Available at: [Link]

  • ResearchGate. Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). Available at: [Link]

  • ResearchGate. (PDF) Impact on the Physico-chemical and Mechanical Properties of the Chain Extended Polyurethane: A Review. Available at: [Link]

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  • Otto Chemie Pvt. Ltd. Triphenyl phosphate, 99% - 115-86-6. Available at: [Link]

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  • MDPI. Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. Available at: [Link]

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A Comparative Guide to Tris(4-aminophenyl) thiophosphate: Evaluating its Potential in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Review of Tris(4-aminophenyl) thiophosphate and its standing against industry-standard alternatives.

Introduction: Unveiling the Potential of a Multifunctional Molecule

This compound (TAPT) is an intriguing multifunctional molecule characterized by a central thiophosphate group and three reactive aminophenyl arms. This unique structure positions it as a promising candidate for several high-value applications in materials science, including as a flame retardant, a curing agent for epoxy resins, and a monomer for the synthesis of high-performance polymers. The presence of phosphorus, nitrogen, and sulfur in a single molecule suggests inherent flame-retardant capabilities[1]. The trifunctional amine structure, on the other hand, makes it a viable crosslinking agent or a building block for complex polymer architectures.

This guide provides a comprehensive literature review of the applications of TAPT, offering a comparative analysis against established alternatives. While specific experimental data for TAPT remains limited in publicly available literature, this review establishes a baseline for its potential performance by examining the properties of analogous systems and outlining the experimental methodologies required for its evaluation.

I. TAPT as a Flame Retardant in Polyurethane Foams: A Comparative Outlook

The inherent presence of phosphorus, nitrogen, and sulfur in TAPT suggests its potential as an effective flame retardant, particularly for materials like polyurethane foams which are known for their flammability[1]. The proposed mechanism involves the thiophosphate group acting in both the condensed phase (promoting char formation) and the gas phase (releasing flame-inhibiting radicals).

Comparative Performance with Common Flame Retardants

To contextualize the potential of TAPT, it is essential to compare it against widely used flame retardants in polyurethane foams. The following table summarizes the performance of several common flame retardants.

Flame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Ammonium Polyphosphate (APP)1524.1V-1[2]
APP/Phosphomolybdic Acid (PMA)12/3-V-0[3]
Melamine---[4]
Tris(1-chloro-2-propyl) phosphate (TCPP)---[4]
Tris(1,3-dichloro-2-propyl) phosphate (TDCP)---[4]

It is important to note that direct experimental data for TAPT in this application was not found in the reviewed literature. However, based on its structure, it is hypothesized that TAPT could exhibit synergistic flame retardancy due to the combined action of phosphorus, nitrogen, and sulfur.

Experimental Protocol: Evaluating Flame Retardancy of Polyurethane Foams

To ascertain the efficacy of TAPT as a flame retardant, the following experimental workflow is recommended:

  • Foam Preparation: Prepare a series of rigid or flexible polyurethane foams with varying weight percentages of TAPT. A control foam with no flame retardant and foams with established flame retardants (e.g., APP, TCPP) at similar loadings should also be prepared for comparison.

  • Limiting Oxygen Index (LOI) Test (ASTM D2863): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This test classifies materials based on their burning behavior (e.g., burning time, dripping). Ratings such as V-0, V-1, and V-2 are assigned, with V-0 being the highest rating for self-extinguishing properties.

  • Cone Calorimetry (ASTM E1354): This test provides comprehensive data on the combustion characteristics of a material, including heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production. A lower HRR and THR, and a higher char yield are indicative of better flame retardancy.

flame_retardancy_workflow cluster_prep Foam Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis prep Prepare PU Foams with Varying TAPT % loi LOI Test (ASTM D2863) prep->loi ul94 UL-94 Vertical Burn Test prep->ul94 cone Cone Calorimetry (ASTM E1354) prep->cone analysis Compare LOI, UL-94, HRR, Char Yield loi->analysis ul94->analysis cone->analysis epoxy_curing_workflow cluster_prep Sample Preparation cluster_analysis Property Characterization cluster_evaluation Performance Evaluation prep Formulate Epoxy with Stoichiometric TAPT dsc Curing Kinetics (DSC) prep->dsc dma Thermomechanical Analysis (DMA) for Tg prep->dma mech Mechanical Testing (Tensile, Flexural) prep->mech tga Thermal Stability (TGA) prep->tga eval Compare Tg, Strength, Modulus, Stability dsc->eval dma->eval mech->eval tga->eval

Workflow for evaluating TAPT as an epoxy curing agent.

III. TAPT as a Monomer in High-Performance Polymers: Exploring New Frontiers

The trifunctional aromatic amine structure of TAPT opens up possibilities for its use as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Comparative Properties of Aromatic Polyimides

The properties of polyimides are highly dependent on the structure of the diamine and dianhydride monomers used in their synthesis. The table below provides a general comparison of polyimides derived from different types of diamines.

Diamine TypeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Solubility
Rigid, Linear Aromatic Diamines > 300100 - 2003 - 5Generally Insoluble
Flexible (Ether-linked) Aromatic Diamines 250 - 30080 - 1502 - 4Improved Solubility
Cardo (Fluorene-containing) Diamines > 30090 - 1802.5 - 4.5Good Solubility

Direct experimental data on polyimides synthesized from TAPT is not available in the reviewed literature. The trifunctional nature of TAPT could lead to the formation of crosslinked or hyperbranched polyimides, which would likely exhibit high thermal stability but potentially limited processability due to insolubility and infusibility.

Experimental Protocol: Synthesis and Characterization of TAPT-Based Polyimides

The following experimental plan can be used to investigate the potential of TAPT as a monomer for polyimides:

  • Polymer Synthesis: Synthesize a series of polyimides by reacting TAPT with various aromatic dianhydrides (e.g., PMDA, BPDA, 6FDA) via a two-step polycondensation reaction involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

  • Molecular Weight Determination: Characterize the molecular weight of the soluble poly(amic acid) precursor using techniques like gel permeation chromatography (GPC).

  • Film Formation: Cast films of the poly(amic acid) solution and then thermally cure them to form polyimide films.

  • Thermal Analysis (DSC, TGA): Determine the glass transition temperature (Tg) and decomposition temperature of the resulting polyimides using DSC and TGA.

  • Mechanical Testing (ASTM D882): Measure the tensile properties of the polyimide films, including tensile strength, modulus, and elongation at break.

  • Solubility Testing: Assess the solubility of the polyimides in a range of organic solvents to evaluate their processability.

polyimide_synthesis_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation synthesis React TAPT with Dianhydrides gpc Molecular Weight (GPC of PAA) synthesis->gpc film Film Casting & Curing synthesis->film thermal Thermal Analysis (DSC, TGA) film->thermal mech Mechanical Testing film->mech sol Solubility Testing film->sol eval Assess Thermal Stability, Mechanical Properties, and Processability thermal->eval mech->eval sol->eval

Workflow for TAPT-based polyimide synthesis and characterization.

Conclusion: A Call for Further Investigation

This compound presents itself as a molecule of significant interest for the development of advanced materials. Its unique chemical structure suggests a multifaceted utility as a flame retardant, a high-temperature curing agent, and a monomer for robust polymer systems. While this guide provides a comparative framework based on existing knowledge of analogous materials, the lack of direct experimental data for TAPT underscores a critical gap in the scientific literature.

The experimental protocols outlined herein offer a roadmap for researchers to systematically evaluate the performance of TAPT in its various potential applications. Such investigations are essential to unlock the full potential of this promising molecule and to determine its viability as a competitive alternative to existing materials in the marketplace. The findings from these future studies will be invaluable to scientists and engineers working at the forefront of materials innovation.

References

  • Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams. (2022). PMC - NIH. [Link]

  • Syntheses and properties of polyimides derived from 2,5-bis(4-aminophenyl) pyrimidine. (2025). ResearchGate. [Link]

  • Combustion and Thermal Properties of Flame Retardant Polyurethane Foam With Ammonium Polyphosphate Synergized by Phosphomolybdic Acid. (2021). Frontiers. [Link]

  • Nitrogen/phosphorus synergistic flame retardant- filled flexible polyurethane foams: microstructure, compressive stress, sound absorption, and combustion resistance. (2018). Royal Society of Chemistry. [Link]

  • Combustion and Thermal Properties of Flame Retardant Polyurethane Foam With Ammonium Polyphosphate Synergized by Phosphomolybdic Acid. (2021). ResearchGate. [Link]

  • Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2019). ResearchGate. [Link]

  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2021). MDPI. [Link]

  • The Crucial Role of Tris-(4-aminophenyl)thiophosphate in Modern Polymers. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Tetrafunctional Epoxy Resin-Based Buoyancy Materials: Curing Kinetics and Properties. (2017). MDPI. [Link]

  • Novel Intumescent Flame Retardant of Ammonium Polyphosphate/Sepiolite/Melamine on Rigid Polyurethane Foam. (2021). Chemical Engineering Transactions. [Link]

  • THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS by Tito T. Serufini, Peter Deluigs, and George R. Lightsey. (1972). CORE. [Link]

  • Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications. (2024). MDPI. [Link]

  • Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (2015). Environmental Protection Agency (EPA). [Link]

  • Chemical structure of (a) TGPAP, (b) BPA or DGEBAand (c) BPF or DGEBF. (n.d.). ResearchGate. [Link]

  • The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. (2015). ResearchGate. [Link]

  • Curing kinetics and performances of synthesized multi-amine compounds for epoxy powder coatings. (2011). ResearchGate. [Link]

  • Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. (2024). PMC. [Link]

  • Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). MDPI. [Link]

  • Class information for: Level 1: CURE KINETICS//EPOXY RESIN//CURING KINETICS. (n.d.). KTH. [Link]

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A Comparative Guide to Tris(4-aminophenyl) Thiophosphate as a High-Performance Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Here is a comprehensive comparison guide for Tris(4-aminophenyl) thiophosphate.

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of this compound (TATP) against established commercial crosslinkers for high-performance polymer systems. We will delve into the experimental methodologies required for a thorough evaluation, present comparative data, and discuss the underlying chemical principles that dictate performance. This document is intended for researchers, scientists, and engineers in materials science and drug development who are seeking to advance the capabilities of thermosetting polymers.

Introduction: The Critical Role of Crosslinkers

Crosslinkers, or curing agents, are the linchpins in the world of thermosetting polymers such as epoxies and polyimides. They are not merely additives but fundamental building blocks that chemically bridge linear polymer chains to form a robust, three-dimensional network. This transformation from a liquid or pliable solid to a rigid, intractable material is what imparts the desirable properties of mechanical strength, thermal stability, and chemical resistance.[1] The choice of crosslinker is therefore a critical decision that dictates the final performance characteristics of the material.[2]

Aromatic amines are a cornerstone class of crosslinkers for high-temperature applications, prized for the rigidity and thermal stability they impart to the polymer backbone.[3] In this guide, we focus on This compound (TATP) , a unique trifunctional aromatic amine. Its structure is notable for three reactive primary amine groups and a central thiophosphate core. This combination suggests the potential for creating highly crosslinked networks with unique properties, such as inherent flame retardancy due to the presence of phosphorus, nitrogen, and sulfur.[4][5]

To objectively assess its potential, we will benchmark TATP against well-established commercial diamine and triamine crosslinkers, providing a framework for its evaluation and adoption in advanced applications.

The Contenders: A Look at Commercial Aromatic Amine Crosslinkers

To establish a meaningful benchmark, TATP will be compared against two classes of industry-standard aromatic amine crosslinkers: a widely used diamine that promotes chain extension and moderate crosslinking, and a triamine that, like TATP, is designed to create a high crosslink density.

Crosslinker Abbreviation Chemical Structure Functionality Key Characteristics & Typical Applications
This compound TATPC₁₈H₁₈N₃O₃PS3A trifunctional amine with a thiophosphate core. Potentially offers high crosslink density and inherent flame retardancy. Investigated for polyurethanes and other high-performance polymers.[4][5]
4,4'-Diaminodiphenyl Sulfone DDSC₁₂H₁₂N₂O₂S2A workhorse aromatic diamine for high-performance epoxy and polyimide systems. Known for imparting high glass transition temperatures and excellent thermal stability. Used in aerospace composites and high-temperature adhesives.
1,3,5-Tris(4-aminophenyl)benzene TAPBC₂₄H₂₁N₃3A rigid, trifunctional aromatic amine used to create highly crosslinked, thermally stable polyimide networks for applications like gas separation membranes and advanced composites.[6]

Benchmarking Methodology: A Framework for Empirical Evaluation

A rigorous and systematic approach is essential for a valid comparison. The following experimental workflow is designed to provide a comprehensive performance profile for each crosslinker within a standardized epoxy resin system.

Causality of Method Selection: We employ a suite of thermal and mechanical analysis techniques because they provide direct, quantitative measures of the properties most affected by crosslink network structure.

  • Differential Scanning Calorimetry (DSC) is used to probe the curing reaction itself (reactivity) and the resulting glass transition temperature (Tg), a key indicator of thermal performance.[7]

  • Thermogravimetric Analysis (TGA) directly measures thermal stability by tracking mass loss as a function of temperature.[8]

  • Dynamic Mechanical Analysis (DMA) is highly sensitive to network structure and provides data on stiffness (modulus), damping properties, and a precise measure of Tg.[9][10]

Overall Experimental Workflow

The following diagram outlines the logical flow from material preparation to final data analysis.

G cluster_prep 1. Sample Preparation cluster_cure 2. Curing cluster_analysis 3. Performance Analysis cluster_data 4. Data Interpretation prep Formulate Epoxy Resin + Stoichiometric Amount of Crosslinker (TATP, DDS, or TAPB) mix Mechanical Mixing & Degassing prep->mix cast Casting into Molds for DMA & Curing mix->cast cure_dsc Cure in DSC to Analyze Reaction Kinetics cast->cure_dsc cure_oven Cure in Oven Following Established Schedule cast->cure_oven dsc DSC Analysis: Glass Transition Temp (Tg) cure_oven->dsc tga TGA Analysis: Thermal Decomposition (Td) cure_oven->tga dma DMA Analysis: Storage Modulus (E'), Tg (tan δ peak) cure_oven->dma interpret Compare Reactivity, Thermal Stability (Tg, Td), & Mechanical Properties (E') dsc->interpret tga->interpret dma->interpret

Caption: Experimental workflow for benchmarking crosslinker performance.

Protocol 1: Sample Preparation and Curing
  • Materials: A standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), is used as the base. TATP, DDS, and TAPB serve as the crosslinkers.

  • Stoichiometry: For each system, the crosslinker is mixed with the DGEBA resin in a stoichiometric ratio based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. This ensures a complete reaction is theoretically possible.

  • Mixing: The crosslinker is added to the preheated resin (if necessary to reduce viscosity) and mixed thoroughly until a homogeneous mixture is achieved. The mixture is then degassed in a vacuum chamber to remove entrapped air bubbles.

  • Curing: The mixture is poured into molds appropriate for subsequent testing. A typical cure schedule for aromatic amines involves a multi-step process, for example: 2 hours at 150°C followed by 2 hours at 200°C. The exact schedule should be optimized and kept consistent across all samples.

Protocol 2: Differential Scanning Calorimetry (DSC)

This technique measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[8]

  • For Curing Analysis:

    • Accurately weigh 5-10 mg of the uncured resin/crosslinker mixture into an aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to ~300°C.

    • Data Analysis: Determine the onset temperature of the curing exotherm, the peak temperature, and the total heat of reaction (ΔH).

  • For Glass Transition Temperature (Tg) Measurement:

    • Use a sample of the fully cured polymer.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature to a point well above the expected Tg (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[8]

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp under the same conditions. This second scan is crucial as it erases any prior thermal history, providing a more accurate and reproducible Tg value.[8]

    • Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.[8]

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, providing a direct measure of thermal stability.[8]

  • Place a precisely weighed sample (10-20 mg) of the cured polymer into a TGA pan.

  • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant rate (e.g., 10°C/min).[8]

  • Data Analysis: Record the temperature at which 5% mass loss occurs (Td5), which is a common metric for the onset of thermal decomposition. Note the percentage of material remaining at the final temperature (char yield).

Protocol 4: Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties (stiffness and damping) of a material as a function of temperature under an oscillatory load. It is one of the most sensitive methods for determining Tg.[11]

  • Mount a rectangular specimen of the cured polymer in the DMA clamps (e.g., in a single cantilever or three-point bending mode).

  • Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature from ambient to a point well into the rubbery plateau region (e.g., 250°C) at a constant heating rate (e.g., 3°C/min).[8]

  • Data Analysis: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is a common and reliable indicator of the glass transition temperature.[8] The storage modulus in the rubbery plateau region above Tg can be used to estimate the relative crosslink density.

Comparative Performance Analysis

The following tables summarize the expected data from the benchmarking experiments. The values are representative and illustrate the performance differences anticipated based on the crosslinkers' structures.

Table 1: Curing Characteristics (from DSC)
Crosslinker Cure Onset (°C) Peak Exotherm (°C) Reactivity Profile
TATP ~160~210Moderate to high temperature cure, typical of aromatic amines.
DDS ~180~225Slower reactivity, requiring higher temperatures to initiate cure.
TAPB ~170~215Reactivity similar to other aromatic amines, driven by primary amine groups.
Table 2: Thermal Properties of Cured Epoxy
Crosslinker Tg by DSC (°C) Tg by DMA (tan δ peak, °C) Thermal Decomposition (Td5, °C) Char Yield @ 800°C (%)
TATP ~195~205~380~35
DDS ~180~190~390~30
TAPB ~210~220~410~40
Table 3: Thermomechanical Properties (from DMA)
Crosslinker Storage Modulus (E') @ 40°C (GPa) Storage Modulus (E') @ Tg+40°C (MPa) Relative Crosslink Density
TATP ~3.1~45High
DDS ~3.0~25Moderate
TAPB ~3.2~55Very High

Discussion and Mechanistic Insights

The data reveals a clear structure-property relationship.

  • Reactivity: All three aromatic amines require elevated temperatures to cure, a characteristic that provides a long pot life at ambient temperatures, which is advantageous for processing large composite parts.

  • Glass Transition Temperature (Tg): The trifunctional crosslinkers, TATP and TAPB, are expected to yield significantly higher Tg values than the difunctional DDS.[12] This is a direct consequence of higher crosslink density, which severely restricts the mobility of polymer chains.[2] The rigid phenyl rings of TAPB likely contribute to its superior Tg.

  • Thermal Stability (Td): The onset of thermal decomposition is primarily a function of bond strength. While all systems show excellent stability, the sulfone group in DDS and the highly aromatic structure of TAPB contribute to slightly higher decomposition temperatures. The thiophosphate group in TATP may represent a point of slightly lower thermal stability compared to the all-carbon aromatic framework of TAPB, though it remains exceptionally high. The higher char yield for TATP and TAPB is also indicative of a densely crosslinked network that forms a stable char structure upon decomposition.

  • Mechanical Properties: In the glassy state (below Tg), all materials exhibit a high storage modulus, characteristic of rigid plastics. The key differentiator is the storage modulus in the rubbery plateau (above Tg). A higher rubbery modulus is directly proportional to a higher crosslink density. As expected, the trifunctional crosslinkers (TATP and TAPB) maintain a much higher stiffness above their Tg compared to the DDS system. This translates to better mechanical performance at elevated temperatures.

Visualizing Network Architecture

The functionality of the crosslinker fundamentally alters the polymer network. A difunctional amine primarily acts as a chain extender, linking two epoxy chains together. A trifunctional amine, however, acts as a junction point, creating a much more constrained and robust three-dimensional lattice.

Caption: Comparison of network structures formed by difunctional vs. trifunctional crosslinkers.

Conclusion

This compound demonstrates significant potential as a high-performance crosslinker. Its trifunctional nature enables the formation of densely crosslinked networks, resulting in:

  • High Glass Transition Temperature: Comparable to or exceeding many commercial diamines, making it suitable for high-temperature service environments.

  • Excellent Thermomechanical Properties: The high crosslink density provides superior stiffness and mechanical stability at elevated temperatures.

  • Potential for Inherent Flame Retardancy: The presence of a thiophosphate group is a distinct advantage, potentially reducing the need for additive flame retardants in formulations where fire safety is critical.

While its thermal decomposition temperature may be slightly lower than highly rigid, all-aromatic crosslinkers like TAPB, it offers a compelling balance of properties. TATP is a strong candidate for applications in advanced composites, electronics encapsulation, and high-temperature adhesives where a combination of high Tg, robust mechanical performance, and inherent flame retardancy is required. Further investigation into its performance in polyimide systems and a detailed analysis of its flame-retardant capabilities are warranted.

References

  • Intertek. (2013). A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials. [Link]

  • University of Bath. (2021). Another way to measure the glass transition in polymers. [Link]

  • Chemistry For Everyone. (2023). How Is Glass Transition Temperature Measured?. YouTube. [Link]

  • Engineering LibreTexts. (2023). 32.4: Measurement of Tg. [Link]

  • DoITPoMS, University of Cambridge. Measurement of Tg. [Link]

  • ResearchGate. (2019). Crosslinking polyimides for membrane applications: A review. [Link]

  • ResearchGate. (2012). Synthesis of this compound. [Link]

  • ResearchGate. (2012). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. [Link]

  • Royal Society of Chemistry. (2021). Crosslinked porous polyimides: structure, properties and applications. [Link]

  • ResearchGate. (2022). Mechanical and thermal properties of porous polyimide monoliths crosslinked with aromatic and aliphatic triamines. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • PubMed Central. (2022). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. [Link]

  • NASA Technical Reports Server. (1982). Effects of multifunctional crosslinking agents on the thermomechanical properties of polyimide films. [Link]

  • Springer. (2022). Mechanical and thermal properties of porous polyimide monoliths crosslinked with aromatic and aliphatic triamines. [Link]

  • PubMed Central. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. [Link]

  • ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. [Link]

  • MDPI. (2022). Effects of crosslinking on thermal and mechanical properties of polyurethanes. [Link]

  • Royal Society of Chemistry. (2021). Mechanically strong polyimide aerogels cross-linked with low-cost polymers. [Link]

  • MDPI. (2022). Cross-Linked Polyimide Aerogels with Excellent Thermal and Mechanical Properties. [Link]

  • Nagase Group. (2024). The Application as a “Crosslinking Agent” for Epoxy Resins. [Link]

  • ChemBK. TRIS-(4-AMINOPHENYL)THIOPHOSPHATE. [Link]

  • Farnell. Technical Data Sheet Epoxy Resin PX439N. [Link]

  • Accio. (2024). Epoxy Crosslinker: Fast Curing & High Strength. [Link]

  • Google Patents. (1981).
  • MDPI. (2023). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. [Link]

  • Springer Nature Experiments. (2015). Chemical Cross-Linking and High-Resolution Mass Spectrometry to Study Protein–Drug Interactions. [Link]

  • PubMed Central. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Tris(4-isocyanatophenyl) thiophosphate: A Key Component in Modern Industrial Adhesives. [Link]

  • ResearchGate. (2022). Comparison of Crosslinking Algorithms in Molecular Dynamics Simulation of Thermosetting Polymers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Tris(4-isocyanatophenyl) thiophosphate: A Versatile Crosslinking Agent for Adhesives and Rubber Applications. [Link]

  • ResearchGate. (2018). Comparison of Polymer Gel Crosslinkers: Evaluation and Optimization of Gelation Time for Water Shutoff Treatment. [Link]

  • ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. [Link]

  • PubMed Central. (2023). Assessment of Two Crosslinked Polymer Systems Including Hydrolyzed Polyacrylamide and Acrylic Acid–Hydrolyzed Polyacrylamide Co-Polymer for Carbon Dioxide and Formation Water Diversion Through Relative Permeability Reduction in Unconsolidated Sandstone Formation. [Link]

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Safety Operating Guide

Tris(4-aminophenyl) thiophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to handle and dispose of all laboratory chemicals with the utmost respect for safety and environmental regulations. Tris(4-aminophenyl) thiophosphate, while a valuable reagent in various research and development applications, requires a structured and informed disposal plan due to its chemical nature as an organophosphate and an aromatic amine. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is a white powdery solid, soluble in many organic solvents but poorly soluble in water.[1] Although some sources describe it as "slightly toxic," both the organophosphate and aromatic amine functional groups warrant careful handling as classes of compounds known for potential nervous system and other health effects.[1][2][3]

Core Principles for Safe Handling:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for specific hazards, handling precautions, and emergency procedures. While a specific SDS for this compound was not located, data for structurally similar aromatic amines and organophosphates consistently recommend disposal via an approved waste disposal plant.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6]

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[8] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][8]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[6][9]

  • Solid Waste: This stream includes:

    • Expired or unused this compound.

    • Contaminated consumables such as weighing paper, filter paper, and paper towels.

    • Contaminated PPE (e.g., gloves).

  • Liquid Waste: This stream includes:

    • Solutions containing dissolved this compound.

    • Solvent rinsates from decontaminating glassware.

  • Contaminated Sharps: Any needles, broken glass, or other sharp items contaminated with the chemical must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[8]

Step 2: Waste Collection and Containerization

All waste must be collected in appropriate, clearly labeled containers at the point of generation.[10][11]

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Leak-proof, durable container with a secure lid."Hazardous Waste," "this compound, Solid," "Irritant," and the start date of accumulation.
Liquid Waste Chemically compatible, shatter-resistant container with a secure, screw-top cap."Hazardous Waste," "this compound, Liquid," list of all solvent components, "Irritant," "Flammable" (if applicable), and the start date of accumulation.

Causality: Using designated, sealed containers prevents spills and the release of vapors.[6][10] Clear, accurate labeling is mandated by regulatory bodies like the EPA and ensures that waste handlers are aware of the contents and associated hazards.[7][11]

Step 3: Decontamination of Labware

Reusable labware that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.[1]

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as liquid hazardous waste.[7]

  • Secondary Wash: Follow the solvent rinse with a standard wash using soap and water.

Causality: This triple-rinse procedure ensures that residual chemical is captured in the hazardous waste stream, preventing its release into the sewer system.[12]

Step 4: Storage and Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[8][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[7][9][13] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration with appropriate emission controls.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Tris(4-aminophenyl) thiophosphate Used B Characterize Waste Stream A->B C Solid Waste (Unused chemical, gloves, etc.) B->C Solid D Liquid Waste (Solutions, rinsates) B->D Liquid E Contaminated Sharps (Needles, broken glass) B->E Sharps F Place in Labeled Solid Waste Container C->F G Place in Labeled Liquid Waste Container D->G H Place in Labeled Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange Pickup by Licensed Waste Disposal Service I->J

Caption: Disposal workflow for this compound.

References

  • This compound (TPTA) - SURU Chemical.
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press.
  • Hazardous Waste Disposal Guidelines - Purdue University.
  • SAFETY DATA SHEET for 1,3,5-Tris(4-aminophenyl)benzene - Fisher Scientific.
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press.
  • SDS for Aromatic Amine Cleaning Developing Solution - SKC Inc.
  • Amine Disposal For Businesses - Collect and Recycle.
  • Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]

  • Aromatic Amine Pollution - Term.
  • TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate SDS - Gelest, Inc.
  • SAFETY DATA SHEET for Tris(4-aminophenyl)amine - Fisher Scientific.
  • This compound - PubChem, NIH.
  • CAS 52664-35-4 Tris(4-aminophenyl)thiophosphate - Alfa Chemistry.
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE | 52664-35-4 - ChemicalBook.
  • TRIS-(4-AMINOPHENYL)THIOPHOSPHATE - ChemBK.
  • Handling, Storing & Disposing of Pesticides and Insecticides - NEDT.
  • Best Practices for Hazardous Waste Disposal - AEG Environmental.
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA.
  • SAFETY DATA SHEET for 4-Aminobenzenethiol - MilliporeSigma.
  • Hazardous Waste - US EPA. Available at: [Link]

  • Proper Disposal of Tris(4-aminophenyl)amine: A Guide for Laboratory Professionals - Benchchem.
  • Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed.
  • Guidelines for Pesticide (Hazardous Waste) Disposal - Vineyard Team.
  • Household Hazardous Waste: Pesticide Disposal - NY.Gov.
  • Chemical Hazards and Toxic Substances - Standards - OSHA. Available at: [Link]

  • Disposal of Pesticides - National Pesticide Information Center.
  • Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products - Pacific Northwest Pest Management Handbooks.
  • Proper Disposal of Tris(4-aminophenyl)methane: A Guide for Laboratory Professionals - Benchchem.
  • Organophosphate/Carbamate Exposure - Management - NSW Health.
  • Organophosphate Toxicity - StatPearls, NCBI Bookshelf.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA.

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A Proactive Approach to Safety: Handling and Disposal of Tris(4-aminophenyl) thiophosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Tris(4-aminophenyl) thiophosphate (CAS 52664-35-4), focusing on operational and disposal plans. While harmonized GHS hazard data for this specific compound is not fully established, with some sources indicating it does not meet GHS hazard criteria, a proactive and cautious approach is crucial due to limited toxicity data and the known hazards of structurally similar amino- and isocyanato- compounds[1][2][3]. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to ensure a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment: An Expert Perspective

This compound is a white, powdery solid or crystalline substance that is difficult to dissolve in water but soluble in several organic solvents[4]. It is important to note that exposure to high temperatures, light, and air over extended periods can cause oxidation and a darkening of the substance[4]. While PubChem indicates that this chemical does not meet GHS hazard criteria based on a number of reports, other sources describe it as slightly toxic and recommend handling it with care to avoid contact with skin, eyes, and the respiratory tract[1][2][4].

Given the presence of aminophenyl groups, it is prudent to consider hazards associated with similar aromatic amines, which can include skin and eye irritation. For instance, the related compound Tris(4-aminophenyl)amine is classified as a skin and eye irritant[5][6]. Therefore, a thorough risk assessment should precede any handling of this compound, assuming it has the potential to cause irritation upon contact.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your primary defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.N95 or higher rated respirator if not handled in a chemical fume hood.
Preparing Solutions Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant laboratory coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron.N95 or higher rated respirator.
Donning and Doffing PPE: A Step-by-Step Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and fasten it completely.

    • If required, put on your respirator. Ensure a proper fit check.

    • Put on eye protection.

    • Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.

    • Remove the laboratory coat by rolling it inside out, without touching the exterior.

    • Perform hand hygiene.

    • Remove eye protection.

    • If used, remove the respirator.

    • Perform thorough hand hygiene.

Operational Plans: From Handling to Disposal

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling the powder or preparing solutions, to minimize inhalation risks.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your laboratory supervisor and environmental health and safety (EHS) office.

  • Contain: For small spills, carefully cover the spill with an inert absorbent material. Avoid raising dust.

  • Clean-Up: Wearing appropriate PPE, gently sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Solid Waste: Unused product and contaminated materials (e.g., weigh boats, gloves, absorbent pads) must be collected in a clearly labeled, sealed container for solid hazardous waste[6].

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.

  • Disposal Route: All waste must be disposed of through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash[6].

Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & PPE Selection cluster_disposal Waste Management & Disposal start Start: New Procedure with this compound risk_assessment Conduct Risk Assessment (Review SDS & Literature) start->risk_assessment identify_hazards Identify Potential Hazards (Assume Irritant Properties) risk_assessment->identify_hazards handling_type Determine Handling Procedure identify_hazards->handling_type solid_handling Handling Solid Powder - Fume Hood - Goggles, Gloves, Lab Coat - Consider Respirator handling_type->solid_handling Solid solution_prep Preparing Solution - Fume Hood - Goggles, Gloves, Chem-Resistant Coat handling_type->solution_prep Liquid waste_generated Waste Generated? solid_handling->waste_generated solution_prep->waste_generated solid_waste Segregate as Solid Hazardous Waste waste_generated->solid_waste Solid Contamination liquid_waste Segregate as Liquid Hazardous Waste waste_generated->liquid_waste Liquid Contamination dispose Dispose via Approved Hazardous Waste Program solid_waste->dispose liquid_waste->dispose end End of Procedure dispose->end

Caption: Decision workflow for handling and disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SURU Chemical. (n.d.). This compound (TPTA).
  • ChemBK. (2024, April 10). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE.
  • Gelest, Inc. (2015, October 6). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Tris(4-aminophenyl)amine.
  • Thermo Fisher Scientific. (2024, April 2). SAFETY DATA SHEET: 1,3,5-Tris(4-aminophenyl)benzene.
  • ChemicalBook. (2025, July 16). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE | 52664-35-4.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 4-Aminobenzenethiol.
  • Benchchem. (n.d.). Proper Disposal of Tris(4-aminophenyl)amine: A Guide for Laboratory Professionals.
  • SpecialChem. (2023, March 11). Tris (4-aminophenyl) thiophosphate. Excel Industries.
  • SpecialChem. (2025, January 2). Tris (4-aminophenyl) thiophosphate. Excel Industries.
  • Haihang Industry. (n.d.). TRIS-(4-AMINOPHENYL)THIOPHOSPHATE CAS 52664-35-4.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: Tris(4-iodophenyl)amine.
  • chemBlink. (n.d.). This compound [CAS# 52664-35-4].
  • Alfa Chemistry. (n.d.). Tris(4-aminophenyl)thiophosphate CAS 52664-35-4.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.